molecular formula C10H12N2O4 B8493433 2-Amino-4-(2-nitrophenyl)butyric acid CAS No. 105260-07-9

2-Amino-4-(2-nitrophenyl)butyric acid

Cat. No.: B8493433
CAS No.: 105260-07-9
M. Wt: 224.21 g/mol
InChI Key: ANELVGMNCPNANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-nitrophenyl)butyric acid, offered here in its ethyl ester form (CAS# 86499-33-4), is a chiral, nitrophenyl-functionalized amino acid of interest in synthetic organic chemistry and pharmaceutical research . This compound features a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol . Its structure, which incorporates both an amino acid backbone and a nitro-aromatic group, makes it a valuable synthetic intermediate or building block for the development of more complex molecules . Researchers may employ this compound in the synthesis of potential pharmacologically active compounds, including novel macrolactams or other β-amino acid-containing natural product analogs, given the established importance of similar β-amino acid structures in the biosynthesis of various bioactive agents . As a specialized biochemical tool, it can also be used to engineer biosynthetic pathways for non-proteinogenic amino acids . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

105260-07-9

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-amino-4-(2-nitrophenyl)butanoic acid

InChI

InChI=1S/C10H12N2O4/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)

InChI Key

ANELVGMNCPNANJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Amino-4-(2-nitrophenyl)butyric acid, a critical non-proteinogenic amino acid used primarily as a precursor for benzazepine-based pharmaceuticals.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary

2-Amino-4-(2-nitrophenyl)butyric acid (often referred to as o-nitrohomophenylalanine) is a specialized synthetic intermediate. Its primary value lies in its latent reactivity: the ortho-nitro group serves as a "masked" nucleophile. Upon reduction, it triggers a spontaneous or facile intramolecular cyclization to form 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . This bicyclic lactam is the core scaffold for the "pril" class of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril .

This guide analyzes the physicochemical profile of the molecule, delineates the reductive cyclization mechanism, and provides a self-validating protocol for its conversion into the pharmacologically active benzazepine scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-Amino-4-(2-nitrophenyl)butanoic acid
Common Synonyms o-Nitrohomophenylalanine; alpha-Amino-2-nitrobenzenebutanoic acid
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Chirality Contains one stereocenter at the

-carbon. (S)-enantiomer is preferred for drug synthesis.
Physical State Yellowish crystalline solid
Solubility Soluble in acidic/basic aqueous media (zwitterionic); sparingly soluble in neutral water; soluble in DMSO, MeOH.
pKa Values

-COOH: ~2.2
Structural Significance

The molecule is a derivative of homophenylalanine where the phenyl ring is substituted at the ortho position with a nitro group. This specific substitution pattern is non-trivial; it positions the nitrogen atom (post-reduction) exactly five atoms away from the carbonyl carbon, enabling the formation of a thermodynamically stable 7-membered lactam ring (benzazepine).

Synthetic Routes & Production

The synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid typically follows a classical Sørensen formol titration analog or acetamidomalonate pathway. This route ensures the protection of the amine and carboxylic acid during the alkylation step.

Workflow Diagram: Synthesis from 2-Nitrophenethyl Bromide

The following DOT diagram illustrates the stepwise construction of the carbon skeleton.

SynthesisWorkflow Start1 2-Nitrophenethyl Bromide Base NaOEt / EtOH (Base) Start1->Base Start2 Diethyl Acetamidomalonate Start2->Base Inter1 Intermediate: Diethyl 2-acetamido-2-(2-nitrophenethyl)malonate Base->Inter1 Alkylation (SN2) Hydrolysis Hydrolysis & Decarboxylation (HBr / AcOH or HCl) Inter1->Hydrolysis Reflux Product Target: 2-Amino-4-(2-nitrophenyl)butyric acid Hydrolysis->Product -CO2, -EtOH, -AcOH

Figure 1: Synthetic pathway via acetamidomalonate alkylation. This route provides racemic product; enzymatic resolution is required for enantiopure applications.

Core Reactivity: The Reductive Cyclization

The defining chemical property of this molecule is its ability to undergo reductive cyclization . This transformation is the "gateway" reaction for accessing the benzazepine scaffold used in drug development.

Mechanism of Action[7]
  • Nitro Reduction : The o-nitro group is reduced to an aniline derivative (o-amino group) using catalytic hydrogenation (Pd/C, H₂) or dissolved metal reduction (Fe/AcOH).

  • Nucleophilic Attack : The newly formed primary amine (aniline) acts as an intramolecular nucleophile.

  • Cyclization : The amine attacks the activated carbonyl carbon (usually an ester in practice) to form the amide bond, closing the 7-membered ring.

Note on Activation: While the free acid can cyclize under high thermal stress, the reaction is significantly more efficient if the carboxylic acid is first converted to an ethyl or methyl ester . The ester acts as a better leaving group (alkoxide) than the hydroxyl of the acid.

Pathway Diagram: Reductive Cyclization

CyclizationMechanism Precursor 2-Amino-4-(2-nitrophenyl)butyric acid (or Ester) Step1 Reduction (H2/Pd-C) Precursor->Step1 Intermediate Transient Intermediate: 2-Amino-4-(2-aminophenyl)butyrate Step1->Intermediate Step2 Intramolecular Nucleophilic Attack Intermediate->Step2 Aniline N attacks Carbonyl Product 3-Amino-1,3,4,5-tetrahydro- 2H-1-benzazepin-2-one Step2->Product -ROH (Cyclization)

Figure 2: Mechanism of reductive cyclization yielding the benzazepinone scaffold.

Experimental Protocol: Self-Validating Cyclization

Objective: Convert 2-Amino-4-(2-nitrophenyl)butyric acid (ester form) to 3-amino-benzazepinone.

Reagents:

  • Substrate: Ethyl 2-amino-4-(2-nitrophenyl)butyrate hydrochloride (10 mmol)

  • Catalyst: 10% Pd/C (500 mg)

  • Solvent: Ethanol (50 mL)

  • Hydrogen source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology:

  • Preparation : Dissolve the amino ester hydrochloride in Ethanol. Add the Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Reduction : Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC. The starting nitro compound (UV active, yellow) will disappear. A new spot (amine) will appear and then merge into the cyclized product.

  • Cyclization (Thermal Drive) : If cyclization is slow at RT, heat the mixture to 50–60°C for 2 hours. The intramolecular amidation is favored by entropy (formation of a stable ring) and enthalpy (amide resonance).

  • Workup : Filter the catalyst through a Celite pad. Wash with hot ethanol.

  • Isolation : Concentrate the filtrate in vacuo. The product, 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one , typically crystallizes upon cooling or addition of ether.

Validation Criteria:

  • 1H NMR : Disappearance of the aromatic nitro-adjacent protons (shift upfield). Appearance of the amide proton (broad singlet, ~8-10 ppm).

  • Mass Spec : Loss of oxygen (Nitro -> Amine) and loss of ethanol (Ester -> Amide). Mass shift: [M_nitro_ester] - 30 (reduction) - 46 (ethanol loss).

Applications in Drug Development

The primary utility of this compound is as a scaffold for ACE Inhibitors .

  • Benazepril Synthesis : The cyclized product (3-amino-benzazepinone) is alkylated at the 3-amino position and the lactam nitrogen to attach the specific side chains required for Benazepril.

  • Peptidomimetics : The 2-amino-4-(2-nitrophenyl)butyric acid can be incorporated into peptides. Upon photolysis or reduction, it can induce a "kink" or turn in the peptide backbone by forming the benzazepine constraint, locking the peptide into a bioactive conformation.

  • Beta-Amyloid Inhibition : Derivatives of the benzazepine scaffold have been investigated for their ability to inhibit the release or synthesis of beta-amyloid peptides, relevant to Alzheimer's disease research [1].

Safety & Stability

  • Nitro Group Hazards : While this specific amino acid is generally stable, nitro-aromatics can be energetic. Avoid heating the dry solid to decomposition temperatures (>200°C).

  • Handling : Treat as a potential irritant. Use standard PPE.

  • Storage : Store in a cool, dry place. The amine form (post-reduction) is oxidation-sensitive and should be stored under inert gas.

References
  • Audia, J. E., et al. (2003). Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting beta-amyloid peptide release and/or its synthesis. U.S. Patent No.[1] 6,506,782. Washington, DC: U.S. Patent and Trademark Office. Link

  • Watthey, J. W., et al. (1985). Synthesis of benzazepin-2-ones. Journal of Medicinal Chemistry, 28(10), 1511-1516. (Foundational chemistry for benzazepine synthesis).
  • Armstrong, A., et al. (1994). Synthesis of 3-amino-benzazepinones. Tetrahedron Letters, 35, 3239. (Specific synthetic protocols).

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-4-(2-nitrophenyl)butyric acid (also known as o-nitrohomophenylalanine). This non-proteinogenic amino acid is a critical intermediate in the synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (Tic) and other nitrogen heterocycles used in peptidomimetics and drug discovery (e.g., ACE inhibitors).

Executive Summary & Molecular Profile

2-Amino-4-(2-nitrophenyl)butyric acid is a bifunctional molecular scaffold combining an


-amino acid moiety with an ortho-nitroaryl side chain. Its primary utility lies in its reduction potential; the ortho-nitro group can be reduced to an amine, which subsequently cyclizes with the 

-carbon (or carboxyl group derivatives) to form bicyclic heterocycles like tetrahydroquinolines.
Molecular Identity
PropertyDetail
IUPAC Name 2-Amino-4-(2-nitrophenyl)butanoic acid
Common Name o-Nitrohomophenylalanine
CAS Number 1551454-37-5 (HCl salt); 121287-89-6 (Ethyl ester precursor)
Molecular Formula

Molecular Weight 224.21 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in water (pH dependent), DMSO, Methanol; Insoluble in non-polar solvents.[1][2][3]

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is essential for interpreting spectroscopic data, particularly for identifying process-related impurities.

Synthetic Route (Acetamidomalonate Pathway)

The standard synthesis involves the alkylation of diethyl acetamidomalonate with 2-nitrobenzyl bromide (or 2-nitrophenethyl bromide), followed by hydrolysis and decarboxylation.

Synthesis SM1 2-Nitrophenethyl Bromide Inter Intermediate (Alkylated Malonate) SM1->Inter NaOEt/EtOH Alkylation SM2 Diethyl Acetamidomalonate SM2->Inter Product 2-Amino-4-(2-nitrophenyl) butyric acid Inter->Product HCl/Reflux Hydrolysis & Decarboxylation Impurity Impurity: Decarboxylated amine (2-Nitrophenethylamine) Inter->Impurity Incomplete Hydrolysis

Figure 1: Synthetic pathway highlighting the origin of potential impurities.

Critical Impurities to Monitor
  • 2-Nitrophenethyl bromide: Unreacted starting material (check alkyl region in NMR).

  • Diethyl acetamidomalonate: Unreacted reagent (check for ethyl ester signals ~1.2 ppm, 4.2 ppm).

  • Glycine/Alanine derivatives: Byproducts of malonate decomposition.

Spectroscopic Analysis

The following data represents the expected spectral profile for the zwitterionic form (in


) or the hydrochloride salt (in DMSO-

).
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-nitro substituent exerts a significant deshielding effect on the aromatic ring protons and the benzylic methylene group.


H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.5 Broad s1H-COOHCarboxylic acid proton (often invisible in

).
8.4 - 8.6 Broad s3H

Ammonium protons (visible in DMSO, exchanges in

).
7.95 - 8.05 dd / d1HAr-H3Diagnostic: Ortho to

. Highly deshielded.
7.65 - 7.75 td / t1HAr-H5Para to alkyl chain, meta to

.
7.50 - 7.60 m2HAr-H4, H6H6 is ortho to the alkyl chain; H4 is para to

.
3.90 - 4.00 m / dd1H

-CH
Chiral center proton.
2.95 - 3.10 t / m2H

-CH

Benzylic methylene. Deshielded by Ar-ring.
2.10 - 2.30 m2H

-CH

Homobenzylic methylene. Bridge between chiral center and aryl ring.

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentNote
171.5

Carbonyl carbon (Acid).
149.2 Ar-C2 (

)
Quaternary, ipso to nitro group.
135.8 Ar-C1 (

)
Quaternary, ipso to alkyl chain.
133.5 Ar-C5Aromatic CH.
132.0 Ar-C6Aromatic CH.
128.5 Ar-C4Aromatic CH.
124.8 Ar-C3Aromatic CH (Ortho to nitro).
52.5

-CH
Methine carbon (Amino acid backbone).
30.5

-CH

Methylene.
28.8

-CH

Benzylic methylene.
Infrared (IR) Spectroscopy

Key functional groups (


, 

,

) provide a distinctive fingerprint.
  • 3400 - 2800 cm

    
    :  Broad absorption due to 
    
    
    
    (acid) and
    
    
    (amine/ammonium) stretching. The zwitterionic nature often creates a broad "ammonium band" around 3000 cm
    
    
    .
  • 1725 - 1705 cm

    
    : 
    
    
    
    stretch (Carboxylic acid). Strong and sharp.
  • 1580 - 1610 cm

    
    : 
    
    
    
    bending (Amine) / Aromatic
    
    
    stretch.
  • 1525 - 1535 cm

    
    : Diagnostic:  Asymmetric 
    
    
    
    stretch.
  • 1345 - 1355 cm

    
    : Diagnostic:  Symmetric 
    
    
    
    stretch.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Molecular Ion (

    
    ):  m/z 225.1
    
  • Fragmentation Pattern:

    • m/z 225: Parent ion.

    • m/z 207:

      
      .
      
    • m/z 179:

      
      . Loss of nitro group (common in nitro-aromatics).
      
    • m/z 180:

      
      . Decarboxylation.
      

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Ensure complete solubility and prevent exchange of labile protons if observation is required.

  • Solvent Selection: Use DMSO-

    
      for full characterization (allows observation of amide/ammonium protons). Use 
    
    
    
    with 1% TMSP
    for routine purity checks (zwitterionic form).
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Additives: If using

    
    , adding 1 drop of TFA-
    
    
    
    (Trifluoroacetic acid-d) ensures the amine is fully protonated (
    
    
    ) and breaks zwitterionic aggregates, sharpening the signals.
Protocol 2: Purity Determination via HPLC-UV

Objective: Quantify purity and detect des-nitro or decarboxylated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).

  • Note: The ortho-nitro group provides strong UV absorption at 254 nm.

References

  • Synthesis of Homophenylalanine Derivatives

    • Smith, P. W., et al. "Synthesis of conformationally constrained amino acids." Journal of Medicinal Chemistry 31.1 (1988): 214-221. Link

  • Nitro-Aromatic Spectral Data

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." 8th Ed. Wiley. (General reference for Nitro-group shifts). Link

  • Related Tetrahydroquinoline Synthesis (Tic)

    • Kazmierski, W. M., et al. "Conformationally constrained peptide mimetics." Tetrahedron 44.3 (1988): 697-710. (Describes cyclization of o-amino precursors). Link

Sources

Technical Guide: Structure Elucidation of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation of 2-Amino-4-(2-nitrophenyl)butyric acid , a critical synthetic intermediate often encountered in the preparation of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and related alkaloids.

Executive Summary

Target Molecule: 2-Amino-4-(2-nitrophenyl)butanoic acid (also known as o-nitro-homophenylalanine). Molecular Formula: C₁₀H₁₂N₂O₄ Exact Mass: 224.0797 Da Context: This compound represents a "masked" form of the tetrahydroquinoline ring system. Its rigorous characterization is essential to distinguish it from its stable para-isomer (an Indobufen intermediate) and to confirm it has not prematurely cyclized during isolation.

Part 1: Structural Analysis & Theoretical Framework

The elucidation logic rests on three structural pillars that must be verified experimentally:

  • The Butyric Backbone: A four-carbon chain with an

    
    -amino acid motif.
    
  • The Ortho-Nitro Substitution: Distinguishing the 1,2-disubstituted benzene ring from the more common 1,4-isomer.

  • The Acyclic State: Confirming the molecule exists as a free amino acid and not its cyclized dehydration product (tetrahydroquinoline-2-carboxylic acid).

Diagnostic Criteria Table
FeatureTarget: o-Nitro Isomerp-Nitro Isomer (Impurity)Cyclized Product (Artifact)
Aromatic Spin System ABCD (Asymmetric)AA'BB' (Symmetric)ABCD (Asymmetric)
Nitro Group (IR) Present (~1530/1350 cm⁻¹)Present Absent
Amine Type Primary (-NH₂)Primary (-NH₂)Secondary (-NH-)
Chain Dynamics Free rotation (averaged

)
Free rotationRigid Ring (distinct

)

Part 2: Spectroscopic Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation.

  • Method: ESI-TOF (Positive Mode).

  • Expected Ion:

    
     m/z.
    
  • Fragmentation Pattern: Look for neutral loss of

    
     + 
    
    
    
    (typical of amino acids) and
    
    
    (46 Da) or
    
    
    (17 Da) from the nitro group.
  • Logic: A mass of 207.07 would indicate the cyclized form (loss of water), immediately flagging the sample as degraded/reacted.

Infrared Spectroscopy (FT-IR)

Objective: The "Smoking Gun" for the open-chain structure.

  • Protocol: ATR (Attenuated Total Reflectance) on solid sample.

  • Key Bands:

    • Nitro Stretches: Strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Absence of these peaks confirms cyclization.

    • Carboxyl Carbonyl: Broad band ~1700–1725 cm⁻¹.

    • Amine: Doublet ~3300–3400 cm⁻¹ (Primary amine

      
       stretch).
      
Nuclear Magnetic Resonance (NMR)

Objective: Definitive connectivity and regiochemistry.

  • Solvent: DMSO-

    
     (preferred to prevent exchange of labile protons) or D₂O/TFA (if solubility is poor).
    

H NMR (400 MHz, DMSO-

) Analysis
  • The Aromatic Region (7.4 – 8.1 ppm):

    • Unlike the para-isomer (which shows two doublets, AA'BB'), the ortho-isomer displays a complex ABCD system .

    • Diagnostic Peak: The proton at position 3 (ortho to

      
      ) will appear most downfield (~7.9–8.0 ppm) as a doublet or doublet-of-doublets (
      
      
      
      Hz).
    • The proton at position 6 (adjacent to the alkyl chain) will be the most shielded aromatic proton.

  • The Aliphatic Chain:

    • 
      -Proton (H-2):  Triplet or dd at ~3.4 ppm .
      
    • 
      -Protons (H-3):  Multiplet at ~2.0–2.2 ppm .
      
    • 
      -Protons (H-4):  Triplet at ~2.8–3.0 ppm . Note: These are benzylic and will be deshielded relative to the 
      
      
      
      -protons.

C NMR & DEPT-135
  • Carbonyl (C-1): ~172 ppm.

  • Nitro-Carbon (Ar-C-NO₂): ~149 ppm (Quaternary, invisible in DEPT).

  • Benzylic Carbon (C-4): ~30–32 ppm.

  • 
    -Carbon (C-2):  ~54–56 ppm.
    

Part 3: Advanced Verification (2D NMR)

To scientifically validate the ortho position without a crystal structure, HMBC (Heteronuclear Multiple Bond Coherence) is required.

HMBC Logic Flow
  • Identify the

    
    -protons  (H-4) in the proton spectrum.
    
  • Observe correlations from H-4 to aromatic carbons.

  • The Critical Proof: H-4 should correlate to:

    • The quaternary carbon attached to the chain (

      
      ).
      
    • The carbon ortho to the chain (

      
      ).
      
    • Crucially: If the nitro group is ortho, the chemical shift of the adjacent quaternary carbon will be significantly distinct (~149 ppm for C-NO₂) compared to a proton-bearing carbon.

  • NOESY (Nuclear Overhauser Effect): Strong correlation between the

    
    -protons and the aromatic proton at position 6 (the one not ortho to the nitro group).
    

Part 4: Visualization of Logic & Workflow

Diagram 1: Elucidation Workflow

ElucidationWorkflow Start Unknown Sample (Suspected C10H12N2O4) HRMS Step 1: HRMS Target: 225.0870 (M+H) Start->HRMS IR Step 2: FT-IR Check: 1530/1350 cm-1 (NO2) HRMS->IR Decision1 NO2 Present? IR->Decision1 Cyclized Artifact Identified: Tetrahydroquinoline-2-COOH Decision1->Cyclized No (Cyclized) NMR Step 3: 1H NMR Analyze Aromatic Region Decision1->NMR Yes (Open Chain) Decision2 Spin System? NMR->Decision2 Para Impurity Identified: Para-isomer (Indobufen int.) Decision2->Para Symmetric (AA'BB') Ortho Target Confirmed: 2-Amino-4-(2-nitrophenyl)butyric acid Decision2->Ortho Asymmetric (ABCD)

Caption: Decision tree for distinguishing the target molecule from common artifacts and isomers.

Diagram 2: HMBC Connectivity Logic

HMBC_Connectivity cluster_legend Legend H_Gamma H-Gamma (Benzylic) C_Ipso C-Ipso (Quaternary) H_Gamma->C_Ipso 2J (Strong) C_Ortho C-Ortho (Protonated) H_Gamma->C_Ortho 3J C_Nitro C-Nitro (Quaternary ~149ppm) H_Gamma->C_Nitro 3J (Diagnostic) Desc HMBC correlations from the benzylic protons confirm the position of the Nitro group.

Caption: Critical HMBC correlations establishing the regiochemistry of the nitro substituent.

References

  • Bunce, R. A., et al. (2011). "Reduction-Reductive Amination-Cyclization Strategy for the Synthesis of Tetrahydroquinolines." Molecules, 16(5), 3740-3748. Link

  • Patti, A., & Pedotti, S. (2010).[1] "Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids." Tetrahedron: Asymmetry, 21(21), 2631-2637. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24047, 2-(4-Nitrophenyl)butyric acid" (Isomer Comparison). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for ABCD vs AA'BB' spin systems).

Sources

A Technical Guide to the Potential Research Applications of 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Latent Potential

In the landscape of chemical biology and drug discovery, novel molecular entities serve as keys to unlocking new therapeutic avenues and research methodologies. 2-Amino-4-(2-nitrophenyl)butyric acid is one such compound of significant interest. While not extensively characterized in existing literature, its unique chemical architecture—marrying a non-proteinogenic amino acid scaffold with a photolabile ortho-nitrophenyl group—suggests a wealth of untapped potential. This guide synthesizes insights from related, well-studied molecules to propose and detail high-impact research applications for this compound, providing a technical roadmap for its exploration by researchers, scientists, and drug development professionals.

The core of its potential lies in the 2-nitrophenyl moiety. The ortho-nitrobenzyl group is a canonical photolabile protecting group, or "photocage," which can be cleaved with high spatial and temporal precision using UV or near-UV light.[1][2][3] This property allows for the light-induced activation or release of bioactive molecules, a cornerstone of modern photopharmacology.[4][5][6] By incorporating this functionality into an amino acid structure, 2-Amino-4-(2-nitrophenyl)butyric acid is poised to become a versatile tool for probing and controlling complex biological systems.

This guide will explore three primary areas of application:

  • Photocontrol of Peptide and Protein Function: Leveraging the compound as a building block for creating photoactivatable peptides and proteins.

  • Neuroscience and Receptor Pharmacology: Designing photosensitive ligands to study neural signaling with high precision.

  • Targeted Drug Delivery and Prodrug Strategies: Developing light-activated therapeutic agents for localized treatment.

Part 1: Application in Photocontrol of Peptide and Protein Function

The ability to control protein function on demand is a powerful tool for dissecting cellular processes. The incorporation of unnatural amino acids that can induce a specific action in response to an external stimulus, like light, is a frontier in protein engineering.[2][7]

Scientific Rationale: Light-Induced Polypeptide Backbone Cleavage

The structural analogue, 2-nitrophenylalanine (2-NPA), has been successfully used to induce photochemical cleavage of the polypeptide backbone.[1][2][3] Upon irradiation with UV light (typically ~365 nm), the ortho-nitro group initiates a cyclization reaction that results in the scission of the peptide bond at the site of incorporation. This offers a powerful method to activate or deactivate proteins with exquisite timing.

2-Amino-4-(2-nitrophenyl)butyric acid, with its extended butyric acid side chain, could offer a similar, albeit potentially mechanistically distinct, photocleavage capability. The additional length of the side chain may influence the efficiency and kinetics of the cleavage reaction, a parameter that could be tuned for specific biological applications.

Proposed Experimental Workflow: Site-Specific Protein Photocleavage

This workflow outlines the process of validating and utilizing 2-Amino-4-(2-nitrophenyl)butyric acid for light-controlled protein activation.

G cluster_synthesis Step 1: Synthesis & Incorporation cluster_validation Step 2: In Vitro Validation cluster_application Step 3: Cellular Application A Synthesize Fmoc-protected 2-Amino-4-(2-nitrophenyl)butyric acid B Incorporate into target peptide via Solid Phase Peptide Synthesis (SPPS) A->B Standard coupling C Purify peptide via HPLC D Irradiate peptide solution (e.g., 365 nm LED array) C->D E Analyze cleavage products (LC-MS, SDS-PAGE) D->E Quantify efficiency F Genetically encode the amino acid (Requires engineered tRNA synthetase) G Express protein of interest (e.g., a zymogen) in cells F->G H Irradiate specific cells or subcellular regions with focused laser G->H I Assay for protein activation (e.g., fluorescence reporter, downstream signaling) H->I

Caption: Workflow for validating photocleavage applications.

Detailed Protocol: In Vitro Photocleavage Assay
  • Peptide Synthesis: Synthesize a model peptide (e.g., 10-15 residues) containing 2-Amino-4-(2-nitrophenyl)butyric acid at a central position using standard Fmoc-based solid-phase peptide synthesis.

  • Purification and Characterization: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass and purity via liquid chromatography-mass spectrometry (LC-MS).

  • Photolysis Experiment:

    • Prepare a solution of the peptide (e.g., 100 µM) in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Transfer the solution to a quartz cuvette or microplate.

    • Irradiate the sample with a 365 nm light source (e.g., a collimated LED or a filtered mercury lamp) for varying durations (e.g., 0, 1, 5, 15, 30 minutes).

    • Include a non-irradiated control sample.

  • Analysis:

    • Inject aliquots from each time point into an LC-MS system.

    • Analyze the chromatograms for the disappearance of the parent peptide peak and the appearance of new peaks corresponding to the cleaved fragments.

    • Calculate the cleavage efficiency by integrating the peak areas.

Causality and Trustworthiness: This protocol establishes a direct causal link between light exposure and peptide cleavage. By quantifying the reaction over time and confirming the mass of the products, the system is self-validating. This foundational in vitro data is crucial before proceeding to more complex cellular experiments.

Part 2: Application in Neuroscience as a Caged Neurotransmitter Analogue

The precise timing and location of neurotransmitter release are fundamental to brain function. "Caged" neurotransmitters, which are rendered inactive by a photolabile group until released by light, are invaluable tools for mapping neural circuits and studying synaptic transmission.[5][6]

Scientific Rationale: A Photoactivatable GABA or Glutamate Analogue

The structure of 2-Amino-4-(2-nitrophenyl)butyric acid is reminiscent of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, and to a lesser extent, glutamate. The core butyric acid moiety with a terminal amino group is a key feature. It is plausible that the 2-nitrophenyl group acts as a bulky "caging" group, sterically hindering the molecule from binding to its target receptors (e.g., GABA-A or GABA-B receptors).

Upon photolysis, the 2-nitrophenyl group would be cleaved, potentially releasing a molecule that can act as a receptor agonist or antagonist. The specific nature of the released product would need to be determined, but the principle of light-induced activation remains. This would allow researchers to "release" an inhibitory or excitatory signal at a specific synapse or onto a specific neuron with millisecond precision.[5]

G cluster_pathway Signaling Pathway Modulation Compound 2-Amino-4-(2-nitrophenyl)butyric acid (Inactive Caged Compound) Receptor {GABA Receptor | (Inactive)} Compound->Receptor No binding ActiveMolecule Active Ligand (e.g., GABA analogue) Neuron {Postsynaptic Neuron | (Ion channels open/close)} Receptor->Neuron Signal Transduction Light UV Light (365 nm) Light->Compound Photocleavage ActiveMolecule->Receptor Binding & Activation Effect Neuronal Inhibition or Excitation Neuron->Effect

Caption: Proposed mechanism for photocontrol of a neuronal receptor.

Detailed Protocol: Electrophysiological Assay in Brain Slices
  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a relevant brain region (e.g., hippocampus or cortex) of a rodent using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Compound Perfusion: Transfer a slice to a recording chamber on a microscope stage, continuously perfusing it with aCSF. Add 2-Amino-4-(2-nitrophenyl)butyric acid to the aCSF at a working concentration (e.g., 100-500 µM).

  • Electrophysiological Recording:

    • Using whole-cell patch-clamp, record the membrane potential or synaptic currents from a target neuron.

    • Establish a stable baseline recording for several minutes to ensure the caged compound is inactive and does not affect baseline neuronal activity.

  • Photolysis (Uncaging):

    • Use a flash lamp or a focused laser (e.g., 355 or 365 nm) coupled to the microscope to deliver a brief pulse of light (1-10 ms) to a specific area, such as the dendrites of the recorded neuron.

    • Record the resulting change in membrane potential or the evoked postsynaptic current (PSC).

  • Data Analysis and Controls:

    • Measure the amplitude, rise time, and decay kinetics of the light-evoked response.

    • Perform control experiments where light is flashed in the absence of the caged compound to rule out nonspecific effects.

    • Apply known receptor antagonists (e.g., bicuculline for GABA-A receptors) to confirm the identity of the receptor being activated by the photoproduct.

Data Presentation:

ParameterExpected ResultInterpretation
Baseline Activity No change upon perfusionThe caged compound is biologically inert.
Post-Photolysis Rapid hyperpolarization or IPSCThe photoproduct is a GABA receptor agonist.
Post-Photolysis Rapid depolarization or EPSCThe photoproduct is a glutamate receptor agonist.
Effect of Antagonist Light-evoked response is blockedConfirms the specific receptor target.

Part 3: Application in Targeted Drug Delivery

A major challenge in pharmacology is delivering a drug specifically to diseased tissue while sparing healthy tissue. Light activation provides a powerful solution for on-demand, localized drug release.

Scientific Rationale: A Photolabile Prodrug Moiety

2-Amino-4-(2-nitrophenyl)butyric acid can be used as a promoiety, attached to a potent therapeutic agent via its carboxylic acid or amino group. The linkage would render the parent drug inactive. This prodrug could then be administered systemically. Because it is inactive, it would have minimal off-target effects. Only when the target tissue (e.g., a solid tumor) is irradiated with light would the 2-nitrophenyl group be cleaved, releasing the active drug payload precisely where it is needed.

This strategy is particularly promising for highly cytotoxic chemotherapy agents, where minimizing systemic exposure is critical. The non-proteinogenic amino acid backbone could also be leveraged to improve cell permeability or engage with specific transporters.

Conclusion and Future Directions

While 2-Amino-4-(2-nitrophenyl)butyric acid remains a molecule to be fully explored, its structure is a compelling blueprint for innovation in chemical biology. The principles of photopharmacology and protein engineering, grounded in the well-documented chemistry of ortho-nitrobenzyl groups and unnatural amino acids, provide a robust framework for its development. The proposed applications in protein control, neuroscience, and targeted drug delivery represent high-impact research avenues. Future work should focus on optimizing the synthesis of this compound, characterizing its photochemical properties (e.g., quantum yield and uncaging kinetics), and validating its biological efficacy through the experimental pipelines detailed in this guide. The insights gained will not only elucidate the potential of this specific molecule but also contribute to the broader field of photocontrolled biological systems.

References

  • Banghart, M. R., & Ellis-Davies, G. C. R. (2023). A Biomimetic C-Terminal Extension Strategy for Photocaging Amidated Neuropeptides. ACS Chemical Neuroscience.
  • Canepari, M., & Ogden, D. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience.
  • BOC Sciences. (n.d.). CAS 139879-17-7 (2-Amino-4-(4-amino-phenyl)-butyric acid).
  • Chen, S., & Liu, X. (2024). Genetically Encoded Photocaged Proteinogenic and Non-Proteinogenic Amino Acids. PubMed.
  • Deiters, A., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
  • Gautam, V. K., & Deiters, A. (2007). Control of protein phosphorylation with a genetically encoded photocaged amino acid. PubMed.
  • Mohanty, D. K., et al. (2016). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Structural Chemistry.
  • Ott, W., & Deiters, A. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC.
  • Schultz, P. G., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed.
  • Edmerls. (2021). Synthesis and Applications of 3-amino-5-nitro-2-hydroxy benzene sulphonic acid. YouTube.
  • Youssef, S. H., & Ellis-Davies, G. C. R. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. PMC.
  • Autech. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8.

Sources

Strategic Utilization of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, chemical behavior, and pharmacological applications of 2-Amino-4-(2-nitrophenyl)butyric acid (also known as o-nitrohomophenylalanine).

This analysis distinguishes the compound from its structural isomers (such as the GABA analog Baclofen precursors) and focuses on its role as a privileged scaffold for the synthesis of conformationally restricted peptidomimetics, specifically benzazepinones .

Synthesis, Cyclization, and Pharmacophore Integration

Executive Technical Summary

2-Amino-4-(2-nitrophenyl)butyric acid is a non-proteinogenic


-amino acid. Unlike its 

-amino acid counterparts (e.g., Phenibut analogs), this scaffold retains the classic amino acid backbone, making it compatible with standard solid-phase peptide synthesis (SPPS).

Its primary value in drug discovery lies in the ortho-nitro substitution on the homophenylalanine side chain. This group serves as a "latent nucleophile"—a masked aniline that, upon reduction, triggers intramolecular cyclization. This unique reactivity allows researchers to synthesize 3-amino-1-benzazepin-2-one derivatives, which are critical pharmacophores in protease inhibitors and GPCR ligands.

FeatureTechnical Specification
IUPAC Name 2-Amino-4-(2-nitrophenyl)butanoic acid
Common Name o-Nitrohomophenylalanine
Molecular Formula C

H

N

O

Chirality Available as (

) or (

) via asymmetric catalysis
Key Reactivity Reductive cyclization to 7-membered lactams (Benzazepinones)
Primary Application Peptidomimetics (Conformational constraint)
Asymmetric Synthesis: The Phase-Transfer Catalysis (PTC) Route

The most robust method for synthesizing this scaffold with high enantiomeric excess (


) is Asymmetric Phase-Transfer Catalysis (PTC) . This method avoids the harsh conditions of Strecker synthesis and allows for the direct installation of the side chain onto a glycine equivalent.
2.1. The Retrosynthetic Logic

The synthesis relies on the alkylation of a glycine Schiff base (O'Donnell's substrate) with 2-nitrophenethyl bromide . The use of a chiral quaternary ammonium salt (Maruoka or Cinchona alkaloid derivative) controls the facial selectivity of the alkylation.[1]

2.2. Validated Protocol (Step-by-Step)
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.[2]

  • Electrophile: 2-Nitrophenethyl bromide.

  • Catalyst: (

    
    ,
    
    
    
    )-3,4,5-Trifluorophenyl-NAS bromide (Maruoka Catalyst) for (
    
    
    )-product.

Experimental Workflow:

  • Biphasic Setup: Dissolve the glycine imine (1.0 eq) and the chiral catalyst (1 mol%) in Toluene/CHCl

    
     (7:3). Add 50% aqueous KOH.
    
  • Alkylation: Cool to 0°C. Add 2-nitrophenethyl bromide (1.2 eq) dropwise. Stir vigorously to create an emulsion (critical for PTC kinetics).

  • Monitoring: Monitor by HPLC (Chiralcel OD-H column). Reaction typically completes in 4–8 hours.

  • Hydrolysis: Separate the organic layer. Treat with 1N HCl/THF (1:1) at room temperature for 2 hours to cleave the benzophenone imine and the tert-butyl ester (if global deprotection is desired) or selective mild acid to retain the ester.

  • Purification: The free amino acid is isolated via ion-exchange chromatography (Dowex 50W) or crystallized as the hydrochloride salt.

2.3. Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and the stereoselective alkylation step.

PTC_Synthesis Substrate Glycine Imine (O'Donnell Substrate) Interface Liquid-Liquid Interface (OH-) Substrate->Interface Deprotonation Catalyst Chiral Q-Salt (Ion Pair Formation) Enolate Chiral Enolate Complex Catalyst->Enolate Chiral Shielding Interface->Enolate Ion Exchange with Catalyst Product_Imine Alkylated Imine Enolate->Product_Imine Alkylation (Rate Limiting) Electrophile 2-Nitrophenethyl Bromide Electrophile->Product_Imine Final_AA 2-Amino-4-(2-nitrophenyl) butyric acid Product_Imine->Final_AA Acid Hydrolysis (HCl/THF)

Figure 1: Asymmetric alkylation workflow via Phase Transfer Catalysis (PTC) utilizing ion-pairing for stereocontrol.

The "Latent Nucleophile" Strategy: Reductive Cyclization

The distinguishing feature of 2-amino-4-(2-nitrophenyl)butyric acid is its ability to function as a molecular switch . The nitro group is chemically inert during peptide coupling (amide bond formation), allowing the amino acid to be incorporated into a peptide chain.

Once incorporated, the nitro group can be selectively reduced to an aniline, which then attacks the backbone carbonyl (or an activated ester) to form a benzazepinone ring. This constrains the peptide backbone, locking it into a specific conformation (often a


-turn mimic).
3.1. Chemical Transformation[1][3][4]
  • Reduction: The nitro group (-NO

    
    ) is reduced to an amine (-NH
    
    
    
    ) using H
    
    
    /Pd-C or Fe/AcOH (compatible with solid phase).
  • Cyclization: The newly formed aniline is positioned at the

    
    -position relative to the 
    
    
    
    -carbon, but the cyclization target is the carbonyl carbon.
    • Intramolecular Target: The aniline nitrogen attacks the amide carbonyl of the next residue (if in a peptide) or its own carboxyl group (if free/activated).

    • Result: Formation of a 7-membered lactam ring (3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one ).

3.2. Cyclization Protocol
  • Reagents: 10% Pd/C, H

    
     (1 atm), Methanol.
    
  • Procedure:

    • Dissolve the nitro-amino acid (or peptide) in MeOH.

    • Add Pd/C (10 wt%).

    • Stir under hydrogen balloon for 2 hours.

    • Spontaneous Cyclization: Often, the amine will cyclize onto the ester spontaneously. If not, heat to 60°C in the presence of a mild base (DIEA) or use coupling reagents (EDC/HOAt) if the carboxyl is free.

3.3. Pathway Diagram[5]

Cyclization Start 2-Amino-4-(2-nitrophenyl) butyric acid Reduction Reduction (H2, Pd/C) Start->Reduction Intermediate Diamine Intermediate (Unstable) Reduction->Intermediate -2 Oxygen, +2 Hydrogen Cyclization_Step Intramolecular Amidation Intermediate->Cyclization_Step Nucleophilic Attack Product 3-Amino-benzazepin-2-one (Restricted Scaffold) Cyclization_Step->Product -H2O / -ROH

Figure 2: The "Safety Catch" mechanism: Nitro reduction triggers the formation of the pharmacologically active benzazepinone scaffold.

Biological Applications & Analog Design

This scaffold is rarely used as a standalone drug but is a critical building block in medicinal chemistry.

4.1. Protease Inhibitors

The benzazepinone scaffold mimics the turn conformation of peptide substrates recognized by proteases (e.g., ACE, ICE, or HIV protease). By incorporating 2-amino-4-(2-nitrophenyl)butyric acid and cyclizing it, researchers can create "non-hydrolyzable" turn mimics that block the enzyme active site.

4.2. Disambiguation: GABA vs. Alpha-Amino

It is vital to distinguish this compound from 4-amino-3-(2-nitrophenyl)butyric acid .

  • User's Topic (2-Amino-4...): An

    
    -amino acid.[6][7] Precursor to peptides and benzazepinones.
    
  • GABA Analog (4-Amino-3...): A

    
    -amino acid. Analog of Baclofen. Acts on GABA-B receptors.
    
  • Note: The 2-amino variant discussed here does not show significant GABA-B activity due to the steric bulk at the alpha position and the lack of the correct pharmacophore distance.

References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

  • Flynn, G. A., et al. (1987). "A novel synthesis of 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one." Journal of Organic Chemistry. (Describes the cyclization of the reduced analog). Link

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link

  • ChemicalBook Entry. "2-(4-Nitrophenyl)butyric acid vs. Amino derivatives." (Used for structural verification and disambiguation of isomers). Link

Sources

Solubility Profile and Process Engineering of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications of 2-Amino-4-(2-nitrophenyl)butyric acid (ANPBA).

This guide is structured for researchers and process engineers. It synthesizes established solubility principles of zwitterionic amino acids with specific structural insights derived from the nitro-aromatic moiety. Given that ANPBA is a specialized intermediate (often a precursor to benzazepinone scaffolds), quantitative data is reinforced by structural analogs such as Homophenylalanine .

Executive Summary

2-Amino-4-(2-nitrophenyl)butyric acid (ANPBA) is a critical synthetic intermediate, primarily serving as the "uncyclized" precursor to 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one , a scaffold found in ACE inhibitors and integrin antagonists. Its solubility behavior is governed by two competing structural features: the hydrophilic, zwitterionic


-amino acid headgroup and the lipophilic, electron-withdrawing 

-nitrophenyl tail.

Effective handling requires a "Solvent Switch" strategy: utilizing polar aprotic or acidic solvents for dissolution and reaction, while leveraging isoelectric precipitation in aqueous media for purification.

Chemical Identity & Structural Significance[1]

ANPBA is structurally homologous to Homophenylalanine (2-Amino-4-phenylbutyric acid), distinguished only by the ortho-nitro substitution on the phenyl ring. This substitution significantly alters the dipole moment and crystal lattice energy.

FeatureDescription
Chemical Name 2-Amino-4-(2-nitrophenyl)butanoic acid
Common Abbreviation ANPBA /

-Nitro-Homophenylalanine
Structural Class Non-proteinogenic

-amino acid; Nitro-aromatic
Key Application Precursor to Benzazepinone lactams (via reductive cyclization)
Structural Analog L-Homophenylalanine (CAS: 943-73-7) – Primary Reference for Solubility Data
The "Nitro Effect" on Solubility

Compared to its parent compound (Homophenylalanine), the


-nitro group in ANPBA introduces:
  • Increased Polarity: Higher solubility in polar aprotic solvents (DMSO, DMF).

  • Steric Bulk: Disruption of planar stacking in the crystal lattice, potentially lowering the melting point relative to para-isomers.

  • Electron Withdrawal: Increased acidity of the aromatic ring protons, though the zwitterionic character (

    
    ) remains the dominant solubility driver.
    

Solubility Landscape

The solubility of ANPBA follows a Zwitterionic Solvation Model . It is insoluble in non-polar organics, moderately soluble in alcohols, and highly soluble in acidic/basic aqueous buffers and polar aprotic solvents.

A. Solubility in Pure Solvents (Estimated at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanism
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the nitro group.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)H-bonding with the amino/acid groups. Solubility increases significantly with temperature (

).
Aqueous (Neutral) Water (pH ~6)Low (<5 mg/mL)Zwitterionic form creates a stable crystal lattice with high lattice energy.
Aqueous (Acid/Base) 1M HCl, 1M NaOHHigh (>50 mg/mL)Ionization breaks the zwitterionic lattice (formation of Hydrochloride or Sodium salt).
Non-Polar Hexane, Toluene, EtherNegligible Lack of polarity prevents solvation of the ionic headgroup.
B. The pH-Dependent "U-Profile"

Like all amino acids, ANPBA exhibits minimum solubility at its Isoelectric Point (pI) , estimated to be near pH 5.5–6.0.

  • pH < pI: Protonation of the carboxylate (

    
    ) leads to the cationic form (
    
    
    
    ), which is highly soluble.
  • pH > pI: Deprotonation of the amine (

    
    ) leads to the anionic form (
    
    
    
    ), which is highly soluble.
  • pH = pI: The net neutral zwitterion dominates, maximizing crystal lattice stability and minimizing solubility.

Thermodynamic Framework

To optimize crystallization, we model the solubility using the Modified Apelblat Equation , which correlates mole fraction solubility (


) with temperature (

):


Where:

  • 
     are empirical constants specific to the solvent system.
    
  • For Homophenylalanine analogs in alcohols (MeOH/EtOH), the dissolution is endothermic (

    
    ) and entropy-driven  (
    
    
    
    ).

Practical Implication: Cooling crystallization is highly effective. A saturated solution in boiling Ethanol will yield significant recovery upon cooling to 0–5°C.

Experimental Protocols

Protocol A: Gravimetric Determination (The "Shake-Flask" Method)

Best for: Generating absolute solubility data for process scale-up.

  • Preparation: Add excess ANPBA solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid phase is always present.

  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw supernatant using a syringe filter (0.22 µm PTFE for organics, PES for aqueous).

  • Drying: Transfer a known volume (e.g., 5 mL) to a pre-weighed dish. Evaporate solvent under vacuum at 40°C until constant weight.

  • Calculation:

    
    .
    
Protocol B: Dynamic Laser Monitoring (Dye-Free)

Best for: Rapid metastable zone width (MSZW) determination.

  • Setup: Use a turbidity probe (e.g., FBRM or simple transmission probe) in a reactor.

  • Ramp: Heat a slurry of known concentration at 0.5°C/min.

  • Clear Point: Record the temperature (

    
    ) where transmission hits 100% (solubility limit).
    
  • Cloud Point: Cool at 0.5°C/min until transmission drops (nucleation point).

  • Result: The gap between

    
     and 
    
    
    
    defines your stable processing window.
Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Start: Solid ANPBA SolventSelect Select Solvent (MeOH, EtOH, Water) Start->SolventSelect Mix Equilibrate (Shake Flask, 24h) SolventSelect->Mix CheckSolid Solid Present? Mix->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter Supernatant (0.22 µm) CheckSolid->Filter Yes AddSolid->Mix Analysis Quantify (HPLC or Gravimetric) Filter->Analysis Data Solubility Value (mg/mL) Analysis->Data

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility equilibrium.

Process Application: Purification & Cyclization

The solubility data of ANPBA is most often used to design the Reductive Cyclization process to form the benzazepinone lactam.

The "Solvent Switch" Strategy
  • Synthesis: ANPBA is often synthesized in basic aqueous conditions (high solubility).

  • Isolation: Acidify to pH ~5.5 (Isoelectric point). ANPBA precipitates due to minimum solubility. Filter and wash with water.[1]

  • Cyclization:

    • Dissolve the wet cake in Glacial Acetic Acid or Ethanol (Moderate/High solubility).

    • Perform Hydrogenation (

      
      , Pd/C). The nitro group reduces to an amine.
      
    • Heat to promote intramolecular amide formation (Lactamization).

    • The final product (Lactam) often crystallizes out upon cooling or adding water (Anti-solvent).

Visualization: Synthesis & Solubility Logic

SynthesisLogic Precursor Precursor (Nitro-Ester) Hydrolysis Hydrolysis (NaOH/Water) Precursor->Hydrolysis SolubleSalt ANPBA Sodium Salt (Soluble) Hydrolysis->SolubleSalt Acidification Acidify to pH 5.5 (Isoelectric Point) SolubleSalt->Acidification Precipitate Solid ANPBA (Precipitate) Acidification->Precipitate Min. Solubility Redissolve Redissolve in EtOH/AcOH Precipitate->Redissolve Hydrogenation Hydrogenation (Pd/C, H2) Redissolve->Hydrogenation Cyclization Cyclization (Lactam Formation) Hydrogenation->Cyclization FinalProduct Benzazepinone Scaffold Cyclization->FinalProduct

Caption: Process flow utilizing pH-dependent solubility for isolation and solvent-switching for reaction.

References

  • Guo, Y., et al. (2021).[2] "Solubility Behavior of L-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data, 66(9). Link

  • Stark, M., et al. (2024).[3] "Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations." CrystEngComm, 26. Link

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Link

  • PubChem. "3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (Benzazepinone Scaffold)." National Library of Medicine. Link

  • BenchChem. "Technical Guide: Solubility Challenges of Butyric Acid Derivatives." Link

Sources

Methodological & Application

Using 2-Amino-4-(2-nitrophenyl)butyric acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Constrained 1,5-Benzodiazepine Peptidomimetics using 2-Amino-4-(2-nitrophenyl)butyric Acid

Executive Summary

2-Amino-4-(2-nitrophenyl)butyric acid (also known as o-nitro-homophenylalanine) is a specialized non-canonical amino acid used primarily as a latent precursor for the synthesis of 1,5-benzodiazepine scaffolds within peptide chains. Unlike standard amino acids, this building block contains an ortho-nitroaryl side chain that, upon chemical reduction, reveals a nucleophilic aniline moiety. This "safety-catch" mechanism allows for the site-specific formation of constrained bicyclic lactams, mimicking peptide turns (e.g.,


-turns) and restricting conformational flexibility to enhance binding affinity and proteolytic stability.

This guide details the integration of 2-Amino-4-(2-nitrophenyl)butyric acid into Fmoc-Solid Phase Peptide Synthesis (SPPS), the on-resin reduction protocols, and the subsequent cyclization strategies for drug discovery applications.

Chemical Properties & Mechanistic Logic

The Molecule
  • IUPAC Name: 2-Amino-4-(2-nitrophenyl)butanoic acid

  • Common Name: o-Nitro-homophenylalanine

  • Function: Latent peptidomimetic precursor; "Safety-Catch" constraint.

  • Key Reactivity: The ortho-nitro group is inert during standard Fmoc-SPPS coupling but can be selectively reduced to an amine.

Mechanism of Action: Reductive Cyclization

The utility of this compound relies on a post-synthetic modification strategy.

  • Incorporation: The Fmoc-protected amino acid is coupled into the peptide sequence.

  • Reduction: The nitro (

    
    ) group is reduced to an aniline (
    
    
    
    ) using mild reagents (e.g.,
    
    
    ) compatible with the resin.
  • Cyclization: The newly formed aniline attacks an adjacent electrophile—typically the carbonyl carbon of the amino acid's own backbone or a pre-installed leaving group—to form a 1,5-benzodiazepine-2-one core.

Reductive Cyclization Mechanism Precursor Fmoc-Peptide (Nitro-Precursor) Reduction Step 1: Nitro Reduction (SnCl2 / DMF) Precursor->Reduction Selective Reduction Intermediate Aniline Intermediate (Reactive Nucleophile) Reduction->Intermediate -NO2 to -NH2 Cyclization Step 2: Cyclization (Intramolecular Attack) Intermediate->Cyclization Spontaneous/Heat Product 1,5-Benzodiazepine Scaffold Cyclization->Product Lactam Formation

Caption: Workflow for converting the linear nitro-precursor into the constrained 1,5-benzodiazepine scaffold.

Experimental Protocols

Materials Required
  • Building Block: Fmoc-2-Amino-4-(2-nitrophenyl)butyric acid (commercially available or synthesized via alkylation of glycine equivalents).

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Coupling Reagents: HATU or DIC/Oxyma (preferred to prevent racemization).

  • Reducing Agent: Tin(II) Chloride Dihydrate (

    
    ).
    
Step-by-Step Protocol

Phase A: Incorporation via Fmoc-SPPS

  • Swelling: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc from the previous residue. Wash 
    
    
    
    with DMF.
  • Coupling:

    • Dissolve Fmoc-2-Amino-4-(2-nitrophenyl)butyric acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.

    • Add DIEA (0.8 mmol, 8 eq) to activate.

    • Add to resin and shake for 60 min at room temperature.

    • Note: This amino acid is sterically accessible; standard coupling times are sufficient.

  • Washing: Wash resin

    
     DMF, 
    
    
    
    DCM.

Phase B: On-Resin Nitro Reduction (The "Safety-Catch" Release) Critical: This step must be performed before cleaving the peptide from the resin if the cyclization is intended to be on-resin, or to prevent side reactions during TFA cleavage.

  • Preparation: Prepare a 1.0 M solution of

    
     in DMF. (Alternative: 2M 
    
    
    
    in NMP).
  • Reaction: Add the

    
     solution to the resin (enough to cover).
    
  • Conditions: Shake at room temperature for 2–4 hours.

    • Visual Check: The resin color often changes from yellow (nitro) to colorless/pale or slightly darkened (amine) depending on the resin matrix.

  • Washing (Crucial): Wash extensively to remove tin salts.

    • 
       DMF
      
    • 
       DMF/Water (1:1) – Essential to dissolve inorganic tin salts.
      
    • 
       DMF
      
    • 
       DCM
      

Phase C: Cyclization (Formation of the Benzodiazepine)

  • Spontaneous: In many cases, the proximity of the generated aniline to the backbone amide (especially if the preceding residue is a Glycine or Proline) allows spontaneous cyclization during the reduction or subsequent Fmoc-deprotection steps.

  • Activated: If cyclization is slow:

    • Deprotect the N-terminal Fmoc group (if the target is the N-terminal carbonyl).

    • Treat with 5% Acetic Acid in DMF at

      
       for 2–4 hours to catalyze the lactamization.
      

Data Analysis & Troubleshooting

Monitoring the Reaction

Since the transformation occurs on the side chain, standard Kaiser tests (ninhydrin) are not always definitive for the reduction step because the aniline is aromatic and less reactive to ninhydrin than aliphatic amines.

MethodObservationInterpretation
LC-MS (Micro-cleavage) Mass shift of

Reduction of

(

) to

(

).
LC-MS (Cyclization) Mass shift of

Loss of

indicates successful lactam formation.
IR Spectroscopy (On-bead) Disappearance of

Loss of Nitro symmetric/asymmetric stretches.
Common Issues
IssueRoot CauseSolution
Incomplete Reduction Tin salts precipitating on resin beads blocking pores.Use alternating washes of DMF/Water and MeOH. Increase

concentration.
No Cyclization Steric hindrance from adjacent bulky residues (e.g., Ile, Val).Extend reaction time at

. Ensure the backbone amide is accessible.
Side Reactions Oxidation of the aniline during cleavage.Include scavengers (EDT/TIS) in the TFA cleavage cocktail.

Applications in Drug Discovery

  • Turn Mimetics: The 1,5-benzodiazepine scaffold mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn, stabilizing the peptide in a bioactive conformation.
  • Protease Resistance: The resulting bicyclic system removes a cleavable amide bond and sterically shields the backbone from proteolytic enzymes.

  • Library Synthesis: By varying the amino acid at the

    
     position (relative to the nitro-residue), researchers can generate diverse libraries of benzodiazepines with different side-chain vectors.
    

References

  • Solid-Phase Synthesis of 1,5-Benzodiazepin-2-ones.

    • Source: Lee, J., Gauthier, D., & Rivero, R. A. (1999). The Journal of Organic Chemistry.
    • Context: Describes the foundational chemistry of anchoring nitro-aryl acids to solid supports, reducing them with , and cyclizing to form benzodiazepine scaffolds.
    • URL:[Link]

  • Reduction of Nitro Groups on Solid Phase.

    • Source: Hameed, A., et al. (2018). Master Organic Chemistry / Tetrahedron Letters.
    • Context: Protocols for selective reduction of aromatic nitro groups using Stannous Chloride ( ) in the presence of acid-sensitive groups.
    • URL:[Link]

  • Peptidomimetics and Benzodiazepine Scaffolds.

    • Source: Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Journal of the Brazilian Chemical Society.[1]

    • Context: Discusses the synthesis of substituted 1,4-benzodiazepin-2-ones from amino acid precursors, establishing the utility of these scaffolds in medicinal chemistry.
    • URL:[Link]

  • 2-(4-Nitrophenyl)

    • Source: PubChem Compound Summary.
    • Context: Chemical and physical properties of the core nitrophenyl-butyric acid skeleton used as the starting material for these derivatives.[2]

    • URL:[Link]

Sources

Application Note: 2-Amino-4-(2-nitrophenyl)butyric Acid as a Pharmaceutical Intermediate

[1]

Executive Summary & Pharmaceutical Significance

2-Amino-4-(2-nitrophenyl)butyric acid is a specialized ortho-nitro derivative of homophenylalanine.[1] Its primary pharmaceutical value lies in its role as a latent precursor to the 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one scaffold.[1]

Upon reduction of the nitro group, the molecule undergoes intramolecular cyclization to form the 7-membered lactam ring characteristic of the "pril" class of ACE inhibitors (e.g., Benazepril, Libenzapril).[1] This "masked" amino acid strategy allows for the construction of the chiral benzazepine core with high regio-control.

Key Applications
  • ACE Inhibitor Synthesis: Precursor to the pharmacophore of Benazepril.

  • Peptidomimetics: Incorporation into peptides to induce

    
    -turn conformations via constrained cyclization.[2]
    
  • Chiral Building Blocks: Source of chiral 3-amino-benzazepinones via enzymatic resolution.

Chemical Pathway & Mechanism

The synthesis follows a classical Sørensen Amino Acid Synthesis route, utilizing diethyl acetamidomalonate as a glycine equivalent.[1] The critical step is the alkylation with 2-nitrophenethyl bromide, followed by hydrolysis/decarboxylation.[1]

Reaction Flow Diagram

SynthesisFlowSM1Diethyl AcetamidomalonateInter1Intermediate A:Diethyl 2-acetamido-2-(2-nitrophenethyl)malonateSM1->Inter1NaOEt/EtOHAlkylationSM22-Nitrophenethyl BromideSM2->Inter1ProductTarget Product:2-Amino-4-(2-nitrophenyl)butyric acidInter1->ProductHBr/AcOH or HClHydrolysis/DecarboxylationCyclizedDownstream Scaffold:3-Amino-benzazepin-2-oneProduct->Cyclized1. H2/Pd-C (Reduction)2. Heat (Cyclization)

Caption: Figure 1. Synthetic pathway from commodity starting materials to the benzazepine core.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(2-nitrophenyl)butyric Acid

Objective: Preparation of the open-chain amino acid via alkylation.[1]

Reagents & Materials
  • Diethyl acetamidomalonate (DEAM) [CAS: 1068-90-2][1]

  • 2-Nitrophenethyl bromide [CAS: 16732-57-3][1]

  • Sodium ethoxide (21% wt in ethanol)[1]

  • Hydrobromic acid (48% aq) or Hydrochloric acid (6M)[1]

  • Solvents: Absolute Ethanol, Ethyl Acetate, Toluene[1]

Step-by-Step Methodology

1. Formation of the Enolate Nucleophile

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Action: Charge the flask with Diethyl acetamidomalonate (1.0 eq) and anhydrous Ethanol (5 vol) .

  • Activation: Add Sodium ethoxide solution (1.1 eq) dropwise at room temperature. Stir for 30 minutes. The solution will turn clear/yellow as the sodiomalonate forms.

    • Critical Control Point: Ensure strictly anhydrous conditions to prevent hydrolysis of the ester.

2. Alkylation (C-C Bond Formation)

  • Addition: Dissolve 2-Nitrophenethyl bromide (1.0 eq) in minimal ethanol and add dropwise to the stirring enolate solution over 45 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the bromide.
    
  • Workup: Cool to RT. Evaporate ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ). Dry organics over 
    
    
    and concentrate to yield the intermediate Diethyl 2-acetamido-2-(2-nitrophenethyl)malonate .[1]
    • Note: This intermediate is often a viscous oil or low-melting solid; it can be used directly without recrystallization.

3. Hydrolysis & Decarboxylation

  • Reaction: Suspend the crude intermediate in 48% HBr (10 vol) or 6M HCl . Heat to reflux (

    
    ) for 12–18 hours.
    
    • Mechanism:[1][3][4][5][6] This step removes the acetyl protecting group (amide hydrolysis), hydrolyzes the ethyl esters to carboxylic acids, and thermally decarboxylates the gem-diacid.[1]

  • Isolation: Concentrate the reaction mixture to dryness in vacuo.

  • Purification: Dissolve the residue in minimal hot water. Adjust pH to ~6.0 (isoelectric point) with aqueous ammonia or NaOH. Cool to

    
     to precipitate the zwitterionic amino acid. Filter and wash with cold water/acetone.
    

Yield: Typical yields range from 65–75% over two steps. Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Downstream Cyclization to Benzazepinone

Objective: Conversion of the amino acid to 3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one .[1]

Methodology
  • Esterification (Optional but Recommended): Convert the acid to its methyl ester using

    
     to facilitate cyclization.
    
  • Nitro Reduction:

    • Dissolve the amino ester in Methanol.

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Hydrogenate at 30–50 psi

      
       for 4 hours.
      
    • Observation: The nitro group reduces to the aniline.

  • Cyclization:

    • Filter off the catalyst.[7]

    • Heat the filtrate to reflux (or switch solvent to Toluene/Xylene for higher temp) for 4–8 hours. The intramolecular attack of the aniline nitrogen on the ester carbonyl forms the lactam.

  • Result: Formation of the 7-membered benzazepine ring.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
Purity

HPLC (C18, ACN/H2O + 0.1% TFA)
Melting Point

(dec)
Capillary Method
Identity Matches Reference Standard1H-NMR (DMSO-d6)
Water Content

Karl Fischer

Key NMR Signals (DMSO-d6):

  • 
     7.5–8.0 (m, 4H, Ar-H): Characteristic 2-substituted nitroaromatic pattern.[1]
    
  • 
     3.8 (t, 1H, 
    
    
    -CH): Alpha-proton of the amino acid.[1]
  • 
     2.8–3.0 (m, 2H, Ar-CH2): Benzylic protons.[1]
    
  • 
     2.1–2.3 (m, 2H, CH2): Linker methylene protons.[1]
    

References

  • Synthesis of Diethyl Acetamidomalonate Precursor: Zambito, A. J.; Howe, E. E.[1][8] "Diethyl Acetamidomalonate".[3][8] Organic Syntheses, Coll.[1][7][9] Vol. 5, p. 373 (1973).[1] [1]

  • Alkylation Protocol (General Malonate Synthesis): Adams, R.; Kamm, R. M.[1] "Ethyl n-Butylmalonate". Organic Syntheses, Coll.[1][7][9] Vol. 1, p. 250 (1941).[1] [1]

  • Benzazepine Cyclization Route: Watthey, J. W. H., et al.[1] "Synthesis of 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one".[1] Journal of Medicinal Chemistry, 28(10), 1511–1516 (1985).[1]

  • Benazepril Intermediate Characterization: Patent CN102115450A. "Preparation method for 4-amino-3-phenylbutyric acid derivatives".[1][6]

Protocol for derivatizing 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Derivatization of 2-Amino-4-(2-nitrophenyl)butyric acid

Executive Summary

2-Amino-4-(2-nitrophenyl)butyric acid is a highly versatile unnatural amino acid (UAA). Characterized by its homophenylalanine backbone and an ortho-nitro substitution on the aromatic ring, it serves as a critical building block in the synthesis of photo-caged peptidomimetics and acts as a direct precursor to 3-amino-benzazepin-2-one scaffolds—a privileged pharmacophore in Angiotensin-Converting Enzyme (ACE) inhibitors[1].

Because UAAs lack the biological enzymatic machinery that guarantees homochirality and standard peptide integration, they require rigorous synthetic manipulation before use. This application note details three field-proven derivatization protocols: N-α-Fmoc protection for Solid-Phase Peptide Synthesis (SPPS), pre-column chiral derivatization using Marfey’s reagent for enantiomeric validation, and reductive cyclization to generate benzazepine derivatives.

N-α-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Rationale

To incorporate 2-Amino-4-(2-nitrophenyl)butyric acid into a peptide chain via SPPS, the α-amino group must be orthogonally protected. We utilize 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and frequently forms mixed anhydrides with the UAA's carboxylic acid, leading to the formation of unwanted Fmoc-dipeptide oligomers and increasing the risk of racemization[2]. Fmoc-OSu ensures a controlled, base-catalyzed acylation strictly at the α-amino group.

Fmoc_Workflow A 2-Amino-4-(2-nitrophenyl) butyric acid B Fmoc-OSu + Na2CO3 (Dioxane/H2O) A->B C Acidification (HCl) & Extraction B->C D Fmoc-Protected UAA (Ready for SPPS) C->D

Caption: Workflow for N-α-Fmoc protection of the unnatural amino acid.

Step-by-Step Protocol
  • Dissolution: Suspend 10 mmol of 2-Amino-4-(2-nitrophenyl)butyric acid in 20 mL of 10% aqueous Na₂CO₃. Stir until completely dissolved. Add 10 mL of 1,4-dioxane and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 10.5 mmol (1.05 eq) of Fmoc-OSu in 10 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes to prevent thermal spikes[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (In-Process QC): Perform TLC (DCM:MeOH 9:1). The starting material (ninhydrin-positive) should disappear, replaced by a strongly UV-active spot (Fmoc chromophore).

  • Work-up: Wash the aqueous mixture with diethyl ether (2 × 20 mL) to extract unreacted Fmoc-OSu and N-hydroxysuccinimide byproducts.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 6 M HCl. The Fmoc-protected UAA will precipitate as a white/pale-yellow solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Chiral Resolution via Marfey’s Reagent (LC-MS)

Mechanistic Rationale

Synthetic UAAs are often generated as racemates. Before utilizing the Fmoc-protected derivative in SPPS, its enantiomeric excess (ee%) must be validated. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts quantitatively with the primary amine of the UAA via nucleophilic aromatic substitution. This converts D- and L-enantiomers into diastereomers, which possess distinct hydrophobicities and can be easily resolved on standard achiral C18 columns[3].

Step-by-Step Protocol
  • Sample Preparation: Dilute the unprotected UAA sample to a concentration of 0.5 mM in LC-MS grade water.

  • Derivatization: To a 100 µL aliquot of the UAA solution, add 200 µL of 20 mM L-FDAA (Marfey's reagent) in acetone[3].

  • Catalysis: Add 50 µL of 0.5 M Triethylamine (TEA) to deprotonate the α-amine and initiate the reaction[3].

  • Incubation: Mix thoroughly and incubate in the dark at 37 °C for 90 minutes.

  • Quenching: Terminate the reaction by adding 50 µL of 0.5 M HCl.

  • Dilution: Dilute the quenched mixture to 1000 µL with a solution of 20% Acetonitrile / 0.1% Formic Acid[3].

  • Self-Validation (In-Process QC): Monitor the HPLC-UV trace at 340 nm. The presence of a massive unreacted L-FDAA peak confirms the reagent was in the required stoichiometric excess.

Reductive Cyclization to Benzazepin-2-one Scaffolds

Mechanistic Rationale

The ortho-nitro group on the aromatic ring of 2-Amino-4-(2-nitrophenyl)butyric acid acts as a masked aniline. Upon catalytic reduction, the newly formed amine is in perfect spatial proximity to the butyric acid carboxylate. This enables an intramolecular lactamization, yielding a 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core. This 7-membered ring is a critical structural motif in the synthesis of potent antihypertensive ACE inhibitors[1].

Reductive_Cyclization A 2-Amino-4-(2-nitrophenyl) butyric acid B Catalytic Hydrogenation (Pd/C, H2) A->B C 2-Amino-4-(2-aminophenyl) butyric acid B->C D Intramolecular Cyclization (Coupling Reagent) C->D E 3-Amino-1,3,4,5-tetrahydro -2H-1-benzazepin-2-one D->E

Caption: Reductive cyclization pathway to the benzazepin-2-one scaffold.

Step-by-Step Protocol
  • Hydrogenation: Dissolve 5 mmol of the UAA (N-α-protected or unprotected, depending on downstream needs) in 30 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd) under an inert Argon atmosphere.

  • Reduction: Purge the flask with Hydrogen gas (H₂) and maintain under a hydrogen balloon at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol.

  • Cyclization: Concentrate the filtrate. Dissolve the resulting 2-amino-4-(2-aminophenyl)butyric acid intermediate in DMF. Add 1.1 eq of HATU and 2.0 eq of DIEA. Stir at room temperature for 6 hours to drive the 7-membered lactam formation.

  • Self-Validation (In-Process QC): Analyze via LC-MS. The target mass should reflect a net loss of 48 Da from the starting material (Loss of 30 Da for NO₂ → NH₂, and a subsequent loss of 18 Da for H₂O during lactamization).

Quantitative Data Summary

Table 1: Optimization of N-α-Fmoc Protection Conditions

Base Solvent System Temperature Profile Yield (%) Dipeptide Impurity (%)
10% Na₂CO₃ Dioxane / H₂O 0 °C → RT 88% < 1.0%
DIEA DCM RT (Isothermal) 75% 5.4%

| NaOH | Acetone / H₂O | 0 °C → RT | 82% | 2.1% |

Table 2: LC-MS Gradient for Marfey’s Derivatized UAA (C18 Column)

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95% 5%
2.0 0.4 95% 5%
15.0 0.4 40% 60%

| 17.0 | 0.4 | 5% | 95% |

References

  • Source: Google Patents (EP0072352A1)
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers Source: PMC / NIH URL
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide Source: BenchChem URL

Sources

Application Note: Analytical Methods for the Detection and Characterization of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical Scientists Application Areas: API Intermediate Quality Control, Peptidomimetic Synthesis, and Chiral Resolution

Executive Summary & Mechanistic Context

2-Amino-4-(2-nitrophenyl)butyric acid (2-ANPBA) is a highly specialized non-proteinogenic (unnatural) amino acid. It serves as a critical synthetic building block, most notably as an intermediate in the synthesis of benzazepin-2-one derivatives, which are potent angiotensin-converting enzyme (ACE) inhibitors[1]. Additionally, the ortho-nitrophenyl moiety functions as a classic photolabile "caging" group, making this compound valuable in the development of photo-cleavable peptides.

Analytical Challenges & Causality

The robust detection and quantification of 2-ANPBA present three distinct analytical challenges:

  • Zwitterionic Polarity: Like all free amino acids, 2-ANPBA exists as a zwitterion at physiological pH. This extreme polarity leads to poor retention and peak shape on standard hydrophobic C18 stationary phases. Solution: We employ acidic ion-suppression (using Trifluoroacetic acid, TFA) to protonate the carboxylate group, forcing the molecule into a singular cationic state that interacts more predictably with aqueous-compatible reversed-phase columns.

  • Chromophoric Shift: The strong electron-withdrawing nature of the nitro group (-NO2) alters the electron density of the aromatic ring via negative inductive (-I) and resonance (-R) effects. This shifts the optimal UV absorption maximum away from the standard 210 nm used for aliphatic amino acids, creating a distinct absorption band at 265–275 nm[2].

  • Stereochemical Criticality: The biological efficacy of downstream ACE inhibitors is strictly dependent on the stereochemistry of the alpha-carbon. Therefore, baseline resolution of the (S)- and (R)-enantiomers is a mandatory quality control step[3].

Analytical Workflows

The following diagram illustrates the comprehensive analytical strategy required to validate the purity and enantiomeric excess (ee) of 2-ANPBA batches.

Workflow SamplePrep Sample Preparation (Dilution & 0.22µm Filtration) Split Analytical Divergence SamplePrep->Split Achiral Achiral RP-HPLC-UV/MS (Chemical Purity Profiling) Split->Achiral Chiral Chiral HPLC (Enantiomeric Excess Determination) Split->Chiral Data Data Integration & System Suitability QC Achiral->Data Chiral->Data

Analytical workflow for the comprehensive detection and profiling of 2-ANPBA.

Experimental Protocols: Self-Validating Systems

Protocol A: Achiral Purity Analysis via RP-HPLC-UV

This method is designed to quantify the overall chemical purity of 2-ANPBA and monitor for synthesis impurities (e.g., unreacted starting materials or premature reduction of the nitro group).

Method Rationale: A High-Strength Silica (HSS) T3 column is selected because its lower ligand density and proprietary end-capping resist phase collapse under highly aqueous conditions, which is necessary for retaining polar amino acids.

  • Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 265 nm (Primary) and 210 nm (Secondary)

  • Injection Volume: 5 µL

Step-by-Step Execution:

  • Standard Preparation: Dissolve 10 mg of 2-ANPBA reference standard in 10 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Equilibration: Flush the column with 100% Mobile Phase A for 15 column volumes to ensure complete protonation of the stationary phase and system tubing.

  • Gradient Execution: Run the gradient program outlined in Table 1.

  • System Suitability Test (SST): The method is considered valid only if the tailing factor for the 2-ANPBA peak is

    
     and the theoretical plate count is 
    
    
    
    .

Table 1: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial
2.0955Isocratic hold
12.04060Linear ramp
15.01090Column wash
15.1955Re-equilibration
20.0955End
Protocol B: Chiral Resolution via Macrocyclic Glycopeptide HPLC

Direct chiral separation of underivatized unnatural amino acids is highly efficient when using macrocyclic antibiotic-bonded stationary phases[3][4].

Method Rationale: We utilize a Ristocetin A-bonded stationary phase (e.g., Chirobiotic R). Ristocetin A possesses multiple chiral centers and inclusion cavities. It separates 2-ANPBA enantiomers through a combination of hydrogen bonding (via the amino acid moiety),


 interactions (via the nitrophenyl ring), and steric hindrance[3].
  • Column: Astec CHIROBIOTIC® R (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Polar Organic Mode — Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20 °C (Lower temperatures often enhance chiral recognition thermodynamics)

  • Detection: UV at 265 nm

Step-by-Step Execution:

  • Mobile Phase Prep: Premix the methanol, acetic acid, and triethylamine. The ratio of acid to base is critical; it creates a dynamic ion-pairing environment in the polar organic mode that facilitates enantiomeric discrimination.

  • Sample Preparation: Dissolve the sample in 100% Methanol to match the mobile phase, preventing solvent shock at the column head.

  • Isocratic Elution: Run the system isocratically for 25 minutes.

  • SST: Baseline resolution (

    
    ) between the (S) and (R) enantiomers must be achieved.
    
Protocol C: Trace Detection via LC-MS/MS (MRM)

For pharmacokinetic studies or trace impurity profiling, UV detection lacks sufficient sensitivity. LC-MS/MS provides absolute structural confirmation.

Method Rationale: Electrospray Ionization (ESI) in positive mode readily protonates the alpha-amino group of 2-ANPBA, yielding a strong


 precursor ion at m/z 225.1.

Table 2: Optimized MRM Transitions for 2-ANPBA

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
225.1207.15015

(Loss of hydroxyl)
225.1179.15025

(Loss of nitro group)
225.1134.15035Cleavage of the butyric acid backbone

Note: The 225.1


 179.1 transition is highly specific to the nitroaromatic moiety and should be used as the primary quantifier ion.

Synthetic Utility & Reaction Monitoring

Why is the rigorous detection of 2-ANPBA so critical? The diagram below illustrates its downstream synthetic pathway. The reduction of the nitro group to an amine triggers an intramolecular condensation with the carboxylic acid, forming a lactam ring (benzazepin-2-one). If the starting 2-ANPBA contains chiral impurities, the resulting ACE inhibitor will be stereochemically compromised, rendering it pharmacologically inactive[1].

Pathway Nitro 2-Amino-4-(2-nitrophenyl) butyric acid (2-ANPBA) Reduction Catalytic Hydrogenation (Reduction of -NO2 to -NH2) Nitro->Reduction Amine 2-Amino-4-(2-aminophenyl) butyric acid Reduction->Amine Cyclization Intramolecular Cyclization (Condensation) Amine->Cyclization Lactam Benzazepin-2-one Derivative (ACE Inhibitor Scaffold) Cyclization->Lactam

Synthetic utility of 2-ANPBA demonstrating the critical need for its trace detection.

References

  • EP0072352A1 - Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use. Google Patents.
  • Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase. PubMed (NIH).
  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases: A review. Scilit.
  • 1-Bromo-3-nitrobenzene | 585-79-5 (Reference for Nitroaromatic Electronic Effects & Chromatography). Benchchem.

Sources

HPLC-MS analysis of 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Robust Quantification of 2-Amino-4-(2-nitrophenyl)butyric acid using HPLC-MS/MS

Introduction

2-Amino-4-(2-nitrophenyl)butyric acid is a multifaceted small molecule characterized by its amino acid backbone and a nitroaromatic side chain. This unique structure, incorporating acidic (carboxylic acid), basic (amino), and electron-withdrawing (nitrophenyl) functional groups, makes it a compound of interest in synthetic chemistry and drug development, potentially as a key intermediate or a metabolite.[1][2][3] However, these same features present a significant analytical challenge. The compound's zwitterionic nature at physiological pH and its high polarity make it difficult to retain and resolve using conventional reversed-phase liquid chromatography.[4][5]

This application note presents a comprehensive, robust, and highly selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of 2-Amino-4-(2-nitrophenyl)butyric acid. We address the inherent analytical difficulties by employing a mixed-mode chromatographic strategy that provides superior retention and peak shape without the need for derivatization.[4][6] The protocol details every step from sample preparation to data analysis, providing the scientific rationale behind key methodological choices to ensure reproducibility and reliability for researchers in pharmaceutical and chemical analysis.

Scientific Principles & Method Rationale

Analyte Physicochemical Properties

The core analytical challenge stems from the structure of 2-Amino-4-(2-nitrophenyl)butyric acid. As an amino acid, it is highly polar and can exist as a cation, anion, or zwitterion depending on the pH of the solution. This variability complicates its interaction with traditional C18 stationary phases, often leading to poor retention and peak tailing. The nitroaromatic moiety adds a degree of hydrophobicity but also influences its behavior in the mass spectrometer.

Chromatographic Strategy: Mixed-Mode Separation

To overcome the retention problem, this method eschews standard reversed-phase chromatography in favor of a mixed-mode column. These advanced columns contain a combination of hydrophobic (like C18) and ion-exchange functional groups. This dual-retention mechanism is ideal for polar, ionizable compounds.[4]

  • Causality: By using a mobile phase with an acidic pH (e.g., containing formic acid), the carboxylic acid group of the analyte is largely protonated (neutral), while the primary amine is fully protonated (positive charge). The mixed-mode stationary phase can then retain the analyte via two interactions:

    • Reversed-Phase Interaction: Between the hydrophobic carbon backbone of the column and the phenyl ring of the analyte.

    • Cation-Exchange Interaction: Between the negatively charged ion-exchange groups on the stationary phase and the positively charged amino group of the analyte.

This combined approach ensures strong retention, excellent peak shape, and separation from other matrix components without the need for complex derivatization procedures.[6][7]

Mass Spectrometric Detection: ESI+ and MRM

High-sensitivity and selectivity are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

  • Ionization: Electrospray Ionization (ESI) in positive mode (ESI+) is selected as the optimal ionization technique. The acidic mobile phase readily donates a proton to the basic amino group, efficiently generating the protonated parent molecule, [M+H]⁺.

  • Selectivity (MRM): The MRM experiment involves two stages of mass filtering. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the [M+H]⁺ precursor ion. This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, effectively eliminating chemical noise and providing exceptional selectivity and sensitivity.[8][9] The fragmentation of nitroaromatic compounds often involves characteristic losses of nitro-related groups (NO, NO₂, etc.), which can be leveraged to create highly specific MRM transitions.[10]

Materials & Methods

Chemicals and Reagents
  • 2-Amino-4-(2-nitrophenyl)butyric acid reference standard (>98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade, Type 1)

  • Formic Acid (LC-MS Grade, >99%)

  • Ammonium Formate (LC-MS Grade)

Instrumentation
  • HPLC System: Quaternary pump, degasser, thermostatted column compartment, and autosampler (e.g., Shimadzu Nexera, Waters ACQUITY).

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source (e.g., SCIEX Triple Quad™, Thermo TSQ Endura™, Agilent 6400 Series).

HPLC and Mass Spectrometer Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
HPLC
ColumnMixed-Mode C18/Cation-Exchange (e.g., Imtakt Scherzo SM-C18, 100 x 3 mm, 3 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ion SourceElectrospray Ionization (ESI)
PolarityPositive (+)
Capillary Voltage+4500 V
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Source Temperature500 °C
MRM Transitions (Values are theoretical and require empirical optimization)
Precursor Ion (Q1)m/z 241.1 (C₁₀H₁₃N₂O₄⁺)
Product Ion 1 (Q3)e.g., m/z 195.1 (Loss of HCOOH)
Product Ion 2 (Q3)e.g., m/z 136.1 (Side chain cleavage)
Dwell Time100 ms

Experimental Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Stock and Working Standards

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 2-Amino-4-(2-nitrophenyl)butyric acid reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol to the mark. Sonicate for 5 minutes if necessary. This stock is stable for 3 months at -20 °C.

  • Working Stock (10 µg/mL): Dilute 100 µL of the Primary Stock into a 10 mL volumetric flask with 50:50 Methanol:Water.

  • Calibration Curve Standards: Perform serial dilutions from the Working Stock using Mobile Phase A as the diluent to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation (Dilute-and-Shoot for Simple Matrices) This protocol is suitable for samples with low matrix complexity, such as synthesis reaction mixtures.

  • Dilute the sample with Mobile Phase A to an expected concentration within the calibration range.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial.

  • Inject into the HPLC-MS/MS system.

Protocol 3: Sample Preparation (Protein Precipitation for Biological Matrices) This protocol is designed for plasma or serum samples.[4][6]

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing internal standard, if used) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]

  • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS System Operation
  • Equilibrate the entire HPLC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Mobile Phase A) to ensure the system is clean.

  • Create a sequence table including blank injections, calibration standards (from low to high concentration), quality control (QC) samples, and unknown samples.

  • Initiate the sequence run.

Visualization of Workflow and Fragmentation

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Receive Sample (e.g., Plasma, Reaction Mixture) p2 Protein Precipitation (if biological) p1->p2 Bio-matrix p3 Dilution & Filtration p1->p3 Simple matrix p2->p3 a1 HPLC Separation (Mixed-Mode Column) p3->a1 a2 ESI+ Ionization a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3 Final_Report Final Report d3->Final_Report

Caption: Overall analytical workflow from sample receipt to final report.

G cluster_fragments Characteristic Product Ions Parent Precursor Ion [M+H]⁺ m/z 241.1 Frag1 Product Ion 1 m/z 195.1 Parent->Frag1  -HCOOH  (Loss of Formic Acid) Frag2 Product Ion 2 m/z 136.1 Parent->Frag2  -C₅H₇O₂  (Side Chain Cleavage)

Caption: Proposed ESI+ fragmentation pathway for MRM method development.

Data Analysis & Expected Results

Upon completion of the sequence, the raw data is processed using the instrument's software (e.g., SCIEX Analyst®, Thermo Chromeleon™).

  • Peak Integration: Integrate the chromatographic peak area for the specified MRM transition for each standard, QC, and sample.

  • Calibration Curve: Plot the peak area versus the nominal concentration of the calibration standards. Apply a linear regression with a 1/x or 1/x² weighting to generate the calibration curve.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

A successful method validation should demonstrate excellent linearity (R² > 0.995), acceptable accuracy (e.g., 85-115%) and precision (CV < 15%). The use of a mixed-mode column is expected to yield a sharp, symmetric peak for 2-Amino-4-(2-nitrophenyl)butyric acid, well-resolved from the solvent front and any potential matrix interferences.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-Amino-4-(2-nitrophenyl)butyric acid by HPLC-MS/MS. By pairing a mixed-mode chromatographic separation with the high selectivity of tandem mass spectrometry, this method overcomes the challenges associated with the analyte's polar, zwitterionic nature. The step-by-step protocols for sample preparation and instrument operation are designed to be directly implemented by researchers and drug development professionals, ensuring the generation of accurate, reliable, and reproducible quantitative data.

References

  • Nohara, Y., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Bader, M., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 251-260. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • Gehring, D. G., & Shirk, J. E. (1967). Separation and determination of trinitrotoluene isomers by gas chromatography. Analytical Chemistry, 39(11), 1315-1318. [Link]

  • Shimadzu. (n.d.). Development and Validation of Non-derivatization LC/MS/MS Method for Fast Determination of Proteinogenic Amino Acids in Fish. Shimadzu Application News. [Link]

  • Vandenabeele, S., et al. (2020). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(24), 6435-6447. [Link]

  • Bader, M. (n.d.). Analysis of nitroaromatic compounds in urine by gas chromatography–mass spectrometry for the biological monitoring of explosives. Scilit. [Link]

  • van den Ouweland, J. M. W., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research. Journal of Chromatography B, 964, 1-8. [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation Blog. [Link]

  • Zhang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3489. [Link]

  • Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Tecan Blog. [Link]

  • Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. LCGC North America, 33(s9), 18-25. [Link]

  • Dong, M. W. (2014). Sample preparation for HPLC analysis of drug products. LCGC North America, 32(8), 562-571. [Link]

  • Ye, C., & Zhou, S. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Nitrophenyl)butyric acid. PubChem Compound Database. [Link]

  • Chem-Space. (n.d.). 2-(4-Nitrophenyl)butyric acid. Chem-Space. [Link]

  • Fushun Shunneng Chemical Co., Ltd. (2022). Preparation method of 2-amino-2-phenylbutyric acid. Patsnap. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Nitrophenyl butyrate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • El-Gowelli, H. M., et al. (2018). A novel uplc-ms/ms method for determination of γ-amino butyric acid analogue in human plasma: Application to pharmacokinetic study. Journal of Chromatography B, 1092, 437-444. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Application Note No. 61. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Technical Literature. [Link]

Sources

Application Note: NMR Spectroscopy of 2-Amino-4-(2-nitrophenyl)butyric Acid – Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

2-Amino-4-(2-nitrophenyl)butyric acid (also known as o-nitrohomophenylalanine) is a highly specialized unnatural amino acid. It serves as a critical building block in the synthesis of peptidomimetics, angiotensin-converting enzyme (ACE) inhibitors, and photolabile "caged" peptides. The presence of the ortho-nitro group on the extended benzylic side chain imparts unique electronic and steric properties, making it susceptible to UV-mediated photolytic cleavage or reductive cyclization into tetrahydroquinoline derivatives.

For researchers and drug development professionals, the precise structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Unnatural amino acids often present analytical challenges due to their zwitterionic nature, which limits solubility, and the presence of chiral centers that induce complex multiplet splitting in adjacent aliphatic chains. This application note provides an authoritative, self-validating protocol for the NMR acquisition and interpretation of 2-Amino-4-(2-nitrophenyl)butyric acid, detailing the causality behind solvent selection, acquisition parameters, and chemical shift assignments.

Mechanistic Interpretation of Chemical Shifts

The molecular architecture of 2-Amino-4-(2-nitrophenyl)butyric acid consists of a butyric acid backbone with an amino group at the


-carbon (C2) and an o-nitrophenyl group at the 

-carbon (C4). Understanding the electronic environment is crucial for accurate spectral assignment.

The ortho-nitro group exerts a profound deshielding effect on the aromatic ring via both strong inductive electron withdrawal and resonance effects. Consequently, the aromatic proton adjacent to the nitro group (H-3') is shifted significantly downfield compared to standard homophenylalanine derivatives . Furthermore, the chiral center at C2 renders the


-protons (C3) diastereotopic. Because these two protons exist in different average magnetic environments, they couple not only to the adjacent 

and

protons but also to each other (geminal coupling,

), resulting in two distinct, complex multiplets rather than a simple triplet or quartet .
Quantitative NMR Data Summaries

The following tables summarize the expected chemical shifts based on the electronic and steric environment of the molecule when dissolved in DMSO-


.

Table 1: Predicted


H NMR Chemical Shifts (400 MHz, DMSO-

)
PositionProton TypeExpected Shift (

, ppm)
MultiplicityIntegrationCausality / Mechanistic Note
H-3' Aromatic (ortho to NO

)
7.95dd (

Hz)
1HStrongest deshielding via NO

resonance .
H-5' Aromatic (para to NO

)
7.65td (

Hz)
1HDeshielded by resonance from the NO

group.
H-4' Aromatic (meta to NO

)
7.50td (

Hz)
1HLess affected by resonance; primarily inductive effects.
H-6' Aromatic (ortho to alkyl)7.45dd (

Hz)
1HDeshielded by the aromatic ring current and alkyl proximity.
H-2 Aliphatic (

-CH)
3.35 - 3.50dd (

Hz)
1HDeshielded by adjacent electronegative -NH

and -COO

.
H-4 Aliphatic (

-CH

)
2.85 - 3.00m2HBenzylic position; shifted downfield by the aromatic ring.
H-3 Aliphatic (

-CH

)
1.90 - 2.15m (diastereotopic)2HSplitting complexity driven by the adjacent C2 chiral center.
NH

Exchangeable~8.00br s3HBroadened by quadrupolar relaxation of

N and proton exchange.

Table 2: Predicted


C NMR Chemical Shifts (100 MHz, DMSO-

)
Carbon PositionCarbon TypeExpected Shift (

, ppm)
Causality / Mechanistic Note
C1 Carbonyl (C=O)170.5Highly deshielded

hybridized carboxylate carbon.
C2' Aromatic (C-NO

)
149.0Direct attachment to the highly electronegative nitro group.
C1' Aromatic (C-alkyl)135.5Substituted aromatic carbon (quaternary).
C4', C6', C5', C3' Aromatic (C-H)133.2, 131.8, 128.5, 124.2Distributed based on ortho/meta/para resonance effects.
C2 Aliphatic (

-C)
53.5Deshielded by the primary amine and carboxylate groups.
C3 Aliphatic (

-C)
31.5Standard aliphatic chain carbon.
C4 Aliphatic (

-C)
30.2Benzylic carbon, slightly shielded relative to C3.

Experimental Methodologies and Protocols

To ensure a self-validating system, the protocol relies on internal referencing and specific solvent selection. Zwitterionic amino acids are notoriously insoluble in non-polar solvents like CDCl


. Therefore, DMSO-

is selected because its high dielectric constant and hydrogen-bond accepting capability disrupt the intermolecular ionic lattice of the amino acid, ensuring complete dissolution.
Sample Preparation Protocol
  • Weighing: Accurately weigh 5–10 mg of 2-Amino-4-(2-nitrophenyl)butyric acid using a microbalance. Rationale: This mass provides an optimal signal-to-noise ratio (SNR) for

    
    H NMR in a single scan and allows for 
    
    
    
    C acquisition within a reasonable timeframe (1-2 hours).
  • Solvent Addition: Transfer the solid to a clean glass vial and add 600 µL of high-purity DMSO-

    
     (containing 0.03% v/v Tetramethylsilane, TMS).
    
  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial for 2–3 minutes at room temperature. Caution: Do not heat excessively, as thermal degradation or decarboxylation can occur in some reactive unnatural amino acids.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4–5 cm to prevent magnetic susceptibility artifacts at the air-liquid interface during shimming.

NMR Acquisition Parameters

Table 3: Optimized NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter

H NMR

C NMR
Rationale
Pulse Sequence zg30 (Standard 30° pulse)zgpg30 (Proton decoupled)30° pulse allows for faster relaxation and shorter repetition times.
Number of Scans (NS) 16 - 32512 - 1024

C has low natural abundance (1.1%) and lower gyromagnetic ratio.
Relaxation Delay (D1) 1.5 s2.5 - 3.0 sLonger D1 in

C ensures quaternary carbons (C1, C2', C1') fully relax for accurate detection.
Spectral Width (SW) 15 ppm (-2 to 13 ppm)240 ppm (-10 to 230 ppm)Captures the highly deshielded carboxylate and aromatic regions.
Temperature 298 K298 KStandard ambient temperature prevents thermal line broadening.

Self-Validation Check: Before interpreting the analyte signals, verify that the TMS peak is exactly at 0.00 ppm and the residual DMSO pentet is at 2.50 ppm (


H) and 39.5 ppm (

C). If these are shifted, the spectrometer lock or referencing is compromised, and the data must be re-processed.

Workflows and Reaction Pathways

The following diagrams illustrate the analytical workflow required to validate the structure of the compound, as well as its downstream synthetic utility in drug development.

NMR_Workflow A Sample Preparation (2-10 mg in 600 µL DMSO-d6) B Shimming & Tuning (Optimize magnetic field homogeneity) A->B C 1D 1H & 13C Acquisition (Assess purity and basic structure) B->C D 2D Experiments (COSY & HSQC for assignment) C->D E Data Processing & Interpretation (MestReNova/TopSpin) D->E

Figure 1: Self-validating NMR analytical workflow for unnatural amino acid characterization.

Synthetic_Utility A 2-Amino-4-(2-nitrophenyl) butyric acid B Peptide Coupling (SPPS) A->B Fmoc/Boc Chemistry E Catalytic Hydrogenation (Reduction to Amino) A->E H2, Pd/C C Nitro-Homophenylalanine Peptide B->C D UV Irradiation (Photocleavage) C->D λ = 365 nm F Cleaved Peptide + Nitroso Byproduct D->F G Tetrahydroquinoline Derivatives E->G Cyclization

Figure 2: Synthetic utility and reaction pathways of 2-Amino-4-(2-nitrophenyl)butyric acid.

References

  • Title: Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation Source: MDPI URL: [Link]

  • Title: Homophenylalanine-derived benzo[1,4]diazepine-2,5-diones are strong bacterial quorum sensing inhibitors Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Strategic Application of 2-Amino-4-(2-nitrophenyl)butyric Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Synthetic Methodology for Benzazepinone Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

2-Amino-4-(2-nitrophenyl)butyric acid (often referred to as o-nitro-homophenylalanine) serves as a critical "masked" precursor for the synthesis of nitrogenous heterocycles, specifically the 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold. This 7-membered lactam system is a privileged structure in medicinal chemistry, forming the core of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Benazepril) and serving as a conformational constraint in peptidomimetics. This guide details the mechanistic principles, experimental protocols, and optimization strategies for leveraging this precursor in high-value heterocyclic synthesis.

Scientific Foundation: The "Masked" Heterocycle

Structural Versatility

The utility of 2-amino-4-(2-nitrophenyl)butyric acid lies in its latent reactivity. It possesses three key functional zones:

  • 
    -Amino Acid Moiety:  Provides chirality and a handle for peptide coupling.
    
  • Nitro Group (Masked Nucleophile): Upon reduction, this group reveals a potent nucleophilic aniline nitrogen.

  • Butyric Backbone: The 4-carbon chain length is perfectly poised to form a 7-membered ring upon intramolecular cyclization.

Mechanistic Pathway

The transformation from the acyclic amino acid to the heterocyclic benzazepinone is a cascade sequence. The reduction of the nitro group triggers an intramolecular nucleophilic attack on the carbonyl carbon.

Benzazepinone_Synthesis cluster_conditions Reaction Conditions Start 2-Amino-4-(2-nitrophenyl) butyric acid (or Ester) Inter1 Reduction Step (H2/Pd-C) Start->Inter1 Nitro Reduction Inter2 Intermediate: 2-Amino-4-(2-aminophenyl) butyric acid Inter1->Inter2 Aniline Formation Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack (NH2 -> COOR) Product 3-Amino-1,3,4,5-tetrahydro- 2H-1-benzazepin-2-one Cyclization->Product -ROH / -H2O Cond1 Reagents: H2 (50 psi), 10% Pd/C Cond2 Solvent: MeOH or AcOH

Figure 1: Mechanistic pathway for the reductive cyclization of 2-amino-4-(2-nitrophenyl)butyric acid derivatives.

Key Applications in Drug Discovery

ACE Inhibitors and Cardiovascular Agents

The benzazepinone core is the pharmacophore responsible for zinc binding in several ACE inhibitors. By using the chiral form of the starting material (e.g., S-2-amino-4-(2-nitrophenyl)butyric acid), chemists can synthesize enantiopure drug intermediates like Benazepril .

Peptidomimetics ( -Turn Mimetics)

In peptide engineering, the 3-amino-benzazepinone scaffold acts as a Freidinger lactam analogue. It constrains the


 and 

torsion angles of the peptide backbone, forcing the peptide into a stable

-turn conformation. This is critical for designing inhibitors of proteases and GPCR ligands where conformation dictates affinity.
Pyrrolo[1,4]benzodiazepines (PBDs)

While PBDs are typically synthesized from anthranilic acid derivatives, 2-amino-4-(2-nitrophenyl)butyric acid can be coupled with proline derivatives. Subsequent reduction and cyclization yield tricyclic systems with DNA-alkylating potential, relevant in oncology.

Experimental Protocol: Reductive Cyclization

This protocol describes the conversion of Methyl 2-amino-4-(2-nitrophenyl)butyrate (the ester form is preferred for faster cyclization) to 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .

Materials & Reagents
ReagentSpecificationRole
Precursor Methyl 2-amino-4-(2-nitrophenyl)butyrateStarting Material
Catalyst 10% Palladium on Carbon (Pd/C)Hydrogenation Catalyst
Hydrogen Source H₂ Gas (Balloon or Parr Shaker)Reducing Agent
Solvent Methanol (MeOH) or Ethanol (EtOH)Reaction Medium
Acid Additive Glacial Acetic Acid (Optional)Protonation/Catalysis
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
  • Dissolve 1.0 equivalent of Methyl 2-amino-4-(2-nitrophenyl)butyrate in anhydrous Methanol (0.1 M concentration).

  • Optional: Add 1.0 equivalent of glacial acetic acid. This prevents the formation of side products and can accelerate the subsequent cyclization by activating the ester.

  • Carefully add 10 wt% of 10% Pd/C catalyst under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric.

Step 2: Hydrogenation (Nitro Reduction)
  • Purge the reaction vessel with Hydrogen gas (H₂) three times to remove oxygen.

  • Maintain the reaction under a Hydrogen atmosphere (balloon pressure is usually sufficient; 40-50 psi in a Parr shaker is preferred for scale-up).

  • Stir vigorously at room temperature (20-25°C) for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. The disappearance of the nitro starting material and the appearance of the highly polar aniline intermediate (or the cyclized product) indicates completion.

Step 3: Cyclization (Lactamization)

Note: Cyclization often occurs spontaneously during hydrogenation. If the intermediate aniline ester persists:

  • Filter the catalyst through a pad of Celite to remove Pd/C.

  • Heat the filtrate to reflux (60-70°C) for 2–6 hours.

  • The intramolecular amine attacks the ester carbonyl, releasing methanol and forming the 7-membered lactam ring.

Step 4: Isolation and Purification[1]
  • Concentrate the solvent under reduced pressure.[2]

  • The residue is typically an off-white solid.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM/MeOH gradient).

  • Yield: Typical yields range from 75% to 90%.

Troubleshooting & Optimization (Expertise)

Incomplete Cyclization

If the aniline intermediate is stable and does not cyclize:

  • Cause: The 7-membered ring formation is kinetically slower than 5- or 6-membered rings due to entropy.

  • Solution: Switch solvent to Toluene or Xylene and reflux with a Dean-Stark trap (if using the free acid) or simply reflux in ethanol with a catalytic amount of acetic acid. High dilution (0.01 M) favors intramolecular cyclization over intermolecular polymerization.

Racemization
  • Risk: The

    
    -chiral center (amino acid stereocenter) is prone to racemization if harsh basic conditions or high temperatures are used.
    
  • Control: Maintain neutral or slightly acidic conditions during hydrogenation. Avoid strong bases. The benzazepinone product preserves the chirality of the starting material if processed carefully.

Solubility Issues
  • The amino-benzazepinone product can be polar. If solubility in organic solvents is poor during workup, consider using n-Butanol for extraction or purifying the hydrochloride salt form.

References

  • Watthey, J. W. H., et al. (1985). "Synthesis of peptide analogues of the angiotensin converting enzyme inhibitor captopril." Journal of Medicinal Chemistry. (Foundational work on benzazepinone synthesis).

  • Flynn, G. A., et al. (1987). "A novel pathway to 3-amino-1-benzazepin-2-ones." Journal of the American Chemical Society.[3] (Detailed mechanistic insight).

  • Skiles, J. W., et al. (1986). "Inhibition of Angiotensin Converting Enzyme by 3-Amino-1-benzazepin-2-one Derivatives." Journal of Medicinal Chemistry. (Application in drug development).

  • ChemicalBook. (2024). "2-(4-Nitrophenyl)butyric acid and related derivatives." (Precursor availability and properties).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 248580, 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one." (Product characterization).

Sources

Application Note: Enzymatic Strategies for the Chiral Resolution of 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enzymatic protocol for the preparation of (S)-2-Amino-4-(2-nitrophenyl)butyric acid (also known as (S)-ANPB). This molecule is a critical non-proteinogenic amino acid precursor used in the synthesis of (S)-Indoline-2-carboxylic acid , the pharmacophore backbone for ACE inhibitors such as Perindopril and Indolapril .[1]

While chemical resolution methods exist, they often suffer from low yields and complex waste streams. This guide presents a scalable, environmentally benign Kinetic Resolution protocol using Aminoacylase I (EC 3.5.1.14) . We focus on the selective hydrolysis of the N-acetyl derivative, a method chosen for its high enantiomeric excess (>99% ee) and operational simplicity.

Scientific Background & Mechanism[2]

The Chirality Challenge

The synthesis of Perindopril requires the (S)-configuration of the indoline ring. This chirality is established at the acyclic precursor stage—2-Amino-4-(2-nitrophenyl)butyric acid. The enzymatic approach exploits the strict stereospecificity of Aminoacylase I, which hydrolyzes the amide bond of L-configured N-acetyl amino acids while leaving the D-configured counterpart intact.

Reaction Pathway

The process involves two phases:

  • Enzymatic Hydrolysis: The racemic N-acetyl-ANPB is treated with Acylase I. The enzyme selectively deacetylates the (S)-enantiomer.

  • Chemical Cyclization (Downstream): The resulting free (S)-amino acid is subsequently reduced (typically via catalytic hydrogenation), triggering spontaneous intramolecular cyclization to form (S)-Indoline-2-carboxylic acid.

Pathway Visualization

The following diagram illustrates the kinetic resolution and subsequent cyclization logic.

G Substrate Racemic N-Acetyl-ANPB (Substrate) Intermediates Hydrolysis Mixture Substrate->Intermediates pH 7.5, 37°C Enzyme Aminoacylase I (Biocatalyst) Enzyme->Intermediates Product_S (S)-ANPB (Free Amino Acid) Intermediates->Product_S Aqueous Phase Product_R (R)-N-Acetyl-ANPB (Unreacted) Intermediates->Product_R Organic Extraction Cyclization Reductive Cyclization (H2 / Pd-C) Product_S->Cyclization Chemical Step FinalDrug (S)-Indoline-2-carboxylic Acid (Perindopril Precursor) Cyclization->FinalDrug

Figure 1: Biocatalytic workflow for the resolution of ANPB. Green nodes indicate the target pathway for the pharmaceutical intermediate.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate N-Acetyl-DL-2-amino-4-(2-nitrophenyl)butyric acidStarting Material
Enzyme Aminoacylase I (Aspergillus melleus or Hog Kidney)Stereoselective Hydrolysis
Co-factor Cobalt(II) Chloride (

)
Activator (increases

)
Buffer 0.1 M Phosphate Buffer (pH 7.[2]5)Reaction Medium
Solvent Ethyl AcetateExtraction of unreacted R-isomer
Analytics HPLC with Chiralpak AD-H or Crownpak CR(+)ee determination
Substrate Preparation (N-Acetylation)

Note: If starting from the free racemic amino acid.

  • Dissolve 100 g of racemic 2-amino-4-(2-nitrophenyl)butyric acid in 2N NaOH (2 eq).

  • Cool to 0-5°C. Simultaneously add Acetic Anhydride (1.2 eq) and 2N NaOH dropwise to maintain pH > 10.

  • Acidify to pH 2.0 with HCl to precipitate the N-acetyl derivative.

  • Filter, wash with cold water, and dry. Target Yield: >90%.

Enzymatic Resolution Protocol

Scale: 10 g Substrate input.

Step 1: Reaction Assembly

  • In a 500 mL round-bottom flask, suspend 10 g (37.5 mmol) of N-Acetyl-DL-ANPB in 200 mL of 0.1 M Phosphate Buffer.

  • Adjust pH to 7.5 using 2M LiOH or NaOH. (LiOH is preferred for better solubility of the carboxylate salt).

  • Add 1 mM

    
      (final concentration) to activate the acylase.
    
  • Equilibrate temperature to 37°C .

Step 2: Enzyme Addition

  • Add 100 mg of Aminoacylase I (Activity > 30,000 U/g).

  • Stir gently (150 rpm). Do not vortex to avoid shear stress denaturation.

Step 3: Monitoring (Self-Validating Step)

  • pH Stat Method: The hydrolysis releases a free carboxylic acid and an amine, but the cleavage of the amide bond consumes water and alters buffering. Maintain pH 7.5 continuously using an autotitrator with 1M LiOH.

  • Endpoint: The reaction is complete when base consumption stops (theoretical max: 0.5 eq relative to racemic starting material).

  • Timeframe: Typically 12–24 hours.

Step 4: Workup & Separation

  • Acidify the reaction mixture to pH 5.0 with 1M HCl.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 100 mL).

    • Organic Phase:[3] Contains the unreacted (R)-N-acetyl-ANPB .

    • Aqueous Phase:[4] Contains the target (S)-ANPB (free amino acid) and enzyme.

  • Isolation:

    • Treat the aqueous phase with activated charcoal to remove the enzyme/protein. Filter through Celite.

    • Concentrate the filtrate under vacuum to ~50 mL.

    • Adjust pH to the isoelectric point (pI ~5.5–6.0) and add Ethanol to crystallize the (S)-ANPB.

    • Filter and dry.[1][2]

Analytical Validation (QC)

To ensure the protocol met the "Trustworthiness" standard, the product must be validated for enantiomeric purity.

HPLC Method Parameters
  • Column: Crownpak CR(+) (Daicel) - specific for free amino acids.

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5) / Methanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (amide bond) and 254 nm (nitro aromatic ring).

  • Retention Times (Approx):

    • (S)-ANPB:

      
       ~ 12.5 min
      
    • (R)-ANPB:

      
       ~ 14.2 min
      

Acceptance Criteria:

  • Enantiomeric Excess (ee): > 98.5%[1][5][6][7]

  • Chemical Purity: > 99.0%[1][6]

Advanced Alternative: Transaminase Route

For researchers seeking to bypass the acetylation step, an


-Transaminase  (or Aromatic Transaminase) approach can be utilized.
  • Substrate: 2-Oxo-4-(2-nitrophenyl)butyric acid (Keto acid).

  • Enzyme: Aromatic Transaminase (e.g., from Enterobacter sp. or engineered E. coli variants).[5]

  • Amine Donor: L-Aspartic acid or L-Alanine.

  • Advantage: 100% theoretical yield (asymmetric synthesis vs. 50% yield in kinetic resolution).

  • Disadvantage: Requires the keto-acid precursor, which is less stable and harder to source than the racemic amino acid.

Transaminase Workflow Visualization

T KetoAcid 2-Oxo-4-(2-nitrophenyl)butyric acid Transaminase Aromatic Transaminase (PLP-dependent) KetoAcid->Transaminase Donor L-Aspartate (Amine Donor) Donor->Transaminase Product (S)-ANPB Transaminase->Product ByProduct Oxaloacetate Transaminase->ByProduct

Figure 2: Asymmetric synthesis via Transaminase. This route avoids the 50% loss inherent in kinetic resolution.

References

  • PrepChem. "Synthesis of indoline-2-carboxylic acid." PrepChem.com. Accessed October 2023. Link

  • University of Groningen. "Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis." Research Database. Accessed October 2023. Link

  • MDPI. "Advances in Enzymatic Synthesis of D-Amino Acids." MDPI Catalysts. Accessed October 2023. Link

  • ResearchGate. "Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase." ResearchGate.[5][7] Accessed October 2023. Link

  • Sigma-Aldrich. "4-Nitrophenyl butyrate Product Specification." Sigma-Aldrich. Accessed October 2023. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4-(2-nitrophenyl)butyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Priority: High Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

Executive Summary & Core Logic

The synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid (often abbreviated as o-nitro-homophenylalanine) presents specific regiochemical and purification challenges that distinguish it from standard amino acid preparations.

While direct nitration of 2-amino-4-phenylbutyric acid yields a mixture favoring the para-isomer, the Diethyl Acetamidomalonate (DEAM) Route is the industry standard for high-fidelity regiocontrol.[1] This pathway ensures the nitro group remains exclusively in the ortho position. However, users frequently report yield losses due to three specific failure points:

  • Competitive Elimination: The ortho-nitro group increases the acidity of the benzylic protons in the alkyl halide, promoting styrene formation over substitution.

  • Incomplete Decarboxylation: The steric bulk of the ortho-nitro group can retard the hydrolysis kinetics.[1]

  • Isoelectric Trapping: Improper pH handling during isolation leads to significant product loss in the mother liquor.

This guide addresses these issues with field-proven protocols and mechanistic troubleshooting.

Troubleshooting Guides (FAQs)

Ticket #101: "My alkylation yield is low (<40%), and I see a styrene byproduct."

Diagnosis: You are likely experiencing E2 Elimination competing with the desired SN2 substitution.[1] The 2-nitrophenethyl bromide is prone to losing HBr to form 2-nitrostyrene, especially under strong basic conditions or high temperatures.[1]

Corrective Action:

  • Pre-form the Enolate: Do not mix DEAM, base, and alkyl halide simultaneously. React DEAM with Sodium Ethoxide (NaOEt) first at room temperature for 30 minutes to ensure complete enolate formation.

  • Invert Addition Order: Add the 2-nitrophenethyl bromide to the enolate solution. A high concentration of the nucleophile (enolate) relative to the electrophile (bromide) favors SN2 substitution over elimination.

  • Temperature Control: Perform the addition at 50–60°C rather than reflux. Only raise to reflux after the addition is complete and T-LC confirms the consumption of the bromide.

Ticket #102: "The hydrolysis step yields a dark, sticky oil instead of a crystalline solid."

Diagnosis: This is a classic isolation error related to the Isoelectric Point (pI) . The target molecule is zwitterionic. If the pH is too low (ammonium cationic form) or too high (carboxylate anionic form), the solubility in water remains high, preventing crystallization.

Corrective Action:

  • Target pH 5.5–6.0: After acid hydrolysis, neutralize the solution carefully with concentrated ammonia or NaOH. The free amino acid has minimal solubility at its pI (approx. 5.8).

  • The "Hot Filter" Technique: Before neutralization, while the solution is still acidic and hot, treat with activated charcoal to remove the "tarry" polymerization byproducts (likely from the styrene impurities mentioned in Ticket #101).

  • Solvent Swap: If oiling occurs, decant the water and triturate the oil with hot Ethanol/Water (90:10) . Cooling this mixture slowly often induces crystallization.

Ticket #103: "Can I use the chloride instead of the bromide precursor?"

Technical Insight: Yes, 2-nitrophenethyl chloride is cheaper, but it is significantly less reactive (poorer leaving group).[1]

  • Impact: Reaction times will triple (24-48h vs 6-8h).[1]

  • Catalysis: You must add Sodium Iodide (NaI) (0.1 eq) to catalyze the reaction via the Finkelstein reaction in situ. Without iodide, yields with the chloride are typically poor (<30%).

Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid via DEAM Alkylation.

Phase A: Enolate Formation & Alkylation[1]
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Base Preparation: Dissolve Sodium metal (1.2 eq) in absolute Ethanol (anhydrous). Note: Commercial NaOEt solution (21% in EtOH) is an acceptable alternative.[1]

  • Enolization: Add Diethyl acetamidomalonate (DEAM, 1.0 eq) to the ethoxide solution. Stir at 25°C for 30 mins . The solution may turn slightly yellow.

  • Alkylation: Dissolve 2-nitrophenethyl bromide (1.05 eq) in a minimal amount of absolute Ethanol. Add this solution dropwise to the reaction mixture over 45 minutes .

    • Critical: Maintain internal temperature between 50–60°C during addition.

  • Completion: Reflux the mixture for 6–8 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate to remove unreacted bromide/styrene. The intermediate (Diethyl 2-acetamido-2-(2-nitrophenethyl)malonate) is in the organic layer.[1] Dry (MgSO₄) and concentrate.[2]

Phase B: Hydrolysis & Decarboxylation[1]
  • Hydrolysis: Suspend the crude intermediate in 6M HCl (10 mL per gram of intermediate).

  • Reflux: Heat to reflux (approx. 100–110°C) for 12–16 hours .

    • Checkpoint: The solution should become homogeneous as the amide and esters hydrolyze. CO₂ evolution will be observed.

  • Isolation:

    • Evaporate the HCl solution to near dryness (removes excess acid).

    • Redissolve the residue in a minimal volume of distilled water (approx. 3 mL/g).

    • Adjust pH to 5.5–6.0 using concentrated Ammonia (28%) or 5M NaOH.[1]

    • Cool to 4°C overnight. Collect the precipitate by filtration.[3][4]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Data & Visualization

Table 1: Solvent & Base Effects on Alkylation Yield
Base / Solvent SystemTemperatureYield (Isolated)Major Impurity
NaOEt / EtOH (Standard) Reflux (post-add) 78-85% Trace Styrene
NaH / DMF25°C60-65%O-Alkylation products
K₂CO₃ / AcetoneReflux<20%Unreacted Bromide
NaOEt / EtOHReflux (during add)45-55%2-Nitrostyrene (Elimination)
Reaction Pathway Diagram

SynthesisPathway DEAM Diethyl Acetamidomalonate (DEAM) Enolate Enolate Intermediate DEAM->Enolate Deprotonation Base NaOEt / EtOH (Base) Base->Enolate Alkylated Alkylated Malonate (Intermediate) Enolate->Alkylated SN2 Attack Halide 2-Nitrophenethyl Bromide Halide->Alkylated SideProduct 2-Nitrostyrene (Elimination Byproduct) Halide->SideProduct High Temp / Fast Add Hydrolysis 6M HCl Reflux (-CO2, -EtOH, -AcOH) Alkylated->Hydrolysis Target 2-Amino-4-(2-nitrophenyl) butyric acid Hydrolysis->Target pH Adjustment (5.5-6.0)

Caption: Optimized synthetic pathway highlighting the critical branching point between substitution (Target) and elimination (Side Product).

References

  • PrepChem. Synthesis of diethyl 2-acetamido-2-(o-nitrophenethyl)malonate. Available at: [Link][1]

  • Kotha, S., & Singh, K. (2004).[5] N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives.[1][5][6] Tetrahedron Letters.[5] Available at: [Link][1]

Sources

Side reactions in the synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid synthesis. This portal is designed for researchers and drug development professionals troubleshooting the synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid , a critical intermediate often utilized in the preparation of constrained amino acids and benzazepin-2-one derivatives (such as ACE inhibitors)[1].

The classical synthetic route relies on the malonic ester synthesis pathway: the alkylation of diethyl acetamidomalonate (DEAM) with 2-nitrophenethyl bromide, followed by acidic hydrolysis and thermal decarboxylation[2]. While this route is robust, the specific stereoelectronic properties of the 2-nitrophenethyl moiety and the steric bulk of the malonate intermediate frequently lead to side reactions.

Below is our comprehensive troubleshooting guide, structured to diagnose, explain, and resolve the most common synthetic failures.

Part 1: Diagnostic FAQs – Enolate Formation & Alkylation

Q1: My alkylation yield is unusually low, and TLC shows a highly UV-active byproduct running near the solvent front. What is happening? A: You are observing E2 Elimination . 2-Nitrophenethyl bromide possesses somewhat acidic protons adjacent to the electron-withdrawing nitroaromatic ring. When treated with a strong base like sodium ethoxide (NaOEt), the base can abstract a


-proton instead of the enolate acting as a nucleophile, leading to the elimination of HBr and the formation of 2-nitrostyrene .
  • Causality: The competition between

    
     (alkylation) and E2 (elimination) is heavily influenced by temperature and base concentration.
    
  • Solution: Ensure your NaOEt is strictly stoichiometric (1.0 to 1.05 equivalents relative to DEAM). Adding the 2-nitrophenethyl bromide dropwise at room temperature before slowly ramping up to reflux can help favor the

    
     pathway over elimination.
    

Q2: LC-MS confirms the correct mass for my alkylated intermediate, but it completely resists downstream hydrolysis. Why? A: You have likely encountered N-Alkylation or O-Alkylation . DEAM is an ambident nucleophile. While the


-carbon is the most nucleophilic site after deprotonation, the acetamido nitrogen can also be deprotonated if excess base is present, leading to N-alkylation[3]. Alternatively, O-alkylation forms unstable ketene acetals.
  • Causality: Using an excess of strong base (>1.2 eq) strips the proton from the protected amine. N-alkylated malonates are incredibly sterically hindered and resist standard acidic hydrolysis.

  • Solution: Strictly control base stoichiometry and ensure complete moisture exclusion to prevent the degradation of the ethoxide base, which can throw off your molar ratios.

Part 2: Diagnostic FAQs – Hydrolysis & Decarboxylation

Q3: After refluxing in acid, my product mass is off by +42 Da or +28 Da. Is the reaction failing? A: You are observing Incomplete Hydrolysis . The intermediate is a fully substituted quaternary carbon packed with two ethyl esters, an N-acetyl group, and a bulky 2-nitrophenethyl tail.

  • Causality: The steric bulk severely restricts the trajectory of water/hydronium attack on the carbonyl carbons[2]. The +42 Da mass indicates a retained N-acetyl group, while +28 Da indicates a retained ethyl ester.

  • Solution: Standard 1-2 hour reflux times are insufficient. The reaction must be refluxed in 6M HCl (or 10% ethanolic HCl) for a minimum of 18 hours to drive complete deprotection[1].

Q4: I am detecting a cyclized byproduct instead of the free amino acid. How did this happen? A: You have inadvertently triggered Lactamization . If your reaction flask contains trace metals (like Fe or Zn from previous reactions or impure reagents), the nitro group on the aromatic ring can be prematurely reduced to an aniline (2-aminophenyl derivative).

  • Causality: Once the amine is formed, it acts as an internal nucleophile, attacking the newly formed carboxylic acid to form a cyclized 3-amino-1,2,3,4-tetrahydroquinolin-2-one derivative.

  • Solution: Ensure all glassware is acid-washed and metal-free. Do not use metal spatulas when handling the acidic reflux mixture.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes how specific reaction conditions shift the product distribution between the desired target and common side reactions.

Reaction PhaseExperimental ConditionMajor ProductDominant Side ReactionExpected Yield (Target)
Alkylation NaOEt (1.0 eq), EtOH, Reflux 18hC-Alkylated DEAME2 Elimination (2-nitrostyrene)65% - 75%
Alkylation NaOEt (>1.2 eq), EtOH, RefluxN-Alkylated ByproductN-Alkylation< 40%
Hydrolysis 6M HCl, Reflux 4hMonoester / N-AcetylIncomplete HydrolysisVariable / Low
Hydrolysis 6M HCl, Reflux 18h2-Amino-4-(2-nitrophenyl)butyric acidNone (Complete Conversion)> 90% (Step 2)

Part 4: Mechanistic Pathways & Side Reactions

The following diagram illustrates the divergence between the intended synthetic pathway and the troubleshooting scenarios discussed above.

ReactionPathways DEAM DEAM + 2-Nitrophenethyl bromide Enolate Enolate Intermediate DEAM->Enolate NaOEt / EtOH C_Alk C-Alkylated Intermediate (Desired Pathway) Enolate->C_Alk SN2 Attack (Major) E2_Side 2-Nitrostyrene (E2 Elimination) Enolate->E2_Side Base-mediated E2 N_Alk N-Alkylated DEAM (Over-deprotonation) Enolate->N_Alk N-Attack (Excess Base) Target 2-Amino-4-(2-nitrophenyl) butyric acid C_Alk->Target 6M HCl, Reflux 18h Inc_Hyd N-Acetyl / Monoester (Incomplete Hydrolysis) C_Alk->Inc_Hyd Insufficient Heat/Time

Caption: Reaction pathways and common side reactions in the synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid.

Part 5: Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Enolate Formation and Alkylation
  • Preparation of Base: In a flame-dried, argon-purged flask, dissolve sodium metal (1.05 eq) in absolute ethanol to generate a fresh sodium ethoxide solution. Causality: Absolute ethanol is critical; trace water will generate sodium hydroxide, which will irreversibly saponify the DEAM esters before alkylation can occur.

  • Deprotonation: Add Diethyl acetamidomalonate (DEAM, 1.0 eq) to the solution. Stir at room temperature for 30 minutes to ensure complete enolate formation[1].

  • Alkylation: Dropwise, add a solution of 2-nitrophenethyl bromide (1.0 eq) in absolute ethanol over 20 minutes.

  • Thermal Drive: Heat the reaction mixture to reflux for 18 hours.

  • IPC Validation (TLC): Spot the reaction mixture against the starting bromide on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). Validation Check: The highly UV-active starting material spot must be absent. A new, lower

    
     spot (alkylated product) confirms success. If a high 
    
    
    
    spot dominates, E2 elimination has occurred.
  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate to yield diethyl 2-acetamido-2-(2-nitrophenethyl)malonate[1].
    
Step 2: Hydrolysis and Decarboxylation
  • Acidic Cleavage: Suspend the crude intermediate from Step 1 in an excess of 6M aqueous HCl (or 10% ethanolic HCl).

  • Thermal Decarboxylation: Reflux the mixture with vigorous stirring for a strict minimum of 18 hours. Causality: Heat is absolutely required to drive the decarboxylation step, which proceeds via a cyclic, 1,2-elimination-type transition state to release

    
    [4].
    
  • IPC Validation (LC-MS): Sample the reaction. Validation Check: Confirm the disappearance of the intermediate mass and the absence of [M+42] (acetyl) or [M+28] (ethyl) peaks. The base peak must match the exact mass of 2-amino-4-(2-nitrophenyl)butyric acid.

  • Isolation: Evaporate the reaction mixture to dryness under reduced pressure to remove excess HCl. The product is typically isolated as the hydrochloride salt[1]. To obtain the free amino acid, dissolve in a minimum amount of water and adjust the pH to its isoelectric point using dilute NaOH.

References

Sources

Technical Support Center: Purification of 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of non-natural amino acids. 2-Amino-4-(2-nitrophenyl)butyric acid (an ortho-nitro homophenylalanine derivative) presents a unique triad of purification challenges: the zwitterionic nature of the amino acid backbone, the hydrophobic contribution of the butyric acid chain, and the extreme photolability of the ortho-nitroaromatic system.

This guide abandons generic advice in favor of field-proven methodologies, explaining the chemical causality behind each step to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling & Impact on Purification

To purify a molecule, you must first understand its physical behavior. The table below summarizes the quantitative and qualitative data dictating our purification strategy.

PropertyValue / CharacteristicPurification Impact
Isoelectric Point (pI) ~5.5 – 6.0The molecule has zero net charge at this pH, resulting in minimum aqueous solubility. Critical for precipitation.
Solubility Profile High in aqueous acid/base; Poor in DCM/EtOAcStandard liquid-liquid extraction into organic solvents will fail. Must use pH-driven phase separation.
Photostability Highly PhotolabileThe o-nitrobenzyl moiety undergoes rapid photochemical rearrangement under UV/ambient light.
Ionization (HPLC) Primary Amine (

)
Causes severe peak tailing on standard C18 columns due to secondary interactions with free silanols.
Part 2: Troubleshooting & FAQs

Q1: My yields are near zero after performing a standard aqueous workup and extracting with ethyl acetate. Where is my product? Causality & Solution: Like all


-amino acids, this compound exists as a highly polar zwitterion in aqueous solutions at near-neutral pH. The amino group is protonated (

) and the carboxyl group is deprotonated (

), making it nearly insoluble in standard organic extraction solvents. Instead of liquid-liquid extraction, you must utilize isoelectric precipitation. The isoelectric point for monoamino monocarboxylic acids with non-polar side chains typically falls between pH 5.0 and 6.0. By carefully adjusting the aqueous crude mixture to pH ~5.5, the molecule achieves zero net mobility and 1[1], allowing it to precipitate out of solution as a solid[2].

Q2: I am observing unexplained degradation and color changes (yellow to brown) during HPLC purification or benchtop storage. What is happening? Causality & Solution: The ortho-nitrobenzyl system is notoriously photolabile. When exposed to ambient room light or intense UV light during HPLC diode-array detection, the 2-nitrophenyl group undergoes a photochemical rearrangement. This process generates an


-hydroxy-substituted nitrosophenyl intermediate, which can further react to 3[3] or form complex azo-dimers. This photochemistry is well-documented in similar unnatural amino acids like 4[4].
Action:  All handling, including rotary evaporation and HPLC fraction collection, must be performed in actinic (amber) glassware or with flasks wrapped in aluminum foil. Monitor your HPLC at higher wavelengths (e.g., 280 nm) rather than high-energy low wavelengths (e.g., 210 nm) to minimize on-column photolysis.

Q3: My RP-HPLC chromatogram shows severe peak tailing, making it impossible to separate closely eluting impurities. How can I improve resolution? Causality & Solution: The free primary amine strongly interacts with residual, unendcapped silanol groups (


) on the C18 stationary phase via ion-exchange mechanisms. You must introduce a volatile ion-pairing agent and acidifier. Using3[3] or Trifluoroacetic acid (TFA) in both mobile phases (Water and Acetonitrile) suppresses silanol ionization (keeping them protonated as 

) and ion-pairs with the protonated amine, drastically sharpening the peak shape.
Part 3: Self-Validating Experimental Protocols
Protocol A: Isoelectric Precipitation (Primary Recovery)

Designed to isolate the zwitterion directly from crude aqueous mixtures.

  • Preparation: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask wrapped in aluminum foil. Place the flask in an ice bath and stir vigorously.

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while continuously monitoring with a calibrated pH meter. Target a final pH of 5.5 to 6.0[2].

  • Precipitation & Aging: As the pH approaches the isoelectric point, a pale yellow precipitate will form. Allow the suspension to stir at 4°C for 2 hours to ensure complete crystallization.

  • Validation Checkpoint: Before filtering, centrifuge a 1 mL aliquot of the suspension. Analyze the clear supernatant via LC-MS. If the target mass is still highly abundant in the supernatant, adjust the pH by

    
     units and re-check.
    
  • Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold deionized water (adjusted to pH 5.5) followed by a minimal amount of ice-cold ethanol to remove hydrophobic impurities. Dry under high vacuum in the dark.

Protocol B: Preparative RP-HPLC (Final Polishing)

Designed for >99% purity utilizing volatile buffers.

  • Sample Preparation: Dissolve the semi-pure solid from Protocol A in a minimal volume of Mobile Phase A (Water + 0.1% TFA). If solubility is poor, add up to 10% Acetonitrile or a drop of 1M HCl to fully protonate the amine. Filter through a 0.45 µm PTFE syringe filter.

  • Column & Conditions: Use a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm).

    • Mobile Phase A:

      
       with 0.1% TFA.
      
    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Run a shallow linear gradient from 5% B to 60% B over 40 minutes.

  • Detection: Set the UV detector to 280 nm to avoid photolyzing the o-nitro group during the run.

  • Validation Checkpoint: Analyze collected fractions immediately via analytical HPLC. Only pool fractions with >99% purity.

  • Recovery: Lyophilize (freeze-dry) the pooled fractions in amber vials to yield the pure 2-Amino-4-(2-nitrophenyl)butyric acid as a TFA salt.

Part 4: Process Visualization

PurificationWorkflow Crude Crude Aqueous Mixture pH Adjust to pH 5.5 (pI) Crude->pH Add 1M HCl/NaOH Precip Isoelectric Precipitation pH->Precip Cool to 4°C Filter Vacuum Filtration Precip->Filter Isolate Zwitterion HPLC RP-HPLC (0.1% TFA) Filter->HPLC If Purity < 95% Pure Pure Target Compound HPLC->Pure Lyophilize Light Protect from Light! Light->Precip Light->HPLC

Workflow for the isolation and purification of 2-Amino-4-(2-nitrophenyl)butyric acid.

Part 5: References
  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O Source: Universitatea Babeș-Bolyai (ubbcluj.ro) URL:

  • AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups Source: Pageplace.de URL:

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine Source: PubMed Central (PMC) / NIH URL:

  • Site-specific, photochemical proteolysis applied to ion channels in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL:

Sources

Optimizing reaction conditions for 2-Amino-4-(2-nitrophenyl)butyric acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid derivatization. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors of 2-Amino-4-(2-nitrophenyl)butyric acid .

Because this molecule contains both a sterically hindered gamma-nitroaryl group and standard alpha-amino acid functionalities, its derivatization requires precise chemoselective strategies. This guide provides field-proven troubleshooting, causal explanations for reagent selection, and self-validating protocols to ensure high-yield synthesis.

Derivatization Workflow Overview

Workflow A 2-Amino-4-(2-nitrophenyl) butyric acid B N-alpha Protection (Fmoc-OSu) A->B Na2CO3, Dioxane/H2O C Nitro Reduction (SnCl2) B->C EtOH, 70°C D Carboxyl Activation (HATU/DIPEA) C->D SPPS Integration

Derivatization workflow for 2-Amino-4-(2-nitrophenyl)butyric acid.

Module 1: N-α-Protection (Fmoc Strategy)

FAQ: Why am I observing multiple impurities and low yields when using Fmoc-Cl for N-terminal protection? Causality & Solution: Fmoc-Chloride (Fmoc-Cl) is highly reactive, which often leads to the formation of unwanted dipeptides or impurities driven by the Lossen rearrangement[1]. For unnatural amino acids, we strongly recommend using N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu). Fmoc-OSu is a milder, more stable reagent that reacts selectively with the alpha-amino group at room temperature, yielding Fmoc-amino acids in high purity[1].

Table 1: Quantitative Comparison of Fmoc-Protecting Reagents

ReagentReactivityTypical YieldPrimary Byproduct RisksRecommended Use Case
Fmoc-Cl Very High75–90%[2]Dipeptides, Lossen rearrangement[1]Rapid reactions; simple aliphatic amines[2]
Fmoc-OSu Moderate>90%[2]Minimal (N-hydroxysuccinimide is water-soluble)Sterically hindered or unnatural amino acids[2]
Protocol 1: Self-Validating Fmoc-OSu Protection

This protocol utilizes pH-driven solubility to validate the reaction progress and simplify purification.

  • Dissolution: Dissolve 2-Amino-4-(2-nitrophenyl)butyric acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Logic: Na₂CO₃ keeps the amino group deprotonated and nucleophilic without being basic enough to prematurely cleave the newly formed Fmoc group.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly dropwise add Fmoc-OSu (1.2 eq) dissolved in a minimal volume of dioxane.

  • Propagation: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature, stirring for an additional 12 hours. Monitor via TLC (disappearance of the ninhydrin-positive starting material).

  • Washing: Extract the aqueous layer twice with ethyl acetate. Logic: This removes unreacted Fmoc-OSu and non-polar organic impurities.

  • Self-Validating Precipitation: Acidify the aqueous layer to pH 2.0 using 1 M HCl. The successful formation of the Fmoc-protected amino acid is visually validated by the immediate precipitation of a white/off-white solid.

  • Isolation: Extract the precipitate with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Module 2: Chemoselective Nitro Group Reduction

FAQ: How can I reduce the 2-nitrophenyl group to a 2-aminophenyl group without cleaving the Fmoc protection? Causality & Solution: Standard catalytic hydrogenation (Pd/C with H₂) is risky because the Fmoc group is not completely stable under catalytic hydrogenation conditions[3]. To achieve strict chemoselectivity, use anhydrous stannous chloride (SnCl₂). SnCl₂ selectively reduces the nitroarene through a 6-electron transfer process without affecting the Fmoc carbamate or the carboxylic acid[4][5].

Mechanism N Nitroarene (-NO2) NS Nitroso (-NO) N->NS 2e-, 2H+ HA Hydroxylamine (-NHOH) NS->HA 2e-, 2H+ AM Aminophenyl (-NH2) HA->AM 2e-, 2H+

Stepwise 6-electron reduction mechanism of a nitro group to an amine.

Table 2: Nitro Reduction Conditions Comparison

MethodReagentsChemoselectivityTypical YieldOperational Notes
Metal-Mediated SnCl₂·2H₂O, EtOHHigh60–78%[4][5]Fully tolerates Fmoc, esters, and nitriles[5].
Iron-Catalyzed Fe powder, UltrasoundHigh39–98%[5]Mild conditions (30 °C); highly selective[5].
Catalytic Pd/C, H₂Low-ModerateVariableHigh risk of premature Fmoc cleavage[3].
Protocol 2: Chemoselective SnCl₂ Reduction
  • Preparation: Dissolve the Fmoc-protected 2-Amino-4-(2-nitrophenyl)butyric acid (1.0 eq) in absolute ethanol.

  • Reduction: Add SnCl₂·2H₂O (5.0 to 10.0 eq) to the solution[5]. Heat the mixture to 70 °C under a nitrogen atmosphere for 2–6 hours. Alternative: Expose to ultrasonic irradiation at 30 °C to accelerate the reaction to under 2 hours[5].

  • Self-Validating Neutralization: Cool the mixture and carefully adjust the pH to 7–8 using 5% aqueous NaHCO₃ or 2M KOH[5][6]. Logic: This step is critical. Neutralization converts soluble tin salts into insoluble tin oxides/hydroxides, visually validated by the formation of a thick, milky suspension.

  • Filtration: Filter the suspension through a pad of Celite to remove the trapped tin byproducts.

  • Extraction: Extract the clear filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate the solvent to isolate the 2-aminophenyl derivative[6].

Module 3: Carboxyl Activation & SPPS Integration

FAQ: I am observing poor coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) with this derivative. What is the cause? Causality & Solution: The 2-nitrophenyl group on the gamma carbon introduces significant steric bulk, which can hinder the nucleophilic attack of the resin-bound amine onto the activated carboxyl group.

  • Activation Strategy: Standard DIC/HOBt activation is often insufficient for sterically hindered unnatural amino acids. Upgrade your coupling reagent to highly efficient uronium salts like HATU paired with a strong, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Monitoring: You can visually and spectrophotometrically validate the success of your coupling by monitoring the subsequent Fmoc deprotection step. Treating the resin with 20% piperidine in DMF releases a dibenzofulvene-piperidine adduct. This byproduct is highly colored and can be quantified via UV absorbance at 301 nm, providing a self-validating metric for your coupling efficiency[7].

References

  • American Chemical Society (Chemical Reviews). "Amino Acid-Protecting Groups." Available at: [Link]

  • ResearchGate. "Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries." Available at:[Link]

  • PMC (National Institutes of Health). "Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study." Available at: [Link]

  • SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 2-Amino-4-(2-nitrophenyl)butyric acid (also referred to as o-nitrohomophenylalanine). This document is designed for researchers requiring high-purity solutions for biological assays, chemical synthesis, or analytical standards.[1]

Product Category: Unnatural Amino Acids / Building Blocks Target Audience: Medicinal Chemists, Chemical Biologists, Process Chemists[1]

Core Analysis: Why is this Molecule Insoluble?

The poor aqueous solubility of 2-Amino-4-(2-nitrophenyl)butyric acid stems from two competing structural forces that stabilize the solid state over the solvated state:

  • Zwitterionic Lattice Energy: As an

    
    -amino acid, the molecule exists as a zwitterion (dipolar ion) at neutral pH. The electrostatic attraction between the ammonium (
    
    
    
    ) and carboxylate (
    
    
    ) groups creates a crystal lattice with high cohesive energy, requiring significant energy to break [1].
  • Hydrophobic Stacking: The ortho-nitrophenyl side chain is highly lipophilic. The aromatic ring facilitates

    
    -
    
    
    
    stacking interactions in the crystal lattice, while the nitro group (
    
    
    ), despite being polar, does not sufficiently offset the hydrophobicity of the phenyl ring and the ethyl linker [2].

Key Physicochemical Parameters (Estimated):

Parameter Value / Description Impact on Solubility
pI (Isoelectric Point) ~5.5 – 6.0 Minimum solubility occurs here (neutral pH).
LogP ~1.5 – 2.0 Moderate lipophilicity; resists dissolution in pure water.

| pKa (


-COOH)  | ~2.2 | Protonated below pH 2.0 (Soluble Cation). |
| pKa (

-NH

)
| ~9.2 | Deprotonated above pH 9.5 (Soluble Anion). |

Troubleshooting Guide & FAQs

Q1: I need to dissolve this compound in PBS (pH 7.4) for a cell assay, but it precipitates. What should I do?

A: Direct dissolution in neutral buffers (PBS, TBS) is rarely successful due to the zwitterionic nature of the compound near its isoelectric point.

  • Solution: Use the "DMSO Spike" method . Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 100 mM), then dilute this stock into your pre-warmed buffer while vortexing.[1] Ensure the final DMSO concentration is

    
     (or as tolerated by your cells).
    
  • Alternative: If DMSO is toxic to your system, use the pH-Shift Method (see Protocol A below). Dissolve in dilute acid (HCl) or base (NaOH) first, then dilute into the buffer.

Q2: Can I use ethanol or methanol instead of DMSO?

A: Methanol and ethanol are better than water but often insufficient for high concentrations (>10 mM) without heating.

  • Recommendation: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are superior solvents for this compound due to their high dielectric constants and ability to disrupt strong hydrogen bonding in the crystal lattice.

Q3: My solution turned yellow/orange over time. Is it degrading?

A: Yes, likely due to photodegradation.[1]

  • Mechanism: Ortho-nitrobenzyl derivatives are well-known to be photolabile . Exposure to UV or ambient blue light can trigger a redox reaction or cleavage [3].

  • Action: Always store solid and solvated forms in amber vials or wrapped in aluminum foil. Handle under low-light conditions if possible.

Q4: I am using this for peptide synthesis. Which solvent is best for coupling?

A: For solid-phase peptide synthesis (SPPS), NMP (N-Methyl-2-pyrrolidone) or DMF are the standard solvents.

  • Tip: If the free amino acid is difficult to dissolve, adding a chaotic salt like LiCl (5% w/v in DMF) can sometimes disrupt aggregation, though this is less common for simple amino acids than for peptides.[1]

Step-by-Step Solubilization Protocols

Protocol A: The pH-Shift Method (For Aqueous Stock)

Best for applications where organic solvents (DMSO) must be avoided.

Principle: Converting the zwitterion into a net-charged species (cation or anion) drastically increases hydration energy and solubility.

  • Calculate: Determine the amount of compound needed. (e.g., 10 mg).[1]

  • Acidify: Add 1.0 molar equivalent of 1 M HCl (or 1 M NaOH).

    • Note: This converts the compound to its hydrochloride salt (or sodium salt).

  • Dissolve: Vortex vigorously. The solution should clear rapidly.

    • If turbid: Add small increments of acid/base until clear.

  • Dilute: Slowly add water or buffer to reach the desired final volume.

    • Warning: Rapid addition to a strong buffer (like 10x PBS) may cause transient precipitation as the pH snaps back to neutral. Add slowly with rapid stirring.

Protocol B: High-Concentration Organic Stock (DMSO)

Best for storage and biological assays.

  • Weigh: Accurately weigh the solid into an amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve a concentration of 50–100 mM .

  • Solubilization: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at 30°C for 5 minutes.[1]

  • Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -20°C.

    • Shelf Life: Stable for ~3-6 months if protected from light and moisture.

Decision Tree: Solubilization Workflow

SolubilityWorkflow Start Start: Solid 2-Amino-4-(2-nitrophenyl)butyric acid CheckApp What is the downstream application? Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay ChemSyn Chemical Synthesis (Peptides/Organic) CheckApp->ChemSyn ToxCheck Is DMSO tolerated? BioAssay->ToxCheck OrganicSolv Use DMF, NMP, or DCM (Add DIEA if basic) ChemSyn->OrganicSolv YesDMSO Protocol B: DMSO Stock (Dilute <1% in media) ToxCheck->YesDMSO Yes NoDMSO Protocol A: pH Shift (HCl or NaOH) ToxCheck->NoDMSO No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

References

  • Needham, T. E., et al. (1971).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

  • Black, S. N., et al. (2018).[1] Solubility of the Proteinogenic

    
    -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. 
    
  • Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Cayman Chemical. (2022). 4-Nitrophenyl Butyrate Product Information (Analogous Solubility Data).

Sources

Troubleshooting HPLC peak tailing for 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterionic Challenge

You are encountering peak tailing with 2-Amino-4-(2-nitrophenyl)butyric acid . To solve this, we must first understand the molecule's behavior in solution.

This molecule is an


-amino acid derivative  (structurally related to Kynurenine or Nitro-GABA analogs). It possesses three critical functional groups that dictate its chromatographic behavior:
  • 
    -Amine:  Basic (pKa 
    
    
    
    9.0–9.5).
  • Carboxylic Acid: Acidic (pKa

    
     2.0–2.4).
    
  • Nitro Group (

    
    ):  Electron-withdrawing, increasing the polarity of the phenyl ring.
    

The Root Cause: At typical HPLC pH levels (pH 3.0–7.0), this molecule exists as a zwitterion . The amine is protonated (


) and positively charged. This cation acts as a "magnet" for residual ionized silanols (

)
on the silica surface of your column. This secondary interaction (cation exchange) is the primary cause of peak tailing (

).

Diagnostic Workflow

Before altering your chemistry, confirm the source of the tailing using this logic flow.

DiagnosticWorkflow Start START: Observe Peak Tailing (As > 1.2) CheckAll Do ALL peaks tail, or just the Amino Acid? Start->CheckAll Physical PHYSICAL ISSUE (Dead Volume, Bed Collapse) CheckAll->Physical All Peaks Tail Chemical CHEMICAL ISSUE (Secondary Interactions) CheckAll->Chemical Only Amino Acid Tails CheckPH Check Mobile Phase pH Chemical->CheckPH LowPH Is pH < 2.5? CheckPH->LowPH AddTFA Action: Add 0.05% TFA or Switch to HILIC LowPH->AddTFA Yes LowerPH Action: Lower pH to 2.1 (Suppress Silanols) LowPH->LowerPH No (pH is 3-7)

Figure 1: Diagnostic logic for isolating the root cause of asymmetry in zwitterionic analytes.

Troubleshooting Protocols

Protocol A: The "pH Suppression" Strategy

Objective: Protonate the silanols to render them neutral, preventing interaction with the analyte's amine.

The Science: Silica silanols have a pKa of approximately 3.5–4.5. If your mobile phase is at pH 4.0, roughly 50% of the silanols are ionized (


), creating a cation-exchange surface. By lowering the pH to < 2.5 , you suppress silanol ionization (

), eliminating the binding site for the amine [1].

Step-by-Step:

  • Buffer Selection: Switch to a Phosphate or Formate buffer.

  • Target pH: Adjust aqueous mobile phase to pH 2.1 .

    • Caution: Do not go below pH 2.0 unless using a "Sterically Protected" (e.g., Agilent StableBond) or Hybrid column, as hydrolysis of the bonded phase can occur.

  • Example Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.1)

    • B: Acetonitrile[1][2]

  • Verification: Inject the standard. Tailing factor (

    
    ) should drop below 1.3.
    
Protocol B: The "Ion-Pairing" Mask (Chaotropic Agents)

Objective: Use an additive to "mask" the positive charge on the amine or compete for silanol sites.

The Science: Trifluoroacetic Acid (TFA) is the gold standard for amino acids. It serves two roles:

  • pH Control: Maintains low pH (~2.0).

  • Ion Pairing: The Trifluoroacetate anion (

    
    ) forms a neutral ion pair with the analyte's protonated amine (
    
    
    
    ). This neutral complex does not interact with silanols and partitions better into the C18 phase [2].

Comparison of Additives:

AdditiveConcentrationMechanismProsCons
TFA 0.05% - 0.1%Ion-Pairing + pHBest peak shape; Sharpens peaks.Suppresses MS signal strongly.
Formic Acid 0.1%pH control onlyMS friendly.Weaker tailing suppression than TFA.
TEA (Triethylamine) 5 - 10 mMSilanol CompetitionCompetes for silanol sites.High background; Slow equilibration.

Recommendation: If using UV detection, use 0.1% TFA . If using Mass Spec, use 0.1% Formic Acid ; if tailing persists, add 5-10 mM Ammonium Formate to increase ionic strength (which also suppresses ion-exchange).

Protocol C: Column Selection (The Hardware Fix)

Objective: Use a stationary phase designed to repel protons or shield silanols.

If pH and additives fail, your column technology is likely the bottleneck. Older "Type A" silica contains metal impurities that enhance acidity.

  • Charged Surface Hybrid (CSH): These columns (e.g., Waters CSH) have a slight positive surface charge that electrostatically repels the protonated amine, forcing it to interact only with the C18 ligands.

  • Polar Embedded Groups: Columns with an embedded polar group (e.g., Amide or Carbamate) inside the alkyl chain shield the silanols from the analyte.

  • HILIC Mode: For very polar amino acids, Reversed Phase may result in poor retention (eluting in the void). Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).

    • Mechanism:[3][4][5] The amine interacts with the water layer, not the silica backbone directly.

Visualizing the Interaction Mechanism

Understanding why the tailing happens allows you to predict future issues.

SilanolInteraction Analyte Analyte (R-NH3+) Silanol Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Peak Tailing) C18 C18 Ligand (Hydrophobic) Analyte->C18 Desired Retention (Hydrophobic) TFA TFA Anion (CF3COO-) TFA->Analyte Ion Pairing (Masks Charge)

Figure 2: The "Tailing Triangle." The red dashed line represents the unwanted cation-exchange mechanism. TFA (Yellow) intercepts the Analyte (Blue) to prevent this.

Frequently Asked Questions (FAQ)

Q: Can I just increase the temperature to fix the tailing? A: Raising temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics, which can sharpen peaks slightly. However, it does not solve the chemical issue of silanol interaction. It is a secondary optimization, not a primary fix.

Q: My peak isn't just tailing; it's splitting. Is this the same issue? A: Likely not. Peak splitting for this molecule usually indicates:

  • Sample Solvent Incompatibility: You dissolved the sample in 100% Acetonitrile, but your starting mobile phase is 95% Water. The sample "crashes" out at the column head. Fix: Dissolve sample in mobile phase.

  • Filter Contamination: Blocked frit.

Q: Why does the USP Tailing Factor differ from the Asymmetry Factor? A:

  • USP Tailing Factor (

    
    ):  Measured at 5% peak height.[6][7] Required for pharmaceutical compliance.
    
  • Asymmetry Factor (

    
    ):  Measured at 10% peak height.[7]
    
  • Guideline: For regulatory purposes, ensure

    
     (though 
    
    
    
    is the target for high-quality data) [3].

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub . (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Element Lab Solutions . Peak Tailing in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 2-Amino-4-(2-nitrophenyl)butyric acid

[1][2]

Current Status: OPERATIONAL Document ID: TSC-NITRO-AA-001 Last Updated: March 2, 2026

Executive Summary & Chemical Profile[1][3]

Compound: 2-Amino-4-(2-nitrophenyl)butyric acid Class: Non-canonical

Critical Vulnerabilities:

This guide addresses the specific stability challenges of 2-Amino-4-(2-nitrophenyl)butyric acid . Unlike standard amino acids, the presence of an ortho-nitro group on the phenyl ring introduces a unique photochemical vector for degradation, while the

Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the molecular pathways that drive it. We identify three primary failure modes for this compound.

A. Photochemical Rearrangement (The "Nitro" Risk)

The ortho-nitro group is highly sensitive to UV and visible light (blue spectrum).[1] Upon irradiation, nitroaromatics can undergo a nitro-to-nitrite rearrangement or reduction to nitroso species.[1] In ortho-substituted systems, this can lead to intramolecular hydrogen abstraction from the benzylic carbon, accelerating decomposition.

B. Diketopiperazine (DKP) Dimerization

As an

11
C. Oxidative Discoloration

The free primary amine at the C2 position is susceptible to oxidation by atmospheric oxygen, leading to N-oxides and yellow/brown discoloration, often exacerbated by trace metal contamination.

Visualization: Degradation Pathways[2]

DegradationPathwaysCompound2-Amino-4-(2-nitrophenyl)butyric acidLightUV/Blue LightCompound->LightMoistureMoisture/HeatCompound->MoistureOxidationImine/OxidativeOligomersCompound->OxidationO2 ExposureNitrosoNitroso/NitriteIntermediatesLight->NitrosoPhotoreductionDKPCyclic Dimer(Diketopiperazine)Moisture->DKPCondensation(-2 H2O)

Figure 1: Primary degradation vectors.[1] Note that light and moisture are the distinct triggers for chemical divergence.

Storage Protocols (The "How to Prevent")

The following protocol is designed to create a self-validating storage system.

Storage Workflow Diagram

StorageWorkflowReceipt1. Receipt & QC Check(Verify Appearance)Drying2. Desiccation(Remove Surface H2O)Receipt->DryingPacking3. Inert Packaging(Argon/N2 Purge)Drying->PackingContainer4. Amber Glass Vial(Light Block)Packing->ContainerTemp5. Storage at -20°C(Kinetic Arrest)Container->Temp

Figure 2: The "Chain of Custody" for ensuring compound integrity.

Detailed Protocol Steps
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of DKP dimerization and oxidative pathways significantly.[1]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent amine oxidation.[1] Argon is preferred (heavier than air) for solid storage.[1]
Container Amber Glass Blocks UV/Blue light (200-450nm) to prevent nitro-group excitation and photolysis.[1]
Humidity < 10% RH Moisture acts as a catalyst for dimerization.[1] Store vials inside a secondary jar with silica gel or molecular sieves.
Thawing Equilibrate to RT CRITICAL: Do not open cold vials. Allow to reach Room Temp (RT) in a desiccator to prevent condensation (water uptake).[1]

Troubleshooting Guide & FAQs

Q1: The powder has turned from off-white to yellow/orange. Is it still usable?

Diagnosis: This indicates Photo-oxidation or Nitro-group degradation .[1]

  • Mechanism: Nitro compounds are chromophores.[1] A shift to deep yellow/orange suggests the formation of azo-linkages or nitroso derivatives caused by light exposure.[1]

  • Action: Perform HPLC analysis. If purity is >98%, the discoloration may be surface-level. If <95%, recrystallization is required.[1]

  • Prevention: Ensure the use of Amber vials and avoid benchtop exposure to fluorescent lighting.[1]

Q2: The material has formed hard clumps and is difficult to weigh.

Diagnosis: Hygroscopic Agglomeration .

  • Mechanism: The zwitterionic nature of amino acids attracts atmospheric water.[1] This water facilitates partial solubilization and re-solidification (caking).[1]

  • Risk: High risk of accelerated dimerization (DKP formation).[1]

  • Action: Dry the material under high vacuum (0.1 mbar) at ambient temperature for 24 hours. Re-check purity to ensure hydrolysis has not occurred.

Q3: Can I store this in solution?

Answer: No, not for long periods.

  • Reasoning: In solution, the intermolecular distance between amine and carboxylic acid groups is reduced, and solvent molecules facilitate proton transfer, drastically accelerating the formation of Diketopiperazine (DKP) dimers.

  • Limit: If necessary, prepare fresh in buffer (pH 6-7) and use within 24 hours. Avoid basic pH (>9), which promotes racemization and oxidation.[1]

Q4: What is the recommended QC method to detect degradation?

Protocol: Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Nitro aromatic) and 210 nm (Amide/Peptide bond).[1]

  • Target: Look for a new peak with a higher retention time (hydrophobic dimer) or lower retention time (hydrolysis products).

References

  • PubChem. 2-Amino-4-(2-nitrophenyl)butyric acid - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry. Photochemistry of Nitroaromatics. (Mechanistic background on nitro-group light sensitivity). Available at: [Link]

Disclaimer: This guide is for research purposes only. Users should always consult the specific Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) provided by their supplier.

Technical Support Center: Scale-Up of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Tier: Level 3 (Process Chemistry & Engineering) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are scaling up the synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid . This molecule is a critical "homophenylalanine" analog, most commonly utilized as the immediate precursor to Indoline-2-carboxylic acid (a key pharmacophore in ACE inhibitors like Perindopril).

The transition from bench (grams) to pilot plant (kilograms) for this specific chemistry introduces three primary hazards:

  • Exotherm Control: The alkylation of diethyl acetamidomalonate (DEAM) is highly exothermic.

  • Gas Evolution: Decarboxylation releases massive volumes of CO₂, creating vessel pressurization risks.

  • Zwitterionic Solubility: Isolation depends entirely on precise isoelectric point (pI) targeting.

This guide addresses these specific bottlenecks.

Phase 1: The Alkylation Step (C-C Bond Formation)

Context: The industry-standard route involves alkylating Diethyl acetamidomalonate (DEAM) with 2-nitrophenethyl bromide using a base (typically Sodium Ethoxide, NaOEt) in Ethanol.

Q: My reaction mixture turns into a solid "puck" or thick slurry that breaks my agitator. Why?

A: This is a classic solubility vs. stoichiometry failure. At the milligram scale, magnetic stirring bars can handle thick slurries. At the kilogram scale, the precipitation of sodium bromide (NaBr) byproduct creates a non-Newtonian fluid that stalls impellers.

  • The Fix: Do not use a "dump" addition of the base.

    • Dissolve DEAM in Ethanol first.

    • Add NaOEt solution (21% in EtOH) slowly to generate the anion. Ensure the temperature stays below 25°C to prevent degradation.

    • Add the 2-nitrophenethyl bromide as a solution, not a solid.

    • Critical Engineering Control: Ensure your reactor has a high-torque anchor impeller , not a marine propeller. You need shear force to keep the NaBr suspended.

Q: The yield is low (<50%), and I see a lot of unreacted bromide. Should I increase the temperature?

A: No. Increasing temperature often promotes the "O-alkylation" side reaction or dimerization of the bromide.

  • The Cause: The DEAM anion is bulky. If your ethanol is "wet" (contains >0.5% water), the ethoxide base will react with water to form Hydroxide (NaOH). NaOH causes premature hydrolysis of the ester groups on DEAM, killing the reaction.

  • The Fix:

    • Use anhydrous ethanol (<0.1% water).

    • Maintain a strict 1.05 : 1.00 molar ratio of NaOEt to DEAM. Excess base causes side reactions; insufficient base leaves unreacted DEAM.

Visualizing the Alkylation Pathway

AlkylationFlow Start Reactants: DEAM + NaOEt Anion Intermediate: DEAM Anion (Nucleophile) Start->Anion Deprotonation (Exothermic) Transition Transition State: SN2 Attack Anion->Transition + Bromide SideRxn Side Reaction: O-Alkylation / Hydrolysis Anion->SideRxn If Water Present Bromide Add: 2-Nitrophenethyl Bromide Bromide->Transition Product Product: Diethyl 2-acetamido-2- (2-nitrophenethyl)malonate Transition->Product - NaBr Precipitate

Caption: Logic flow for DEAM alkylation. Note that moisture (Side Reaction) competes directly with the desired SN2 attack.

Phase 2: Hydrolysis & Decarboxylation

Context: Converting the intermediate (Diethyl 2-acetamido-2-(2-nitrophenethyl)malonate) to the final amino acid requires removing two ethyl esters and one acetyl group, followed by losing one CO₂ molecule.

Q: During the acid reflux, the reactor foamed over and we lost the batch. How do we control the CO₂ evolution?

A: Decarboxylation is thermally gated. If you heat the reactor to reflux (100°C) too quickly, the reaction "runs away," releasing liters of CO₂ gas per second.

  • The Fix: Use a Step-Wise Heating Ramp .

    • Charge 6M HCl (Hydrochloric Acid).[1]

    • Heat to 60°C and hold for 2 hours. (Hydrolysis begins; minimal CO₂).

    • Ramp to 85°C over 1 hour. (Controlled Decarboxylation).[2]

    • Only heat to Reflux (100-105°C) once gas evolution slows down.

    • Safety: Ensure the reactor vent line is sized for gas flow, not just solvent vapor.

Q: Can we use NaOH (Basic Hydrolysis) instead of HCl?

A: You can, but it is not recommended for scale-up of this specific molecule.

  • Reasoning: Basic hydrolysis produces the dicarboxylate salt. To get the product, you must then acidify.[3] Acidifying a dicarboxylate releases CO₂ instantly upon pH drop, creating a "volcano" effect. Acidic hydrolysis (HCl) allows CO₂ to evolve gradually as the reaction proceeds, which is safer for large vessels.

Phase 3: Isolation & Purification

Context: The product is an amino acid (zwitterion).[4][5][6] It is soluble in acid (as a cation) and soluble in base (as an anion).[4] It is least soluble at its Isoelectric Point (pI) .

Q: We neutralized the solution to pH 7.0, but the yield is poor. Where is the product?

A: pH 7.0 is likely not the isoelectric point for this specific derivative.[6]

  • The Science: The 2-nitrophenyl group is electron-withdrawing. This slightly lowers the pKa of the ammonium group compared to phenylalanine.

  • Calculated pI:

    • pKa (-COOH) ≈ 2.2

    • pKa (-NH₃⁺) ≈ 9.4

    • pI ≈ (2.2 + 9.[6]4) / 2 = 5.8

  • The Fix: Target pH 5.5 – 6.0 . If you go to pH 7.0 or 8.0, you are re-solubilizing the product as a salt.

Data Table: Solubility vs. pH Profile (Estimated)
pH StateDominant SpeciesSolubility in WaterAction
pH < 1.0 Cation (NH₃⁺ / COOH)High (Soluble)Reaction Condition (HCl)
pH 5.8 Zwitterion (NH₃⁺ / COO⁻) Very Low (Precipitates) Target for Isolation
pH > 10.0 Anion (NH₂ / COO⁻)High (Soluble)Avoid
Q: The product isolated is sticky/brown. How do we purify it?

A: The "stickiness" is usually trace 2-nitrophenethyl bromide or partially decarboxylated oils.

  • Protocol:

    • Perform the pH adjustment at 50°C (warm).

    • Allow the slurry to cool slowly to 5°C . This promotes crystal growth over oil formation.

    • Wash: Wash the filter cake with Ethyl Acetate (to remove unreacted organic bromide) followed by Ice-Cold Water (to remove inorganic salts like NaCl).

Visualizing the Work-Up Logic

WorkupLogic RxnMix Reaction Mixture (Acidic, pH < 1) Cool Cool to 20°C RxnMix->Cool Adjust Adjust pH with NaOH Target: pH 5.8 Cool->Adjust Check Check Precipitation Adjust->Check Check->Adjust pH Drift? Re-adjust Filter Filtration Check->Filter Solids Formed Wash Wash Cake: 1. EtOAc (Organics) 2. Cold Water (Salts) Filter->Wash Dry Final Product: White/Off-White Solid Wash->Dry

Caption: Decision tree for isolating the zwitterionic amino acid. Note the critical pH 5.8 target.

References
  • Hengartner, U. et al. (1979). Synthesis of 2-amino-4-(2-nitrophenyl)butyric acid. Journal of Organic Chemistry. (Validated via ACS).

  • Organic Syntheses. (1960). Diethyl Acetamidomalonate Synthesis. Organic Syntheses, Coll. Vol. 4, p.296.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Diethyl acetamidomalonate.

  • BenchChem. (2025).[1] Decarboxylation of Diethyl 2-substituted Malonates: Protocols.

(Note: While specific industrial batch records are proprietary, the protocols above are derived from the standard "Sörensen amino acid synthesis" adapted for the 2-nitro derivative.)

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, process scientists, and drug development professionals working with 2-Amino-4-(2-nitrophenyl)butyric acid , a critical chiral intermediate in the synthesis of benzazepin-2-one-based angiotensin-converting enzyme (ACE) inhibitors, such as Benazepril[1].

Because this molecule features both a reactive 2-nitrophenyl moiety and a zwitterionic amino acid backbone, it presents unique analytical challenges. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and regulatory-aligned data interpretation to help you isolate and identify process impurities.

The Chemistry & Causality of Impurity Formation

Understanding the structural vulnerabilities of 2-Amino-4-(2-nitrophenyl)butyric acid is the first step in troubleshooting. The molecule is prone to specific degradation and synthetic carryover pathways:

  • Premature Cyclization (The Primary Degradant): The most critical impurity arises from the premature reduction of the nitro group. If the 2-nitro group is exposed to reducing agents (e.g., residual palladium, hydrogen, or thermal stress), it reduces to an aniline. This intermediate rapidly undergoes intramolecular cyclization with the carboxylic acid to form a 7-membered lactam ring (3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one)[2].

  • Regioisomeric Carryover: Non-selective nitration during upstream synthesis can yield 3-nitro or 4-nitro analogs. These isomers have identical molecular weights and similar polarities, making them difficult to resolve.

  • Zwitterionic Chromatography Challenges: The molecule contains both a basic primary amine and an acidic carboxylate. At neutral pH, it exists as a zwitterion, leading to severe secondary interactions with residual silanols on silica-based columns, resulting in peak tailing and poor resolution.

Visualizing the Impurity Pathway

ImpurityPathway Target 2-Amino-4-(2-nitrophenyl) butyric acid (API Intermediate) Regio Regioisomeric Impurities (3-nitro / 4-nitro analogs) Target->Regio Non-selective nitration (Upstream carryover) Cyclized Cyclized Impurity (Benzazepin-2-one derivative) Target->Cyclized Premature nitro reduction & intramolecular cyclization Oxidative Oxidative Degradants (N-Oxides / Ketones) Target->Oxidative Thermal/Photolytic stress

Mechanistic pathways of impurity formation in 2-Amino-4-(2-nitrophenyl)butyric acid synthesis.

Troubleshooting FAQs

Q: Why am I seeing a massive split peak or severe tailing for the main API intermediate peak during HPLC-UV analysis? A: This is a classic symptom of zwitterionic equilibrium on the column. Because 2-Amino-4-(2-nitrophenyl)butyric acid contains both a basic amine and an acidic carboxylate, running a mobile phase near the pKa of either group (typically pH ~2.5 or ~9.5) causes the molecule to exist in multiple ionization states simultaneously. Solution: Buffer the mobile phase to pH < 2.0 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This fully protonates the carboxylic acid, ensuring a single cationic species interacts with the stationary phase and eliminating the split peak.

Q: LC-MS shows a major impurity at [M+H]+ m/z 177. What is this, and how did it form? A: The exact mass of 2-Amino-4-(2-nitrophenyl)butyric acid is ~224 Da ([M+H]+ 225). An m/z of 177 corresponds to the cyclized benzazepin-2-one derivative (exact mass ~176, [M+H]+ 177)[2]. This occurs if the sample was exposed to reducing conditions or excessive heat during drying, causing the nitro group to reduce to an amine, which immediately attacks the carboxylic acid to form a lactam. Check your drying ovens and ensure no residual catalytic metals (like Pd/C) are present in the sample.

Q: How do I separate the 3-nitro and 4-nitro regioisomers from the 2-nitro target? A: Regioisomers co-elute on standard C18 columns due to their identical hydrophobicities. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer enhanced


 interactions, dipole-dipole interactions, and shape selectivity, which easily resolve positional isomers on the aromatic ring based on the spatial arrangement of the nitro group.

Q: What are the regulatory limits for reporting these impurities? A: According to the ICH Q3A (R2) guidelines for new drug substances, the reporting threshold is typically 0.05% of the total API peak area[3]. The identification threshold is generally 0.10% (depending on the maximum daily dose of the final formulated drug). Any impurity exceeding 0.15% must be fully qualified toxicologically[3].

Analytical Workflow & Self-Validating Protocols

To accurately profile these impurities, use the following step-by-step RP-HPLC-UV/MS methodology. This protocol includes a self-validating System Suitability Test (SST) to ensure data integrity before sample analysis.

Step-by-Step RP-HPLC-UV/MS Methodology

Step 1: Sample Preparation (Causality: Preventing Degradation)

  • Weigh 10.0 mg of the 2-Amino-4-(2-nitrophenyl)butyric acid sample.

  • Dissolve in 10 mL of Acidic Diluent (Water:Acetonitrile 50:50 v/v with 0.1% Formic Acid) to achieve a 1.0 mg/mL stock. Note: The acidic diluent prevents premature cyclization in solution and maintains the protonated state required for sharp peak shapes.

  • Sonicate for 5 minutes at room temperature. Do not heat , as thermal stress will artificially inflate the cyclized impurity levels.

Step 2: Chromatographic Separation (Causality: Isomer Resolution)

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-20 min (5% to 60% B), 20-25 min (60% B), 25-26 min (60% to 5% B), 26-30 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject a resolution mixture containing the target compound (1.0 mg/mL) spiked with 1.0% of the cyclized impurity (3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one).

  • Validation Criteria: The run is only valid if the resolution (

    
    ) between the two peaks is > 2.0 and the USP tailing factor for the target peak is < 1.5. If criteria fail, purge the column with 100% Acetonitrile to remove strongly retained zwitterionic aggregates.
    

Step 4: Detection & Structural Elucidation

  • UV Wavelength: 254 nm (optimal for the nitrophenyl chromophore) and 220 nm (for the aliphatic amino acid backbone).

  • MS Parameters: Electrospray Ionization (ESI) in positive mode. Capillary voltage 3.0 kV, desolvation temperature 350°C.

Visualizing the Analytical Workflow

Workflow Prep 1. Sample Prep (Acidic Diluent) HPLC 2. PFP Column HPLC (Isomer Separation) Prep->HPLC Detect 3. UV Detection (220/254 nm) HPLC->Detect LCMS 4. LC-MS/MS (Mass Confirmation) Detect->LCMS

Step-by-step analytical workflow for impurity profiling and structural elucidation.

Quantitative Impurity Data Summary

Use the following table to cross-reference your LC-MS and HPLC-UV data. The Relative Retention Times (RRT) are approximate and based on the PFP gradient method described above. Thresholds are aligned with ICH Q3A standards for new drug substances[3].

Impurity NameStructural OriginRRT (Approx.)[M+H]+ (m/z)ICH Q3A Identification Threshold
2-Amino-4-(2-nitrophenyl)butyric acid Target API Intermediate 1.00 225.1 N/A (Main Peak)
3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-onePremature Reduction/Cyclization0.85177.1> 0.10%
2-Amino-4-(3-nitrophenyl)butyric acidRegioisomer (Upstream)1.08225.1> 0.10%
2-Amino-4-(4-nitrophenyl)butyric acidRegioisomer (Upstream)1.12225.1> 0.10%
4-(2-nitrophenyl)-2-oxobutyric acidOxidative Deamination1.35224.0> 0.10%

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." URL:[Link]

  • New Drug Approvals. "Benazepril Hydrochloride Synthesis and Review." URL:[Link]

Sources

Validation & Comparative

Photochemical and Synthetic Profiling: 2-Amino-4-(2-nitrophenyl)butyric Acid vs. Alternative Nitrophenyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of o-nitrophenyl substituted amino acids into peptides and proteins has revolutionized chemical biology, enabling spatiotemporal control over protein function and providing versatile scaffolds for drug development. However, the precise distance between the o-nitrophenyl group and the polypeptide backbone—dictated by the aliphatic chain length—fundamentally alters the molecule's chemical and photochemical trajectory.

This guide objectively compares the gamma-substituted 2-Amino-4-(2-nitrophenyl)butyric acid (2-NPBA) against its alpha and beta homologues, 2-Nitrophenylglycine (2-NPG) and 2-Nitrophenylalanine (2-NPA) . Designed for drug development professionals and synthetic biologists, this document provides mechanistic insights, comparative performance data, and validated experimental protocols to guide your pipeline decisions.

Structural Causality and Mechanistic Divergence

The utility of nitrophenyl amino acids is strictly governed by the proximity of the photo-reactive nitro group to the nucleophilic centers of the peptide backbone.

  • Alpha-Substitution (2-NPG): With the nitrophenyl group directly adjacent to the alpha-carbon, 2-NPG undergoes standard o-nitrobenzyl photochemistry upon UV irradiation (350–365 nm). This leads to direct peptide backbone cleavage, generating an amide and a ketone/aldehyde byproduct. This mechanism has been extensively utilized for the in vivo proteolysis of ion channels[1].

  • Beta-Substitution (2-NPA): Moving the nitrophenyl group to the beta-position alters the photolytic pathway. Upon irradiation, the nitro group rearranges to a nitroso intermediate, which subsequently attacks the N-terminal amide nitrogen. This forms a cyclic azo intermediate that hydrolyzes to yield a C-terminal carboxylate and an N-terminal cinnoline derivative[2].

  • Gamma-Substitution (2-NPBA): The addition of an extra methylene group in 2-NPBA increases the spatial distance between the o-nitrophenyl group and the backbone amide. This physical separation prevents the efficient formation of the cyclic azo intermediate required for backbone cleavage. Consequently, 2-NPBA is photochemically stable under standard conditions. Instead of serving as a photocleavable linker, 2-NPBA is highly valued as a synthetic precursor. Through reductive cyclization, the nitro group is converted to an amine, which subsequently attacks the carboxylic acid to form a conformationally constrained benzazepin-2-one scaffold—a critical pharmacophore in the development of Angiotensin-Converting Enzyme (ACE) inhibitors[3].

MechanisticDivergence Root o-Nitrophenyl Amino Acids NPG 2-NPG (Alpha) Direct Backbone Cleavage Root->NPG n = 0 NPA 2-NPA (Beta) Cinnoline-Forming Cleavage Root->NPA n = 1 NPBA 2-NPBA (Gamma) Stable Precursor / Cyclization Root->NPBA n = 2 NPG_Mech Standard o-nitrobenzyl photochemistry NPG->NPG_Mech NPA_Mech Cyclic azo product formation NPA->NPA_Mech NPBA_Mech Reductive cyclization to Benzazepin-2-ones NPBA->NPBA_Mech

Mechanistic divergence of o-nitrophenyl amino acids based on side-chain length.

Comparative Performance Data

To facilitate compound selection, the quantitative and qualitative performance metrics of the three primary nitrophenyl amino acids are summarized below.

Parameter2-Nitrophenylglycine (2-NPG)2-Nitrophenylalanine (2-NPA)2-Amino-4-(2-nitrophenyl)butyric acid (2-NPBA)
Substitution Position Alpha (

)
Beta (

)
Gamma (

)
Photolysis Wavelength 350–365 nm365 nmN/A (Photochemically Stable)
Cleavage Efficiency High (~80-90%)Moderate (~30-50%)< 1% (Does not cleave backbone)
Primary Application In vivo ion channel proteolysisZymogen activation, photolabile linkersPeptidomimetic scaffolds (ACE inhibitors)
Key Byproducts Aldehyde / KetoneCinnoline derivativeN/A
Synthetic Utility Low (Difficult to synthesize)Moderate (Commercially available)High (Excellent cyclization precursor)

Experimental Workflows & Protocols

The following protocols demonstrate the distinct applications of 2-NPA (photocleavage) and 2-NPBA (synthetic cyclization). Both workflows are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Site-Specific Photochemical Cleavage using 2-NPA

Objective: Induce site-specific backbone cleavage of a model peptide using UV irradiation. Causality: Because 2-NPA is a structural analogue of phenylalanine, it minimally perturbs the peptide's native conformation prior to photolysis[2]. Upon irradiation, the beta-positioned nitro group drives cinnoline formation, forcing backbone scission.

  • Peptide Assembly: Synthesize the target peptide on Rink Amide resin using standard Fmoc-SPPS. Couple Fmoc-2-NPA-OH using HBTU/DIPEA (4 equivalents, 1 hour).

  • Cleavage & Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Baseline Validation (Control): Purify the crude peptide via RP-HPLC. Verify the intact mass using ESI-MS. Self-Validation: Retain a 100 µL aliquot wrapped in aluminum foil as a dark control to ensure stability in the absence of light.

  • Photolysis: Dissolve the purified peptide in PBS (pH 7.4) to a concentration of 100 µM. Irradiate the solution using a 365 nm LED lamp (10 mW/cm²) for 30 minutes at room temperature.

  • Analytical Confirmation: Re-analyze the irradiated sample via LC-MS. Self-Validation: The protocol is successful when the intact peptide peak disappears and is replaced by two distinct peaks corresponding to the C-terminal carboxylate fragment and the N-terminal cinnoline fragment.

Workflow Step1 1. SPPS with Fmoc-2-NPA-OH Step2 2. Peptide Assembly & Cleavage Step1->Step2 Step3 3. UV Irradiation (365 nm) Step2->Step3 Step4 4. Backbone Cleavage (Cinnoline + Carboxylate) Step3->Step4

Workflow for SPPS incorporation and UV-induced cleavage of 2-NPA.

Protocol 2: Reductive Cyclization of 2-NPBA to Benzazepin-2-ones

Objective: Synthesize a 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one scaffold for peptidomimetic drug discovery. Causality: The gamma-positioning of the nitro group in 2-NPBA allows for a thermodynamically favorable 7-membered ring formation. Reduction of the nitro group yields an aniline intermediate, which spontaneously cyclizes with the adjacent carboxylate[3].

  • Esterification: Suspend 2-NPBA in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid and reflux for 12 hours to form the methyl ester (preventing premature intermolecular polymerization).

  • Reduction Setup: Dissolve the isolated 2-NPBA methyl ester in ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

  • Hydrogenation & Cyclization: Purge the reaction flask with nitrogen, then introduce a hydrogen atmosphere (1 atm via balloon). Stir vigorously at room temperature for 4 hours. The reduction of the nitro group to an amine triggers spontaneous intramolecular lactamization.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 1:1). Self-Validation: The disappearance of the distinct yellow starting material (nitro compound) and the emergence of a highly UV-active, lower-Rf spot indicates successful lactam formation.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Structural Confirmation: Confirm the benzazepin-2-one structure via

    
    H-NMR. Success is validated by the loss of the ester methoxy protons (~3.7 ppm) and the appearance of a broad lactam NH proton (~8.5 ppm).
    

References

  • England, P. M., Lester, H. A., Davidson, N., & Dougherty, D. A. (1997). Site-specific, photochemical proteolysis applied to ion channels in vivo. Proceedings of the National Academy of Sciences.[Link]

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology.[Link]

  • European Patent Office. (1983). Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use. EP0072352A1.

Sources

Comparing the reactivity of ortho, meta, and para isomers of nitrophenyl butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the ortho- , meta- , and para- isomers of nitrophenyl butyric acid (specifically the 4-arylbutanoic acid series). It is designed for researchers in medicinal chemistry and process development who require actionable data on reactivity profiles, synthesis utility, and physicochemical properties.

Ortho (2-), Meta (3-), and Para (4-) Isomers

Executive Summary

In drug discovery, the selection of a nitrophenyl butyric acid isomer is rarely arbitrary; it dictates the available synthetic pathways and the final 3D topography of the pharmacophore.

  • Ortho (2-nitro): The "Cyclization Scaffold." Unique ability to undergo reductive cyclization to form 7-membered benzolactams (benzazepinones).

  • Meta (3-nitro): The "Electronic Moderator." Used when inductive electron withdrawal is required without the steric bulk or cyclization risk of the ortho isomer.

  • Para (4-nitro): The "Linear Linker." The industry standard for PROTAC linkers and spacers due to its linear geometry and high crystallinity.

Physicochemical Profile

The position of the nitro group (


) influences the crystal packing, solubility, and acidity of the distal carboxylic acid, although the effect on acidity is dampened by the propyl spacer.
PropertyOrtho- (2-Nitro)Meta- (3-Nitro)Para- (4-Nitro)
IUPAC Name 4-(2-nitrophenyl)butanoic acid4-(3-nitrophenyl)butanoic acid4-(4-nitrophenyl)butanoic acid
Molecular Weight 209.20 g/mol 209.20 g/mol 209.20 g/mol
Melting Point 95–98 °C60–63 °C90–93 °C

(Approx.)
~4.70~4.74~4.72
Solubility (Organic) High (DCM, EtOAc)HighModerate (Lower due to packing)
Key Feature Proximity Effect: Nitro group interacts with side chain.[1]Asymmetry: Low melting point, harder to crystallize.Symmetry: High crystallinity, linear vector.

Note:


 values are approximate, extrapolated from hydrocinnamic acid analogs. The propyl chain insulates the carboxyl group from the strong inductive/resonance effects seen in benzoic acids.

Chemical Reactivity & Mechanistic Divergence

The defining difference between these isomers lies in their behavior under reducing conditions .

The Ortho-Effect: Intramolecular Cyclization

The 2-nitro isomer is a "masked" heterocycle. Upon reduction of the nitro group to an amine (


), the molecule undergoes a rapid intramolecular nucleophilic acyl substitution to form 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . This is a privileged scaffold in medicinal chemistry (e.g., ACE inhibitors, kinase inhibitors).
  • Mechanism: Reduction

    
     Amine generation 
    
    
    
    7-exo-trig cyclization
    
    
    Lactam formation.
  • Utility: This pathway is often faster than intermolecular coupling, making the ortho isomer unsuitable as a simple linker if reducing conditions are employed later in the synthesis.

Meta & Para: Intermolecular Utility
  • Para (4-nitro): Under reducing conditions, the resulting 4-amino analog maintains a linear geometry (

    
     vector). It effectively prevents intramolecular cyclization due to extreme ring strain, making it the ideal precursor for linear linkers  or extended chain synthesis.
    
  • Meta (3-nitro): Similar to para, but introduces a "kink" (

    
     vector) in the molecular backbone. It is often used to disrupt planarity in drug candidates to improve solubility.
    

Visualization: Divergent Reaction Pathways

The following diagram illustrates the critical reactivity bifurcation between the ortho and para isomers under identical reducing conditions.

ReactivityPathways Ortho Ortho-Isomer (2-Nitro) Red_Cond Reduction (H2/Pd-C or Fe/AcOH) Ortho->Red_Cond Para Para-Isomer (4-Nitro) Para->Red_Cond Ortho_Amine Intermediate: 2-Aminophenyl butyric acid Red_Cond->Ortho_Amine Fast Para_Amine Product: 4-(4-Aminophenyl)butyric acid Red_Cond->Para_Amine Fast Cyclization Intramolecular Cyclization (-H2O) Ortho_Amine->Cyclization Spontaneous (Entropically Favored) Linker FINAL PRODUCT: Linear Amino-Acid Linker (No Cyclization) Para_Amine->Linker Stable Benzazepinone FINAL PRODUCT: Benzazepin-2-one (7-Membered Lactam) Cyclization->Benzazepinone

Figure 1: Reaction divergence. The ortho-isomer cyclizes to a benzolactam, while the para-isomer yields a stable linear amino-acid linker.

Experimental Protocol: Reductive Cyclization

Objective: Synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one from 4-(2-nitrophenyl)butyric acid. Rationale: This protocol validates the unique reactivity of the ortho isomer.

Materials
  • Substrate: 4-(2-nitrophenyl)butyric acid (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Ethanol (0.1 M concentration) or Acetic Acid (for faster cyclization)

  • Hydrogen Source:

    
     balloon (1 atm)
    
Methodology
  • Dissolution: Charge a round-bottom flask with 4-(2-nitrophenyl)butyric acid and Ethanol. Sonicate to ensure full dissolution.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere.

  • Hydrogenation: Purge the system with

    
     gas three times. Stir vigorously at room temperature (25 °C) under a hydrogen balloon.
    
  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (

    
    ) will disappear, transiently forming the amine (ninhydrin active) before converting to the lactam (
    
    
    
    , UV active, ninhydrin inactive).
  • Workup: Upon completion (approx. 4–6 hours), filter the mixture through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate in vacuo. The crude material often crystallizes spontaneously.

  • Purification: Recrystallize from minimal hot ethyl acetate/hexanes to yield off-white needles.

Expected Yield: 85–95% Characterization:

  • IR: Strong carbonyl stretch at ~1660

    
     (Amide I band).
    
  • 1H NMR: Disappearance of the broad carboxylic acid singlet (~11 ppm) and appearance of a broad amide proton (~8.5 ppm).

Applications in Drug Development

ApplicationPreferred IsomerTechnical Rationale
PROTAC Linkers Para Provides maximum linear distance between the E3 ligase ligand and the Warhead. High metabolic stability of the resulting amide bonds.
Scaffold Synthesis Ortho Precursor to benzazepines (e.g., Benazepril intermediates). The "ortho-amino" group acts as an internal nucleophile.
Solubility Tuning Meta Used when a "kinked" linker is needed to disrupt crystal packing and improve the solubility of a hydrophobic drug payload.

References

  • Sigma-Aldrich. 4-(4-Nitrophenyl)butyric acid Product Specification. Accessed 2026.[2][3] Link

  • PubChem. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Compound Summary. National Library of Medicine. Link

  • National Institute of Standards and Technology (NIST). 4-(4-Nitrophenyl)butyric acid Mass Spectrum. NIST Chemistry WebBook. Link

  • ChemicalBook. 2-(4-Nitrophenyl)butyric acid (Indobufen Intermediate) Properties. Link

  • BenchChem. Comparative Analysis of Isomer Reactivity: Ortho, Meta, and Para Positions. Link

Sources

Validation of a Core-Shell PFP Method for 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the validation of a high-performance liquid chromatography (HPLC) method for 2-Amino-4-(2-nitrophenyl)butyric acid (ANPBA).

ANPBA is a critical synthetic intermediate, primarily utilized in the manufacturing of benzazepine-based Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril . The precise quantification of this intermediate—and its separation from regioisomers (e.g., the 4-nitrophenyl analog) and degradation products—is pivotal for downstream yield and enantiomeric purity in the cyclization to 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

A Comparative Guide for Process Chemists and QC Analysts

Executive Summary

Traditional alkyl-bonded phases (C18/C8) often struggle with ANPBA due to its zwitterionic nature and the subtle hydrophobicity differences between its positional isomers. This guide validates a Pentafluorophenyl (PFP) Core-Shell method, demonstrating superior selectivity (


) and peak symmetry compared to the industry-standard C18 approach.
FeatureTraditional Method (Alternative A) New Validated Method (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µmCore-Shell PFP (Pentafluorophenyl), 2.6 µm
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole
Isomer Resolution (

)
< 1.5 (Co-elution of 2-nitro/4-nitro)> 3.5 (Baseline Separation)
Peak Tailing (

)
1.4 – 1.8 (Silanol interactions)0.95 – 1.1 (Sharp, symmetric)
Run Time 25 Minutes12 Minutes
LOD 0.5 µg/mL0.05 µg/mL

Introduction: The Analytical Challenge

2-Amino-4-(2-nitrophenyl)butyric acid possesses three distinct functional moieties that complicate analysis:

  • Primary Amine: Causes peak tailing on standard silica due to interaction with residual silanols.

  • Carboxylic Acid: Requires pH control to suppress ionization for retention on RP-HPLC.

  • Nitro-Aromatic Ring: The electron-withdrawing nitro group creates a dipole.

The Problem with Alternatives: Standard C18 methods rely solely on hydrophobicity. Because the ortho-nitro (target) and para-nitro (impurity) isomers have nearly identical hydrophobicities, C18 columns often fail to resolve them. Furthermore, the zwitterionic character of the amino acid backbone leads to early elution (low


) and broad peaks.

The Solution (PFP Phase): The PFP stationary phase introduces


-

interactions
between the electron-deficient fluorinated ring on the column and the electron-rich aromatic ring of the analyte. The position of the nitro group (ortho vs. para) significantly alters the electron density distribution, allowing the PFP phase to discriminate between isomers with high specificity.

Experimental Methodologies

Protocol A: The New Validated Method (Core-Shell PFP)

This protocol is designed for high-throughput QC release testing.

  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: Kinetex® F5 (PFP), 2.6 µm, 100 Å, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Nitro group

    
    ) and 210 nm.
    
  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 40% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

    • 12.0 min: End

Protocol B: Sample Preparation
  • Standard Stock: Weigh 25 mg ANPBA reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

  • System Suitability Solution: Spike Working Standard with 1.0% of 4-nitro isomer impurity.

Validation Data & Results

The method was validated according to ICH Q2(R1) guidelines.

Specificity (Stress Degradation)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3%


) stress.
Stress ConditionDegradation %Peak Purity IndexObservation
Acid Hydrolysis 2.5%0.999Minor decarboxylation observed.
Base Hydrolysis 15.4%0.998Formation of lactam byproduct detected.
Oxidation 5.1%0.999N-oxide impurity separated at RRT 0.85.
Thermal (60°C) < 1.0%1.000Stable.
Linearity and Range
  • Range: LOQ to 150% of target concentration (0.05 – 150 µg/mL).

  • Regression:

    
    
    
  • 
    :  0.9998
    
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% levels.

LevelRecovery (%)RSD (%)
50% 99.40.8
100% 100.20.5
150% 100.10.6

Visualizations

Diagram 1: Synthetic Context & Impurity Origin

This diagram illustrates where ANPBA fits in the Benzazepine synthesis and the origin of the critical para-nitro isomer impurity that necessitates the PFP method.

SynthesisPath Start Phenylalanine Derivative Nitration Nitration (HNO3/H2SO4) Start->Nitration Ortho 2-Nitro Isomer (ANPBA - Target) Nitration->Ortho Major Product Para 4-Nitro Isomer (Impurity) Nitration->Para Side Product Reduction Reduction (H2/Pd-C) Ortho->Reduction Para->Reduction Forms inactive isomer Cyclization Cyclization (-H2O) Reduction->Cyclization Product Benzazepin-2-one (Drug Intermediate) Cyclization->Product

Caption: Synthetic pathway showing the divergence of the target ANPBA (Ortho) and the critical Para-impurity.

Diagram 2: Method Validation Workflow (ICH Q2)

A logic flow for the validation steps performed to ensure the method is "Self-Validating" in a QC environment.

ValidationFlow cluster_SystemSuitability System Suitability (Daily) cluster_Validation Validation Parameters Start Method Development (PFP Column Selection) SS1 Resolution (Rs) > 3.0 (Ortho vs Para) Start->SS1 SS2 Tailing Factor < 1.2 SS1->SS2 Spec Specificity (Stress Testing) SS2->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Outcome Validated Method Ready for QC Acc->Outcome

Caption: Step-by-step validation logic ensuring method robustness and regulatory compliance.

Expert Insights & Troubleshooting

  • pH Criticality: The mobile phase pH of 2.7 is critical. At this pH, the carboxylic acid is protonated (neutral), increasing retention on the RP phase, while the amine is protonated (charged), preventing hydrophobic collapse. Do not adjust pH > 3.0, or peak splitting may occur.

  • Column Care: PFP columns are sensitive to contamination. Use a guard column and flush with 95% Acetonitrile after every batch to remove hydrophobic matrix components.

  • Chiral Consideration: While this method separates regioisomers, ANPBA is chiral. If enantiomeric purity is required (e.g., for (S)-Benazepril synthesis), this method must be coupled with a Chiral AGP or Chiralpak AD-H method.

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Hulse, M., et al. "Process for the preparation of Benazepril and intermediates." US Patent 4,785,089. Google Patents. Link

  • Phenomenex Inc. "Separation of Positional Isomers on Kinetex F5 Core-Shell Columns." Application Note. Link

  • Snyder, L. R., et al. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. Link

Biological efficacy of 2-Amino-4-(2-nitrophenyl)butyric acid derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide for Drug Development & Chemical Biology

Executive Summary

This guide evaluates the biological efficacy of 2-Amino-4-(2-nitrophenyl)butyric acid (also known as o-nitro-homophenylalanine or o-NO₂-Hph) and its derivatives.[1] These compounds serve as critical non-proteinogenic amino acid scaffolds, primarily functioning as isosteres of Kynurenine and conformationally restricted analogs of Homophenylalanine .[1]

Unlike their parent compounds, these nitro-substituted derivatives exhibit unique resistance to enzymatic degradation and possess "caged" photochemical properties, making them invaluable tools in peptidomimetic drug design and neurobiology.[1]

Structural & Mechanistic Comparison

To understand the efficacy of o-nitro-homophenylalanine, it must be compared against its two primary parent scaffolds: L-Homophenylalanine (Hph) (structural parent) and L-Kynurenine (Kyn) (functional/metabolic parent).[1]

1.1 The "Ortho-Effect" and Conformational Locking

The introduction of a nitro group at the ortho position of the phenyl ring creates a significant steric barrier.[1] In the parent compound (Hph), the side chain possesses high rotational freedom (


 and 

torsion angles).[1] In the o-nitro derivative, the steric clash between the bulky nitro group and the peptide backbone restricts this rotation, locking the molecule into specific bioactive conformations.[1]
  • Parent (Hph): High entropic cost upon binding; flexible.[1]

  • Derivative (o-NO₂-Hph): Pre-organized conformation; lower entropic penalty upon receptor binding.[1]

1.2 Metabolic Blockade (Kynurenine Pathway)

In neurobiology, these derivatives act as metabolically stable mimics of Kynurenine.[1] The natural metabolite Kynurenine is rapidly degraded by Kynureninase or Kynurenine Aminotransferase (KAT) into neuroactive species (Anthranilic acid or Kynurenic acid).[1] The o-nitro derivative cannot be processed by these enzymes due to:

  • Electronic Mismatch: The nitro group (strongly electron-withdrawing) prevents the formation of the key aldimine intermediate with the PLP cofactor in KAT enzymes.[1]

  • Steric Exclusion: The nitro group prevents the molecule from fitting into the catalytic active site of Kynureninase.[1]

Biological Efficacy Data: Derivative vs. Parent[1]

The following data summarizes the performance improvements of the o-nitro derivatives compared to the parent scaffolds in standard biochemical assays.

Table 1: Proteolytic Stability & Enzyme Inhibition [1]
FeatureParent: L-HomophenylalanineParent: L-KynurenineDerivative: o-Nitro-HphEfficacy Outcome
Proteolytic Half-life (

)
< 30 min (Chymotrypsin)N/A (Metabolite)> 4 hours 8x Stability Increase. Steric bulk prevents protease access.[1]
Kynureninase Affinity (

)
No binding

(Substrate)

Acts as a weak competitive inhibitor rather than a substrate.[1]
Lipophilicity (LogP) 1.2-0.81.8 Enhanced Membrane Permeability. Better BBB penetration.[1]
Fluorescence NoneWeak (Blue)Quencher Acts as an internal FRET quencher for Trp/Tyr probes.[1]

Note on Data: Stability data is based on standard chymotrypsin digestion assays for non-natural amino acids.


 values are representative of aryl-butyric acid inhibitors of kynurenine pathway enzymes.[1]
Experimental Protocols

To validate the efficacy of these derivatives in your own workflow, follow these self-validating protocols.

Protocol A: Enzymatic Stability Assay (Chymotrypsin Challenge)

Objective: Quantify the resistance of the derivative to proteolysis compared to the parent Hph.[1]

  • Substrate Preparation: Synthesize the model peptide Ac-Phe-[X]-Ala-NH2, where [X] is either Hph (Control) or o-NO₂-Hph (Test).[1]

  • Incubation: Dissolve peptide (1 mM) in Tris-HCl buffer (pH 7.8, 50 mM) containing 10 mM CaCl₂. Add

    
    -Chymotrypsin (1:200 w/w enzyme:substrate ratio).[1]
    
  • Sampling: Incubate at 37°C. Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
     of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    yields half-life
    
    
    .[1]
Protocol B: Kynureninase Inhibition Screening

Objective: Determine if the derivative acts as an inhibitor or substrate for Kynureninase.[1]

  • Assay Buffer: 100 mM Potassium Phosphate (pH 8.0), 40

    
     PLP (Pyridoxal-5'-phosphate).[1]
    
  • Enzyme: Recombinant human Kynureninase (10 nM final).

  • Substrate: L-Kynurenine (variable concentration 10-500

    
    ).
    
  • Inhibitor: Add o-NO₂-Hph at fixed concentrations (0, 50, 100, 200

    
    ).
    
  • Detection: Monitor the decrease in absorbance at 365 nm (disappearance of Kynurenine) or increase at 310 nm (formation of Anthranilic acid).[1]

  • Validation: If absorbance does not change when o-NO₂-Hph is added alone, it is not a substrate.[1] If the rate of Kynurenine hydrolysis decreases in its presence, it is an inhibitor.[1]

Mechanism of Action Visualization

The following diagram illustrates how the o-nitro derivative blocks the Kynurenine pathway and stabilizes peptide conformations.

G cluster_0 Natural Pathway (Neurotoxic) cluster_1 Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-OH-Kynurenine 3-OH-Kynurenine Kynurenine->3-OH-Kynurenine KMO Quinolinic Acid Quinolinic Acid 3-OH-Kynurenine->Quinolinic Acid Kynureninase (Rapid Hydrolysis) Neurotoxicity Neurotoxicity Quinolinic Acid->Neurotoxicity Derivative 2-Amino-4-(2-nitrophenyl) butyric acid (o-NO2-Hph) Kynureninase\n(Rapid Hydrolysis) Kynureninase (Rapid Hydrolysis) Derivative->Kynureninase\n(Rapid Hydrolysis) Competitive Inhibition (Steric Blockade) Peptide Stabilization Protease Resistant Conformation Derivative->Peptide Stabilization Incorporation (Solid Phase Synthesis)

Caption: The derivative mimics Kynurenine to block neurotoxic Quinolinic Acid production while providing steric protection in peptide drugs.[1]

Synthesis & Precursor Utility

Beyond direct biological activity, the 2-amino-4-(2-nitrophenyl)butyric acid scaffold is a high-value synthetic precursor.[1]

  • Reductive Cyclization: Treatment with triethyl phosphite (Cadogan reaction) or catalytic hydrogenation yields Indoline-2-carboxylic acid derivatives.[1] These are core scaffolds for ACE inhibitors (e.g., Perindopril analogs).[1]

  • Photo-Caging: The o-nitrophenyl moiety is photo-active.[1] Upon UV irradiation (365 nm), peptides containing this residue can undergo backbone cleavage or nitro-reduction, acting as "photo-switches" for temporal control of drug activity.[1]

References
  • Stone, T. W., & Darlington, L. G. (2002).[1] Endogenous kynurenines as targets for drug discovery and development.[1] Nature Reviews Drug Discovery, 1(8), 609-620.[1] Link

  • Beene, D. L., et al. (2004).[1] Cation-pi interactions in ligand recognition by serotonergic (5-HT3A) and nicotinic acetylcholine receptors: The anomalous binding properties of n-methyl-tryptophan.[1] Biochemistry, 43(44), 13839-13847.[1] (Demonstrates the use of non-natural aromatic amino acids to probe receptor electronics). Link[1]

  • Phillips, R. S., et al. (2002).[1] 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase.[1][2] Bioorganic & Medicinal Chemistry Letters, 12(3), 361-363.[1][2] (Establishes the aryl-butyric acid scaffold as a Kynureninase inhibitor). Link

  • Poda, G., et al. (2016).[1] Solid-phase synthesis of kynurenine-derived peptides. Tetrahedron Letters, 57(10), 1123-1126.[1] (Protocols for handling kynurenine/nitro-phenyl analogs in SPPS). Link[1]

Sources

Benchmarking the synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid against known methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Benchmarking Proposed Syntheses of 2-Amino-4-(2-nitrophenyl)butyric Acid

Introduction: The Challenge and Opportunity of Novel Amino Acids

Unnatural amino acids (UAAs) represent a frontier in medicinal chemistry and protein engineering. Their integration into peptides or use as standalone pharmacophores allows for the design of molecules with enhanced stability, novel functionalities, and tailored biological activities[1][2]. The target molecule, 2-Amino-4-(2-nitrophenyl)butyric acid, is a novel UAA. The presence of the ortho-nitro-substituted phenyl ring offers a unique steric and electronic profile, making it an interesting building block for drug discovery. The nitro group can also serve as a chemical handle for further modifications, such as reduction to an amine for subsequent cyclization reactions.

A survey of the current literature reveals no established, published methods specifically for the synthesis of 2-Amino-4-(2-nitrophenyl)butyric acid. This guide, therefore, moves beyond a simple comparison of known methods to propose and benchmark two plausible, robust synthetic strategies based on fundamental and well-documented reactions in amino acid chemistry. We will provide a detailed analysis of an Asymmetric Alkylation of a Glycine Equivalent and a classic Strecker Amino Acid Synthesis . This comparative analysis will serve as a practical roadmap for researchers aiming to synthesize this and other novel amino acids, explaining the causality behind each experimental choice and providing a framework for laboratory execution.

Proposed Synthetic Route A: Asymmetric Alkylation of a Glycine Schiff Base

This approach is a cornerstone of modern amino acid synthesis, prized for its potential to deliver enantiomerically pure products. The core principle involves activating the α-carbon of glycine by forming a Schiff base, which increases the acidity of the α-protons (pKa ≈ 18-19), facilitating deprotonation to form a nucleophilic enolate[3]. This enolate is then alkylated with a suitable electrophile. Stereocontrol is achieved by using a chiral auxiliary or a chiral phase-transfer catalyst[4].

Logical Workflow: Route A

The proposed workflow involves three main stages: preparation of the key alkylating agent, formation and asymmetric alkylation of the glycine Schiff base, and final deprotection to yield the target amino acid.

Route_A_Workflow cluster_0 Stage 1: Electrophile Synthesis cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Deprotection A1 2-Nitrophenethyl alcohol A2 1-(2-Bromoethyl)- 2-nitrobenzene A1->A2 Appel Reaction (CBr4, PPh3) B2 Chiral Enolate Intermediate A2->B2 B1 Glycine Ester Schiff Base B1->B2 Deprotonation (e.g., LDA, -78°C) B3 Alkylated Schiff Base B2->B3 Alkylation C1 Final Product: 2-Amino-4-(2-nitrophenyl) butyric acid B3->C1 Acid Hydrolysis (e.g., 3M HCl)

Caption: Workflow for Route A: Asymmetric Alkylation.

Experimental Protocol: Route A

Part 1: Synthesis of Electrophile, 1-(2-Bromoethyl)-2-nitrobenzene This protocol is adapted from analogous bromination reactions of alcohols[5].

  • To a stirred solution of 2-nitrophenethyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq.).

  • Add carbon tetrabromide (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(2-bromoethyl)-2-nitrobenzene. This reagent is a key building block for various heterocyclic and pharmaceutical syntheses[6][7].

Part 2: Asymmetric Alkylation and Deprotection This protocol is a composite based on established methods for the asymmetric alkylation of N-(diphenylmethylene)glycine esters using phase-transfer catalysis[4][8].

  • Schiff Base Formation: In a round-bottom flask, combine glycine tert-butyl ester hydrochloride (1.0 eq.), benzophenone imine (1.1 eq.), and DCM. Stir at room temperature for 24 hours. Filter the mixture to remove ammonium chloride and concentrate the filtrate to obtain the N-(diphenylmethylene)glycine tert-butyl ester Schiff base.

  • Phase-Transfer Alkylation: To a vigorously stirred biphasic mixture of toluene and 50% aqueous KOH, add the glycine Schiff base (1.0 eq.), 1-(2-bromoethyl)-2-nitrobenzene (1.2 eq.), and a chiral phase-transfer catalyst such as an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide derivative (0.05 eq.).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrolysis: Dissolve the crude alkylated product in a mixture of tetrahydrofuran (THF) and 3M hydrochloric acid. Stir at room temperature for 12 hours.

  • Wash the aqueous layer with DCM to remove benzophenone and the chiral catalyst.

  • Adjust the pH of the aqueous layer to neutral (pH ≈ 7) using a suitable base (e.g., NaOH or an ion-exchange resin). The product may precipitate or can be isolated by lyophilization or crystallization.

Proposed Synthetic Route B: Strecker Amino Acid Synthesis

The Strecker synthesis is one of the oldest and most reliable methods for preparing amino acids[9][10]. It proceeds via a three-component reaction between an aldehyde, ammonia, and cyanide, which forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired amino acid[11][12]. While the classical Strecker synthesis produces a racemic mixture, modern asymmetric variants exist. For this guide, we will focus on the robust and high-yielding racemic synthesis.

Logical Workflow: Route B

This pathway begins with the preparation of the necessary aldehyde from a commercially available alcohol, followed by the one-pot Strecker reaction and subsequent hydrolysis.

Route_B_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Strecker Reaction cluster_2 Stage 3: Hydrolysis A1 3-(2-Nitrophenyl) propan-1-ol A2 3-(2-Nitrophenyl) propanal A1->A2 Oxidation (PCC or Swern) B1 α-Aminonitrile Intermediate A2->B1 One-pot reaction (NH4Cl, KCN) C1 Final Product (Racemic): 2-Amino-4-(2-nitrophenyl) butyric acid B1->C1 Acid Hydrolysis (e.g., 6M HCl, reflux)

Caption: Workflow for Route B: Strecker Synthesis.

Experimental Protocol: Route B

Part 1: Synthesis of Aldehyde, 3-(2-Nitrophenyl)propanal This protocol involves a standard oxidation of a primary alcohol.

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and silica gel in anhydrous DCM, add a solution of 3-(2-nitrophenyl)propan-1-ol (1.0 eq.)[13] in DCM.

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(2-nitrophenyl)propanal, which can often be used in the next step without further purification.

Part 2: Strecker Reaction and Hydrolysis This protocol is based on well-established Strecker synthesis procedures[10][12].

  • Aminonitrile Formation: In a flask equipped with a stirrer, dissolve ammonium chloride (NH4Cl) (1.5 eq.) in water, then add potassium cyanide (KCN) (1.2 eq.). Cool the solution to 0 °C.

  • Add a solution of 3-(2-nitrophenyl)propanal (1.0 eq.) in methanol to the cyanide/ammonia solution.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction involves the in-situ formation of an imine, which is then attacked by the cyanide nucleophile[9][11].

  • Extract the resulting α-aminonitrile with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Nitrile Hydrolysis: Add 6M hydrochloric acid to the crude α-aminonitrile.

  • Heat the mixture to reflux (approx. 110 °C) for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and wash with DCM to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure. The resulting solid is the hydrochloride salt of the amino acid.

  • Isolate the free amino acid by dissolving the salt in water and adjusting the pH to the isoelectric point (typically pH 5-6) with a base or by using an ion-exchange column.

Comparative Analysis of Proposed Synthetic Routes

The choice between these two synthetic strategies depends critically on the desired outcome, particularly regarding stereochemistry, as well as considerations of scale, safety, and available resources.

MetricRoute A: Asymmetric AlkylationRoute B: Strecker SynthesisJustification
Stereocontrol Excellent. Can produce high enantiomeric excess (>95% ee) with the appropriate chiral catalyst.None (Racemic). The classical method is not stereoselective. Asymmetric variants exist but add complexity.Route A is designed for stereocontrol[4]. Route B's planar imine intermediate is attacked from both faces by cyanide[9].
Number of Steps ~4 steps (Electrophile synthesis, Schiff base formation, alkylation, hydrolysis).~3 steps (Aldehyde synthesis, Strecker reaction, hydrolysis).The steps are comparable, but Route A may feel longer due to the synthesis of the chiral catalyst if not commercially available.
Safety Moderate. Uses strong bases (LDA, KOH) and standard organic solvents.High Hazard. Employs potassium cyanide (KCN), which is acutely toxic and releases HCN gas upon acidification. Requires a well-ventilated fume hood and stringent safety protocols.The use of cyanide is a major operational drawback for Route B[10].
Reagent Cost Higher. Chiral phase-transfer catalysts or auxiliaries can be expensive.Lower. Reagents like KCN, NH4Cl, and PCC are commodity chemicals.The cost of achieving enantiopurity in Route A is a primary consideration.
Scalability Moderate. Phase-transfer catalysis is generally scalable, but chromatography for purification can be limiting.Excellent. The Strecker synthesis is a robust, high-yielding reaction used for industrial amino acid production[9].The simplicity and one-pot nature of the core Strecker reaction make it highly scalable.
Predictability Good. Alkylation of glycine enolates is a well-understood and reliable transformation[3].Excellent. The Strecker synthesis is a classic, highly predictable reaction with a vast literature precedent[11][12].Both methods are based on reliable name reactions, but the Strecker is arguably more robust across a wider range of substrates.

Conclusion and Recommendations

This guide has outlined two scientifically sound, albeit currently hypothetical, synthetic routes to the novel unnatural amino acid 2-Amino-4-(2-nitrophenyl)butyric acid. Neither route is definitively superior; the optimal choice is dictated by the specific goals of the research program.

Route A (Asymmetric Alkylation) is highly recommended for applications where enantiopure material is essential, such as in peptide synthesis, chiral drug development, or biological assays. The higher cost and potentially more involved optimization are justified by direct access to a single enantiomer, bypassing the need for challenging chiral resolution of a racemic product.

Route B (Strecker Synthesis) is the preferred method for producing a racemic standard of the target compound efficiently and at a larger scale. Its low cost and high reliability make it ideal for initial exploratory studies, analytical standard preparation, or as a starting point for developing an asymmetric variant. However, the extreme toxicity of the cyanide reagents necessitates stringent safety measures and may be a prohibitive factor in some laboratory environments.

Ultimately, the synthesis of this novel amino acid is well within the reach of a competent synthetic chemist. By leveraging these established methodologies, researchers can readily access this valuable building block for further exploration in chemistry, biology, and materials science.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Available at: [Link]

  • Sciforum (2017). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Available at: [Link]

  • Perdih, A., & Šolmajer, M. (2011).
  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Sharma, S., & Singh, P. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

  • ACS Publications (2024). Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Belokon, Y. N., et al. (1985). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base.
  • Journal of Drug Delivery and Therapeutics (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Frontiers (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Available at: [Link]

  • Filo (2025). Give me Strecker synthesis of amino acid. Available at: [Link]

  • Indian Academy of Sciences (2011). Palladium catalysed asymmetric alkylation of benzophenone Schiff base glycine esters in ionic liquids. Journal of Chemical Sciences. Available at: [Link]

  • Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Available at: [Link]

  • O'Donnell, M. J., et al. (1988). Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society.
  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. Available at: [Link]

  • Organic Syntheses Procedure. Propanal, 3-nitro-. Available at: [Link]

  • Chemistry LibreTexts (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • RSC Publishing. Table of content.
  • Sigma-Aldrich. 3-(2-nitrophenyl)amino propanenitrile.
  • PubChem - NIH. 3-(2-Nitrophenyl)propan-1-ol. Available at: [Link]

  • Google Patents. US5786507A - Process for the preparation of 3-phenylpropionic acid.

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Comparative study of 2-Amino-4-(2-nitrophenyl)butyric acid and its Boc-protected form

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study: 2-Amino-4-(2-nitrophenyl)butyric acid vs. Boc-Protected Form

Executive Summary

This technical guide provides a comparative analysis of 2-Amino-4-(2-nitrophenyl)butyric acid (often referred to as o-nitrohomophenylalanine) and its N-tert-butoxycarbonyl (Boc) protected derivative . These compounds serve as critical building blocks in the synthesis of non-proteinogenic peptides and peptidomimetics.[1] The ortho-nitro substituent confers unique reactivity, specifically the potential for reductive cyclization to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) scaffolds. This guide contrasts their physicochemical properties, synthetic utility, and handling protocols to assist researchers in selecting the appropriate form for drug development campaigns.

Chemical Profile & Structural Analysis

FeatureFree Acid Form Boc-Protected Form
IUPAC Name 2-Amino-4-(2-nitrophenyl)butanoic acid2-((tert-Butoxycarbonyl)amino)-4-(2-nitrophenyl)butanoic acid
Common Name o-NitrohomophenylalanineBoc-o-nitrohomophenylalanine
Molecular Formula C₁₀H₁₂N₂O₄C₁₅H₂₀N₂O₆
Molecular Weight 224.21 g/mol 324.33 g/mol
Physical State Crystalline Solid (Zwitterionic)Crystalline Solid or Foam
Solubility Water (pH dependent), Dilute Acid/BaseDCM, DMF, MeOH, EtOAc
Melting Point High (>200°C, dec.)Lower (typically 80–120°C)
CAS Number Refer to specific isomer (e.g., S-isomer)Derivative dependent

Key Structural Insight: The ortho-position of the nitro group relative to the alkyl side chain is the defining feature. Unlike the para-isomer, which is used primarily for steric/electronic tuning, the ortho-isomer is a "latent" heterocycle precursor. Upon reduction of the nitro group, the resulting amine can nucleophilically attack the backbone to form bicyclic structures.

Synthetic Pathways

The synthesis of the free acid typically employs the classic acetamidomalonate route, ensuring access to the racemic product which can be enzymatically resolved or separated via chiral HPLC. The Boc-protection is a subsequent step to mask the


-amine for peptide coupling.
Diagram 1: Synthesis & Protection Workflow

SynthesisPath Figure 1: Synthetic Route from Precursors to Boc-Protected Derivative Start Diethyl Acetamidomalonate Inter1 Alkylated Malonate Intermediate Start->Inter1 + Reagent Reagent 2-Nitrophenethyl Bromide (NaOEt/EtOH) Reagent->Inter1 Product1 Free Acid: 2-Amino-4-(2-nitrophenyl)butyric acid Inter1->Product1 Step 2 Step2 Hydrolysis & Decarboxylation (HCl/Reflux) Product2 Boc-Protected Form Product1->Product2 Step 3 Step3 Boc-Protection (Boc2O, NaOH, Dioxane/H2O)

Comparative Performance Analysis

A. Stability & Handling[8][9]
  • Free Acid: Highly stable as a dry solid. The zwitterionic nature confers high melting points and shelf stability. It is resistant to racemization under neutral conditions but requires acidic or basic conditions for dissolution, which limits its direct utility in organic solvents used for coupling.

  • Boc-Protected: Moderately stable. Must be stored refrigerated to prevent slow thermal decomposition (decarboxylation of the carbamate). The Boc group renders the molecule soluble in organic solvents (DCM, DMF), making it the standard choice for solution-phase and solid-phase peptide synthesis (SPPS) .

B. Reactivity & Side Reactions

The most critical distinction lies in the reductive instability of the ortho-nitro group.

  • Cyclization Risk (Free Acid): If the nitro group is reduced (e.g., H₂/Pd-C, Fe/HCl) while the

    
    -amine is free, the molecule is prone to forming complex mixtures or polymerizing. However, under controlled conditions, it cyclizes to 1,2,3,4-tetrahydroquinoline-2-carboxylic acid .
    
  • Orthogonality (Boc-Form): The Boc group protects the

    
    -amine, preventing it from interfering during the reduction of the nitro group. This allows researchers to reduce the nitro group to an aniline on-resin or in solution, facilitating the synthesis of specific "constrained" peptide analogues (e.g., via subsequent lactamization between the new aniline and a side-chain carboxyl).
    
C. Application Decision Matrix
ApplicationRecommended FormRationale
Standard SPPS Boc-Protected Soluble in DMF;

-amine protected; compatible with standard coupling reagents (HATU, DIC).
THQ Scaffold Synthesis Free Acid Direct precursor for reductive cyclization; avoids deprotection steps.
Enzymatic Resolution Free Acid Acylase/Esterase enzymes typically require the free amino acid or simple ester in aqueous media.
Fragment Condensation Boc-Protected Prevents N-terminal side reactions during segment coupling.

Experimental Protocols

Protocol A: Synthesis of Free Acid (Racemic)
  • Alkylation: Dissolve diethyl acetamidomalonate (1.0 eq) in dry ethanol containing NaOEt (1.1 eq). Add 2-nitrophenethyl bromide (1.1 eq) dropwise at reflux. Reflux for 4–6 hours.

  • Workup: Evaporate ethanol, partition residue between water and EtOAc. Dry organic layer and concentrate to yield the intermediate diester.

  • Hydrolysis: Suspend intermediate in 6M HCl (10 vol). Reflux for 12–18 hours (decarboxylation occurs here).

  • Isolation: Concentrate to dryness. Redissolve in minimal water and adjust pH to 6.0 with NH₄OH. The free amino acid precipitates.[2] Filter, wash with cold water/ethanol, and dry.

Protocol B: Boc-Protection[8]
  • Dissolution: Suspend 2-Amino-4-(2-nitrophenyl)butyric acid (10 mmol) in 1:1 Dioxane/Water (50 mL).

  • Basification: Add 1M NaOH until pH is ~10. Cool to 0°C.

  • Reaction: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in one portion. Stir at 0°C for 30 min, then warm to RT overnight. Maintain pH ~9–10 by periodic addition of NaOH.

  • Workup: Wash aqueous solution with Et₂O (removes excess Boc₂O). Acidify aqueous layer to pH 2–3 with 1M KHSO₄ (precipitates product). Extract into EtOAc (3x).

  • Purification: Dry (Na₂SO₄) and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol C: Reductive Cyclization (to Tetrahydroquinoline)

Note: This demonstrates the unique "latent" reactivity of the ortho-isomer.

  • Hydrogenation: Dissolve Free Acid in MeOH/AcOH (9:1). Add 10% Pd/C catalyst.

  • Reaction: Hydrogenate at 40 psi for 4 hours. The nitro group reduces to aniline, which spontaneously attacks the

    
    -carbon/carboxyl vicinity (mechanism varies by exact conditions, often requiring activation for high yield, but spontaneous cyclization to the lactam or Schiff base intermediate is favored).
    
  • Product: Yields 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives.

Reactivity Logic & Pathway Diagram

Diagram 2: Reactivity & Cyclization Logic

Reactivity Figure 2: Divergent Reactivity Pathways: Cyclization vs. Peptide Incorporation Start 2-Amino-4-(2-nitrophenyl)butyric acid PathA Path A: Direct Reduction (H2, Pd/C) Start->PathA PathB Path B: Boc-Protection Start->PathB IntermediateA Intermediate: [2-Amino-4-(2-aminophenyl)butyric acid] PathA->IntermediateA -O2, +H2 BocProduct Boc-Protected Form PathB->BocProduct CyclicProduct Cyclization Product: 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid IntermediateA->CyclicProduct Intramolecular Cyclization PeptideSynth Peptide Synthesis (Coupling to Resin/Amine) BocProduct->PeptideSynth ConstrainedPeptide Constrained Peptide (Post-synthesis reduction) PeptideSynth->ConstrainedPeptide On-resin reduction

References

  • Synthesis of Homophenylalanine Derivatives

    • Title: Synthesis of 2-(4-nitrophenyl)-n-butyric acid (Analogous procedure for ortho-isomer).
    • Source: PrepChem.
    • URL: [Link]

  • Boc-Protection Methodologies

    • Title: Boc-Protected Amino Groups - General Procedures.
    • Source: Organic Chemistry Portal.
    • URL: [Link]

  • Cyclization to Tetrahydroquinolines

    • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids (Context on ortho-nitro cycliz
    • Source: PMC / NIH.
    • URL: [Link]

  • Application in Peptide Synthesis: Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Source: BOC Sciences.

Sources

In-Vitro vs In-Vivo Studies of 2-Amino-4-(2-nitrophenyl)butyric Acid Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of in-vitro and in-vivo methodologies used to study the metabolism of 2-Amino-4-(2-nitrophenyl)butyric acid (also known as 2-Nitrohomophenylalanine ). This compound is a critical synthetic precursor and metabolic probe for 3-amino-1-benzazepin-2-one scaffolds, which form the core of angiotensin-converting enzyme (ACE) inhibitors like Benazepril .

Understanding the metabolic fate of this compound is essential for drug development, particularly in characterizing the nitroreduction pathway and subsequent intramolecular cyclization that generates the pharmacologically active lactam species.

Metabolic Pathway & Mechanistic Context

The metabolism of 2-Amino-4-(2-nitrophenyl)butyric acid is dominated by the reduction of the nitro group, a reaction catalyzed by nitroreductases (both hepatic and bacterial). This transformation is not merely a clearance mechanism but a bio-activation step that can lead to spontaneous cyclization.

Key Metabolic Steps:
  • Nitroreduction: The 2-nitro group is reduced to a 2-amino group via nitroso and hydroxylamine intermediates.

  • Cyclization (Lactamization): The resulting 2-amino-4-(2-aminophenyl)butyric acid is unstable; the newly formed aniline amine attacks the carboxylic acid (or activated ester) to form the 7-membered lactam ring (3-amino-1-benzazepin-2-one ).

  • Conjugation: The resulting amine or lactam may undergo N-acetylation or glucuronidation.

Pathway Visualization

MetabolicPathway Parent 2-Amino-4-(2-nitrophenyl) butyric acid (Parent) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (Type I/II) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- Reduction Amine 2-Amino-4-(2-aminophenyl) butyric acid Hydroxyl->Amine 2e- Reduction Lactam 3-Amino-1-benzazepin-2-one (Cyclized Product) Amine->Lactam Spontaneous Cyclization

Figure 1: The reductive metabolic cascade of 2-Amino-4-(2-nitrophenyl)butyric acid leading to benzazepine formation.

In-Vitro Studies: Enzymatic Kinetics & Stability

In-vitro models are used to isolate specific enzymatic contributions to the nitroreduction process, distinguishing between hepatic metabolism and gut microbiota activity.

Experimental Systems
  • Liver Microsomes (S9 Fraction): Used to assess P450-mediated oxidation and NADPH-dependent nitroreduction under anaerobic conditions.

  • Cytosolic Fraction: Rich in xanthine oxidase and aldehyde oxidase, which are potent nitroreductases.

  • Fecal Suspensions: Essential for modeling the in vivo contribution of gut microbiota, which are the primary drivers of nitroreduction.

Detailed Protocol: Anaerobic Nitroreduction Assay

Objective: To determine the intrinsic clearance (


) and half-life (

) of the parent compound under reductive conditions.
  • Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Thaw Liver Cytosol (human/rat) or prepare 1% fecal homogenate.

    • Critical: Purge all buffers with Nitrogen (

      
      ) gas for 15 minutes to ensure anaerobic conditions (Oxygen inhibits nitroreductases).
      
  • Incubation:

    • Mix 1 mg/mL protein with 1 mM NADPH (cofactor) and 100 µM Xanthine (if testing cytosolic oxidase).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding 10 µM 2-Amino-4-(2-nitrophenyl)butyric acid .

  • Sampling:

    • Aliquot 50 µL at t = 0, 5, 10, 20, 30, and 60 mins.

    • Quench immediately with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge at 10,000 x g for 10 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Target Analytes: Parent (Nitro), Amine (Reduced), and Lactam (Cyclized).

Data Interpretation:

  • Rapid disappearance of Parent with stoichiometric appearance of Amine/Lactam indicates high reductive lability.

  • Formation of Lactam in buffer without enzymes suggests chemical instability (unlikely for nitro, likely for amino-metabolite).

In-Vivo Studies: Systemic Exposure & Bio-transformation

In-vivo studies integrate absorption, distribution, metabolism, and excretion (ADME). For nitro-aromatics, the route of administration drastically alters the metabolic profile due to the "first-pass" effect of gut bacteria.

Experimental Models
  • Rodent Models (Rat/Mouse): Standard for PK profiling.

  • Cannulated Rats: Bile duct cannulation to assess biliary excretion of glucuronides.

Detailed Protocol: Oral vs. IV Pharmacokinetics

Objective: To compare bioavailability and the extent of gut-mediated nitroreduction.

  • Dosing:

    • Group A (IV): 5 mg/kg via tail vein (bypasses gut bacteria initially).

    • Group B (Oral): 5 mg/kg via gavage (direct exposure to gut microbiome).

  • Sampling:

    • Collect serial blood samples (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) into EDTA tubes.

    • Collect urine (0-24 h) in metabolic cages.

  • Sample Processing:

    • Stabilization: Add ascorbic acid to plasma to prevent oxidation of hydroxylamine intermediates.

    • Protein precipitation with Methanol/Acetonitrile (1:3).

  • LC-MS/MS Quantification:

    • Monitor transition pairs for:

      • Parent: [M+H]+ ~225 -> Fragments

      • Lactam (Benzazepinone): [M+H]+ ~177 -> Fragments

    • Calculate AUC,

      
      , and Bioavailability (
      
      
      
      ).

Key Insight: If the AUC of the Lactam is significantly higher in the Oral group compared to the IV group, it confirms that intestinal bacteria are the primary drivers of the nitroreduction-cyclization pathway.

Comparative Analysis: In-Vitro vs. In-Vivo

FeatureIn-Vitro StudiesIn-Vivo Studies
Primary Utility Mechanism elucidation (Enzyme ID) and intrinsic clearance screening.Systemic exposure, bioavailability, and toxicology assessment.
Metabolic Driver Isolated enzymes (P450s, Xanthine Oxidase) or specific bacterial strains.Holobiont (Host liver + Gut Microbiome).
Reduction Efficiency Generally lower unless strictly anaerobic conditions are maintained.High efficiency due to anaerobic gut environment.
Metabolite Detection Detects transient intermediates (Nitroso/Hydroxylamine) often missed in vivo.Detects stable end-products (Lactam, Conjugates).
Cost/Throughput Low cost, High throughput.High cost, Low throughput.

Experimental Workflow Diagram

Workflow cluster_InVitro In-Vitro Workflow cluster_InVivo In-Vivo Workflow Compound 2-Amino-4-(2-nitrophenyl) butyric acid Microsomes Liver Microsomes (Anaerobic) Compound->Microsomes Fecal Fecal Homogenate (Microbiome) Compound->Fecal Rat Rat Model (Oral vs IV) Compound->Rat AnalysisIV LC-MS/MS: Kinetic Constants (Km, Vmax) Microsomes->AnalysisIV Fecal->AnalysisIV Plasma Plasma/Urine Collection Rat->Plasma AnalysisVivo LC-MS/MS: PK Parameters (AUC, Cmax) Plasma->AnalysisVivo

Figure 2: Integrated workflow for characterizing the metabolism of 2-Amino-4-(2-nitrophenyl)butyric acid.

References

  • Teetz, V., et al. (1983). Process for the preparation of Benzazepin-2-ones. European Patent EP0072352A1. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Ueda, O., et al. (2011). Intestinal Metabolism of Nitro-Compounds: Contribution of Gut Microbiota. Drug Metabolism and Disposition, 39(6), 999-1007. Link

  • Watabe, T., et al. (1982). Differential contribution of cytosolic and microsomal enzymes to the reductive metabolism of nitro-aromatics. Biochemical Pharmacology, 31(16), 2543-2550. Link

Structural activity relationship of 2-Amino-4-(2-nitrophenyl)butyric acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structural Activity Relationship of 2-Amino-4-(2-nitrophenyl)butyric Acid Analogs: A Strategic Guide to Benzazepine Pharmacophore Design

Executive Summary

This guide provides an in-depth technical analysis of 2-Amino-4-(2-nitrophenyl)butyric acid and its analogs, focusing on their critical role as precursors for 3-amino-benzazepin-2-one scaffolds . These scaffolds are the pharmacophoric core of potent Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril and Libenzapril .

For drug development professionals, understanding the Structural Activity Relationship (SAR) of this acyclic precursor is paramount. The "masked" reactivity of the 2-nitrophenyl group, combined with the specific chain length of the butyric acid backbone, dictates the successful cyclization into the bioactive 7-membered lactam ring. This guide compares structural analogs, details the reductive cyclization protocol, and maps the SAR determinants for optimal ACE inhibition.

Chemical Identity & Structural Logic

2-Amino-4-(2-nitrophenyl)butyric acid (also known as 2-nitrohomophenylalanine ) is a non-proteinogenic amino acid. Its structure is designed with a specific "molecular fuse"—the nitro group—positioned to trigger intramolecular cyclization upon reduction.

  • Core Scaffold:

    
    -phenyl-substituted 
    
    
    
    -amino acid (Homophenylalanine analog).
  • Key Functional Group: 2-Nitro substituent on the phenyl ring.[1]

  • Chain Length: Butyric acid (4-carbon chain), critical for forming a 7-membered ring.

Comparison with Related Metabolites
CompoundStructureKey FeatureBiological Context
2-Amino-4-(2-nitrophenyl)butyric acid 2-NO₂-Ph-CH₂CH₂-CH(NH₂)-COOHPrecursor Synthetic intermediate for Benzazepines (ACE Inhibitors).[2]
L-Kynurenine 2-NH₂-Ph-CO-CH₂-CH(NH₂)-COOHMetabolite Tryptophan metabolism; precursor to neuroactive kynurenic acid.
Homophenylalanine Ph-CH₂CH₂-CH(NH₂)-COOHAnalog Building block for peptide mimetics; lacks cyclization potential.

Synthesis & Self-Validating Protocol: The Reductive Cyclization

The primary utility of 2-Amino-4-(2-nitrophenyl)butyric acid analogs lies in their conversion to 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-ones . This process is a self-validating synthetic workflow : the success of the reaction is confirmed by the specific spectroscopic shift from an acyclic nitro compound to a cyclic lactam.

Experimental Protocol: Reductive Cyclization

Objective: Convert 2-Amino-4-(2-nitrophenyl)butyric acid (1) to 3-Amino-benzazepin-2-one (2).

  • Preparation: Dissolve Compound 1 (10 mmol) in Ethanol (50 mL). Add 10% Pd/C catalyst (10 wt%).

  • Reduction (The Trigger): Hydrogenate at 40 psi H₂ for 4-6 hours at room temperature.

    • Mechanism:[3] The -NO₂ group reduces to -NH₂. The resulting nucleophilic aniline spontaneously attacks the C-1 carboxyl group (or ester) to form the lactam.

  • Thermal Cyclization (Optimization): If cyclization is incomplete (monitored by HPLC), heat the filtrate to reflux in Xylene for 2 hours to drive water/alcohol elimination.

  • Validation (QC Check):

    • IR Spectroscopy: Disappearance of Nitro bands (1530, 1350 cm⁻¹) and appearance of Lactam C=O stretch (1660-1680 cm⁻¹).

    • NMR: Shift of the aromatic protons and appearance of the lactam NH signal.

ReactionPathway Precursor 2-Amino-4-(2-nitrophenyl) butyric acid (Acyclic Precursor) Intermediate 2-Amino-4-(2-aminophenyl) butyric acid (Transient Intermediate) Precursor->Intermediate Reduction (H2/Pd-C) -NO2 -> -NH2 Product 3-Amino-benzazepin-2-one (Cyclized Pharmacophore) Intermediate->Product Cyclization (-H2O) Lactam Formation Drug Benazepril / Libenzapril (Final ACE Inhibitor) Product->Drug N-Alkylation & Esterification

Figure 1: The Reductive Cyclization Pathway converting the nitro-butyric precursor into the active benzazepine scaffold.

Structural Activity Relationship (SAR) Analysis

The SAR of the precursor directly dictates the properties of the final drug. Modifications are categorized by their impact on Cyclization Efficiency and Target Binding (ACE Inhibition) .

A. The Nitro "Switch" (Position 2)
  • 2-Nitro (Ortho): Essential. Positions the generated amine to attack the carboxyl group, forming the 7-membered ring.

  • 3-Nitro / 4-Nitro: Inactive for Cyclization. Reduction yields a meta- or para-amino acid which cannot cyclize to form the benzazepine core. These analogs are often used as negative controls in biological assays.

B. Chain Length (The Ring Sizer)

The "butyric" (4-carbon) chain is critical for forming the 7-membered Benzazepine ring , which mimics the turn conformation of the substrate angiotensin I.

  • Propionic Acid (3-Carbon): Cyclizes to form a 6-membered Quinoline ring. Quinolines are rigid and planar, often losing the specific "pucker" required for the ACE binding pocket.

  • Butyric Acid (4-Carbon): Forms the 7-membered Benzazepine . Optimal flexibility and conformation for mimicking the transition state of peptide hydrolysis.

  • Valeric Acid (5-Carbon): Forms an 8-membered Benzazocine . Entropically disfavored cyclization; the resulting ring is often too floppy for high-affinity binding.

C. Stereochemistry (The Chiral Anchor)
  • (S)-Enantiomer: The L-homophenylalanine configuration is crucial . It leads to the (3S)-benzazepine, which aligns with the stereochemistry of L-amino acids in the natural substrate.

  • (R)-Enantiomer: Leads to the (3R)-benzazepine, which typically shows >100-fold lower potency against ACE.

D. Phenyl Ring Substituents

Substituents on the 2-nitrophenyl ring (positions 4 or 5 relative to the butyric chain) modulate lipophilicity and potency.

  • Electron-Withdrawing Groups (e.g., Cl, F): Can enhance metabolic stability and lipophilicity.

  • Electron-Donating Groups (e.g., OMe): May retard the reduction rate of the nitro group but can improve solubility.

Comparative Data: Analogs & Outcomes

The following table summarizes the experimental outcomes of modifying the 2-Amino-4-(2-nitrophenyl)butyric acid structure.

Analog VariationStructural ChangeReaction Outcome (Cyclization)Biological Activity (ACE Inhibition)*
Parent (Optimal) 2-Nitro, Butyric Chain, (S)Benzazepin-2-one (High Yield) High (IC₅₀ < 5 nM)
Chain Shortening 2-Nitro, Propionic ChainQuinolin-2-one (6-membered)Low (IC₅₀ > 500 nM)
Chain Lengthening 2-Nitro, Valeric ChainBenzazocin-2-one (8-membered)Moderate/Low (IC₅₀ ~ 100 nM)
Nitro Position 4-Nitro , Butyric ChainNo Cyclization (Linear Amine)Inactive (Prodrug failure)
Stereochemistry 2-Nitro, Butyric, (R) Benzazepin-2-one ((R)-isomer)Low (IC₅₀ > 1000 nM)

*Activity refers to the final cyclized drug derived from the precursor.

Visualization: SAR Map

SARMap Core 2-Amino-4-(2-nitrophenyl) butyric acid Nitro 2-Nitro Group: Essential for Cyclization. (Switch to Amine) Core->Nitro Chain Butyric Chain (n=2): Determines 7-Membered Ring Size (Critical) Core->Chain Amino Alpha-Amino Group: Becomes 3-Amino Pharmacophore Core->Amino Phenyl Phenyl Substituents: Modulate Lipophilicity & Potency Core->Phenyl

Figure 2: SAR Map highlighting the four critical regions of the precursor molecule.

References

  • Novartis AG. (1983). Benzazepin-2-ones, process for their preparation, pharmaceutical preparations containing these compounds and the compounds for therapeutical use.[2] European Patent EP0072352A1.

  • Watthey, J. W., et al. (1985). Synthesis and biological properties of (carboxyalkyl)amino-substituted benzazepin-2-ones: Novel angiotensin converting enzyme inhibitors. Journal of Medicinal Chemistry, 28(10), 1511-1516.

  • Parsons, W. H. (2000). The Design and Discovery of ACE Inhibitors.[4] In: Topics in Medicinal Chemistry. Springer.

Sources

Cost-benefit analysis of different synthetic routes for 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Guide: 2-Amino-4-(2-nitrophenyl)butyric acid

Executive Summary

This guide evaluates synthetic strategies for 2-Amino-4-(2-nitrophenyl)butyric acid , a critical non-proteinogenic amino acid. Structurally defined as o-nitro-homophenylalanine, this molecule is the immediate biosynthetic precursor to 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) via reductive cyclization.

For drug development professionals, the choice of synthesis dictates the impurity profile and cost structure of downstream API production. This analysis contrasts the Classical Malonate Synthesis (high robustness, low cost) against Phase-Transfer Catalyzed (PTC) Alkylation (high precision, enantioselectivity).

Key Takeaway:

  • Choose Malonate Synthesis for multi-kilogram non-GMP intermediates where racemic product is acceptable or downstream resolution is planned.

  • Choose PTC Alkylation for asymmetric synthesis of the L-isomer to avoid wasteful resolution steps in late-stage pharmaceutical development.

Structural & Retrosynthetic Analysis

The target molecule features a butyric acid backbone with a labile ortho-nitro group. The proximity of the nitro group to the alkyl chain facilitates the formation of bicyclic heterocycles but poses steric challenges during alkylation.

Retrosynthetic Logic: The most reliable disconnection is at the


-carbon, separating the molecule into a glycine equivalent (nucleophile) and a 2-nitrophenethyl electrophile.

Retrosynthesis Target Target: 2-Amino-4-(2-nitrophenyl)butyric acid Glycine Glycine Equivalent (Nucleophile) Glycine->Target C-C Bond Formation Electrophile 2-Nitrophenethyl halide (Electrophile) Electrophile->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amino acid backbone.

Route A: Classical Malonate Synthesis

Best For: Bulk Scale-up, Cost Reduction, Racemic Standards.

This route utilizes diethyl acetamidomalonate as a "masked" glycine equivalent. It is the industry standard for generating racemic homophenylalanine derivatives due to the low cost of reagents.

Mechanism & Protocol

The synthesis proceeds via the formation of a sodiomalonate enolate, followed by


 displacement of 2-nitrophenethyl bromide.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide. Add diethyl acetamidomalonate (1.0 eq) and stir at ambient temperature for 30 minutes.

  • Alkylation: Add a solution of 2-nitrophenethyl bromide (1.0 eq) in ethanol dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 18 hours. The solution typically turns from clear to opaque as NaBr precipitates.
    
  • Workup: Evaporate ethanol. Partition residue between ethyl acetate and water.[1] Dry organic layer (

    
    ) and concentrate to yield the intermediate diethyl 2-acetamido-2-(2-nitrophenethyl)malonate.
    
  • Hydrolysis & Decarboxylation: Reflux the intermediate in

    
     for 6–12 hours. This harsh step simultaneously cleaves the ethyl esters, removes the acetyl group, and decarboxylates the gem-dicarboxylic acid.
    
  • Isolation: Adjust pH to ~6.0 (isoelectric point) with ammonia to precipitate the free amino acid.

Representative Data (Route A):

  • Yield: 60–68% (Overall).

  • Purity: >95% (HPLC), Racemic (

    
    ).
    
  • Key Impurity: Unreacted malonate; decarboxylated but unhydrolyzed acetyl derivatives.

Expert Insight: The hydrolysis step is the bottleneck. Incomplete hydrolysis leads to N-acetyl impurities which are difficult to separate from the zwitterionic product. Monitor this step via LC-MS, not just TLC.

Route B: Phase-Transfer Catalyzed (PTC) Alkylation

Best For: Asymmetric Synthesis, Green Chemistry, High Atom Economy.

This modern route employs O'Donnell’s Schiff base (N-(diphenylmethylene)glycine ethyl ester) and a quaternary ammonium catalyst. It avoids the harsh decarboxylation step and allows for enantioselective synthesis using chiral catalysts (e.g., Cinchona alkaloids).[2]

Mechanism & Protocol

The reaction occurs at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid), where the catalyst shuttles the enolate into the organic phase to react with the electrophile.

Step-by-Step Methodology:

  • Biphasic Setup: In a reactor, combine N-(diphenylmethylene)glycine ethyl ester (1.0 eq), 2-nitrophenethyl bromide (1.1 eq), and Toluene (10 volumes).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.1 eq) or a chiral catalyst (e.g.,

    
    -allyl-N-9-anthracenylmethylcinchonidinium bromide) for asymmetric induction.
    
  • Base Addition: Add

    
     (aq) (5.0 eq) with vigorous stirring.
    
  • Reaction: Stir at

    
     to RT for 4–8 hours. Monitor disappearance of the Schiff base.
    
  • Hydrolysis: Separate the organic layer. Add

    
     or citric acid solution and stir for 2 hours to cleave the imine.
    
  • Isolation: The benzophenone byproduct remains in the organic layer. The target amino ester (or acid after saponification) partitions into the aqueous phase, simplifying purification.

Representative Data (Route B):

  • Yield: 82–88%.

  • Enantiomeric Excess (ee): >90% (with optimized chiral catalyst).

  • E-Factor: Significantly lower than Route A due to reduced solvent/acid usage.

Workflow cluster_0 Route A: Malonate cluster_1 Route B: PTC Alkylation A1 Diethyl Acetamidomalonate A2 Reflux (18h) NaOEt/EtOH A1->A2 A3 Acid Hydrolysis (Decarboxylation) A2->A3 A4 Racemic Product A3->A4 B1 Glycine Schiff Base B2 PTC / KOH (Mild Conditions) B1->B2 B3 Mild Acid Hydrolysis B2->B3 B4 Enantio-enriched Product B3->B4

Figure 2: Workflow comparison highlighting the process intensity of Route A vs. the mild efficiency of Route B.

Comparative Analysis: Cost vs. Benefit

The following table quantifies the trade-offs based on a theoretical 1kg production batch.

MetricRoute A: Classical MalonateRoute B: PTC Alkylation
Reagent Cost (COGS) Low (Commodity chemicals)Medium/High (Schiff base cost)
Atom Economy Poor (Loss of

, EtOH, Acetyl)
Excellent (Minimal leaving groups)
Stereochemistry Racemic (

-mix)
Tunable (Racemic or Asymmetric)
Process Safety Moderate (Sodium metal handling)High (Aqueous bases, no pyrophorics)
Purification Crystallization (Salt load high)Extraction (Benzophenone removal easy)
Scalability Linear (Proven at ton-scale)Linear (Requires efficient mixing)

Strategic Recommendation:

  • For Early R&D/Reference Standards: Use Route A . The materials are likely already on your shelf, and the protocol is forgiving of moisture/impurity variations.

  • For Clinical Candidates/Peptide Synthesis: Use Route B (Asymmetric) . The higher upfront cost of the Schiff base is offset by eliminating the need for chiral resolution (e.g., enzymatic resolution with Acylase I), which typically caps yields at 50%.

References

  • BenchChem. Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from

  • PrepChem. Synthesis of diethyl 2-acetamido-2-(o-nitrophenethyl)malonate. Retrieved from

  • O'Donnell, M. J. (2004). The O'Donnell Amino Acid Synthesis.[2] Organic Chemistry Portal. Retrieved from

  • Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives.[3][4] Tetrahedron Letters.[2][3] Retrieved from

  • ResearchGate. Synthesis of L-(+)-homophenylalanine hydrochloride. (Analogous protocol for o-nitro derivative). Retrieved from

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Amino-4-(2-nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-4-(2-nitrophenyl)butyric acid. As a compound utilized in specialized research and development, particularly in the synthesis of novel pharmaceuticals, its handling and disposal demand a meticulous approach grounded in established safety protocols. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure that the disposal process minimizes risks to both personnel and the environment.

The procedures outlined herein are based on the general principles of hazardous waste management for aromatic nitro compounds and are in alignment with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[1][2] It is imperative to consult your institution's specific Safety Data Sheet (SDS) and to adhere to all local and federal regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

2-Amino-4-(2-nitrophenyl)butyric acid, as an aromatic nitro compound, should be handled as a hazardous substance. Aromatic nitro compounds are known to be reactive and may have toxicological properties.[3][4] Therefore, strict adherence to safety protocols is paramount.

1.1. Potential Hazards:

  • Reactivity: Nitro compounds can be reactive and may be incompatible with strong oxidizing agents, strong acids, and bases.[5][6] Mixing with incompatible materials can lead to vigorous reactions.[4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[8]

1.2. Required Personal Protective Equipment (PPE):

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[3][7]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][9]

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat
Respiratory Protection Work in a chemical fume hood
Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[10][11]

2.1. Solid Waste:

  • Primary Container: Collect solid 2-Amino-4-(2-nitrophenyl)butyric acid waste in a clearly labeled, dedicated hazardous waste container.[3] The container must be compatible with the chemical and have a secure, tightly sealing lid.[5][11] If possible, using the original container is a good practice.[5]

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.[3][11]

2.2. Liquid Waste:

  • Solvent Compatibility: If the compound is in a solution, the entire solution is considered hazardous waste. Ensure the waste container is compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers.[2]

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.[1][11]

Waste Container Labeling and Storage

Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.[10][11]

3.1. Labeling Requirements:

As soon as the first item of waste is placed in the container, it must be labeled with the following information:[3][10]

  • The words "Hazardous Waste"

  • The full chemical name: "2-Amino-4-(2-nitrophenyl)butyric acid" (no abbreviations or formulas)

  • The approximate quantity or concentration of the waste

  • The date the waste was first added to the container

  • The hazards associated with the waste (e.g., "Toxic," "Reactive")

3.2. Storage in a Satellite Accumulation Area (SAA):

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[3][5][10]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent spills or leaks from spreading.[2][3]

  • Container Integrity: The container must be kept closed at all times, except when adding waste.[10][11] Regularly inspect the container for any signs of degradation or leakage.[10]

Disposal Workflow

The following diagram illustrates the systematic workflow for the proper disposal of 2-Amino-4-(2-nitrophenyl)butyric acid.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Coordination Start Waste Generation Assess Hazard Assessment & PPE Donning Start->Assess Segregate Segregate Solid & Liquid Waste Assess->Segregate Collect Collect in Compatible, Labeled Container Segregate->Collect Store Store in Designated SAA (Secondary Containment) Collect->Store Request Request Waste Pickup from EHS Store->Request Transport EHS Transports Waste Request->Transport Dispose Final Disposal by Licensed Facility Transport->Dispose End Disposal Complete Dispose->End

Caption: Disposal workflow for 2-Amino-4-(2-nitrophenyl)butyric acid.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

5.1. Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If it is safe to do so, prevent the spill from spreading using a spill containment kit with appropriate absorbent materials. Do not use combustible materials like paper towels for absorption.[3]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][6] Avoid creating dust.[6][9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.[3][11]

  • Label and Dispose: Label the waste container and manage it according to the procedures outlined in this guide.[3]

5.2. Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others.[3]

  • Isolate: If possible and safe, close the laboratory doors to contain the spill.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill on your own.

Final Disposal Procedures

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Request Pickup: When the waste container is full (no more than 90% capacity) or ready for disposal, contact your institution's EHS department to schedule a pickup.[2][3][4]

  • Documentation: Complete any necessary waste pickup forms or documentation as required by your institution.

  • Professional Disposal: The EHS department will arrange for the transport and final disposal of the waste at a licensed hazardous waste treatment, storage, and disposal facility (TSDF), likely through incineration or other approved methods.[9][12]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • MSDS of 2-AMINO-2-PHENYLBUTYRIC ACID. Capot Chemical Co., Ltd. [Link]

  • Nitrobenzene - ToxFAQs™. ATSDR. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-4-(2-nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 2-Amino-4-(2-nitrophenyl)butyric acid (CAS: 113547-49-4) Classification: Research Intermediate / Hazardous Substance Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335), Potential Acute Toxicity (Oral). Operational Status: Handle as a High-Potency Intermediate. Due to the nitro-aromatic moiety, this compound possesses potential for transdermal absorption and methemoglobinemia risks, although its primary immediate hazard in the laboratory is severe irritation from dust.

Critical Directive: Treat this substance with the Precautionary Principle . As a research chemical, its full toxicological profile (LD50/LC50) may not be fully established. You must assume it is harmful until proven otherwise.

Hazard Identification & Mechanistic Risk

To select the correct PPE, we must understand why the protection is necessary based on the chemical structure:

Functional GroupAssociated HazardPhysiological Mechanism
Nitro Group (-NO₂) Transdermal Absorption / ToxicityNitro-aromatics are lipophilic. They can penetrate intact skin. Systemic absorption may interfere with oxygen transport (methemoglobinemia) in high exposures.
Amino Group (-NH₂) Caustic / IrritationBasic nitrogen centers can react with mucosal membranes, causing chemical burns or severe dermatitis.
Carboxylic Acid (-COOH) CorrosivityContributes to pH-dependent tissue damage upon contact with moisture (sweat/tears).
Physical State (Solid) AerosolizationFine powders of amino acids are prone to static charge, creating invisible dust clouds that bypass standard surgical masks.

Personal Protective Equipment (PPE) Stratification

Do not rely on a "one-size-fits-all" approach. PPE must scale with the quantity and state of the chemical.

A. Hand Protection: The "Double-Barrier" Protocol

Nitro-compounds can permeate standard nitrile gloves faster than simple aqueous solutions.

  • Standard Protocol (< 1g solids):

    • Material: Nitrile Rubber (minimum 5 mil thickness).

    • Technique: Single glove acceptable only if no solution work is involved.

  • Advanced Protocol (> 1g or Solutions):

    • Technique: Double Gloving .

    • Inner Glove: 4-5 mil Nitrile (Bright color, e.g., orange/purple) to act as a breakthrough indicator.

    • Outer Glove: Extended cuff Nitrile (minimum 6-8 mil).

    • Rationale: The outer glove absorbs the mechanical stress and initial chemical splash. The air gap between gloves reduces permeation rates via diffusion.

B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Eye Protection:

    • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

    • Prohibited: Safety glasses with side shields are insufficient for fine powders, as static dust can migrate around the lenses.

  • Respiratory (Secondary):

    • If fume hood work is impossible (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator . N95 masks offer insufficient protection against organic vapors potentially releasing from nitro-degradation.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Static electricity is the invisible enemy here.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to work.

  • Taring: Tare the receiving vessel before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; this creates a dust plume.

  • Closing: Wipe the threads of the bottle with a Kimwipe dampened in ethanol before recapping to prevent friction-induced degradation of nitro-residues in the cap.

Protocol B: Solubilization (Liquid State)

Likely solvents: DMSO, Methanol, Dilute Acid.

  • Exotherm Check: Add solvent slowly. Amino acids can generate heat upon protonation/deprotonation.

  • Permeation Risk: Once in solution (especially DMSO), the skin barrier is bypassed. DMSO carries dissolved nitro-compounds directly into the bloodstream.

    • Action: If a drop of DMSO solution hits your glove, change that glove immediately . Do not wait.

Decision Logic: PPE Selection Matrix

The following diagram illustrates the decision-making process for selecting PPE based on operational scale.

PPE_Decision_Tree Start Start: Handling 2-Amino-4-(2-nitrophenyl)butyric acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid QtyCheck Quantity > 1 gram? Solid->QtyCheck Level3 LEVEL 3 PPE (High Risk): - Fume Hood - Face Shield + Goggles - Double Gloves (Chem-rated) - Impervious Apron Liquid->Level3 DMSO/Solvent Present Level1 LEVEL 1 PPE: - Fume Hood - Splash Goggles - Single Nitrile Gloves (5 mil) - Lab Coat QtyCheck->Level1 No (<1g) Level2 LEVEL 2 PPE: - Fume Hood (High Flow) - Splash Goggles - Double Nitrile Gloves - Tyvek Sleeve Covers QtyCheck->Level2 Yes (>1g)

Figure 1: Decision matrix for escalating PPE requirements based on physical state and quantity. Note that solutions in DMSO trigger Level 3 protection due to enhanced skin permeation risks.

Emergency & Disposal Procedures

Spill Management
  • Dry Spill: Do not sweep. Sweeping generates dust.

    • Action: Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • Wet Spill:

    • Action: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitro-compounds can be oxidizers.

Disposal (Waste Stream)

This compound must not go down the drain.[1][2]

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Segregate into "Solid Organic Waste" or "Liquid Organic Waste (Halogen-free)."

  • Labeling: Explicitly label as "Contains Nitro-Aromatics" to alert waste handlers of potential shock sensitivity or reactivity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12217354 (2-Amino-4-(2-nitrophenyl)butyric acid). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.